molecular formula C5H6O B1202793 2H-pyran CAS No. 31441-32-4

2H-pyran

Número de catálogo: B1202793
Número CAS: 31441-32-4
Peso molecular: 82.1 g/mol
Clave InChI: MGADZUXDNSDTHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-Pyran (CAS 289-66-7) is a fundamental six-membered heterocyclic ring system consisting of five carbon atoms and one oxygen atom, containing two double bonds . It is a structural motif of significant interest in synthetic and natural product chemistry, though the simple, unsubstituted this compound ring remains challenging to isolate in pure form due to its inherent instability and tendency to establish a rapid equilibrium with its open-chain valence isomer, the 1-oxatriene . This reversible oxa-6π-electrocyclization process is a defining characteristic of its chemistry . The stability of the this compound form is highly dependent on its substitution pattern; steric destabilization of the dienone isomer or annulation of the ring system can effectively shift the equilibrium toward the stable, closed this compound form . As a strategic key intermediate, this compound serves as a valuable building block in the construction of more complex molecular architectures, including natural products . Its primary research value lies in its role as a precursor and model compound for studying pericyclic reactions and for the development of new synthetic methodologies in heterocyclic chemistry . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

31441-32-4

Fórmula molecular

C5H6O

Peso molecular

82.1 g/mol

Nombre IUPAC

2H-pyran

InChI

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2

Clave InChI

MGADZUXDNSDTHW-UHFFFAOYSA-N

SMILES

C1C=CC=CO1

SMILES canónico

C1C=CC=CO1

Origen del producto

United States

Foundational & Exploratory

Unveiling the Dynamic Equilibrium: A Technical Guide to 2H-Pyran Valence Tautomerism with 1-Oxatrienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the valence tautomerism between 2H-pyrans and their acyclic 1-oxatriene isomers. This reversible electrocyclic reaction is a fundamental concept in heterocyclic chemistry with significant implications for reaction mechanisms, stereochemistry, and the stability of pyran-containing compounds, which are prevalent in numerous natural products and pharmacologically active molecules. Understanding and controlling this equilibrium is crucial for the rational design and synthesis of novel therapeutics and functional materials.

The Core Concept: A Pericyclic Equilibrium

The tautomerism between a 2H-pyran and a 1-oxatriene is a reversible 6π-electrocyclization reaction.[1] This process involves the concerted reorganization of π-electrons, leading to the formation or cleavage of a carbon-oxygen sigma bond. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern on the ring, solvent polarity, and temperature.

The general equilibrium can be visualized as follows:

tautomerism cluster_pyran This compound cluster_oxatriene 1-Oxatriene 2H_pyran 1_oxatriene 2H_pyran->1_oxatriene Ring Opening (Retro-6π-electrocyclization) 1_oxatriene->2H_pyran Ring Closing (6π-electrocyclization) 2H_pyran_label This compound 1_oxatriene_label 1-Oxatriene

A simplified representation of the this compound and 1-oxatriene valence tautomerism would show the reversible ring-opening and ring-closing process. A diagram illustrating this would depict the six-membered this compound ring with its characteristic oxygen heteroatom and conjugated double bonds in equilibrium with the open-chain 1-oxatriene structure.

Factors influencing the equilibrium include:

  • Steric Effects: Bulky substituents, particularly at the C2 position of the this compound ring, can destabilize the planar 1-oxatriene, thus favoring the cyclic tautomer.[1]

  • Electronic Effects: Electron-withdrawing groups can stabilize the 1-oxatriene form.

  • Conjugation: Extended conjugation in the 1-oxatriene form can shift the equilibrium towards the open-chain isomer.[1]

  • Solvent Polarity: Aprotic polar solvents can favor the more polar 1-oxatriene tautomer.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The thermodynamics and kinetics of the this compound/1-oxatriene equilibrium have been quantified for several systems. The following tables summarize key data from the literature.

Table 1: Thermodynamic and Kinetic Data for the cis-β-Ionone System

The photoirradiation of trans-β-ionone leads to a mixture of cis-β-ionone and its corresponding this compound tautomer. The equilibrium between these two species has been well-characterized.[1]

ParameterValueTemperature (K)Conditions
Equilibrium Constant (K) 4.61327Not Specified
1.52386Not Specified
Rate Constant (k_forward) 1.4 x 10⁻³ s⁻¹Not Specifiedcis-β-ionone to this compound
Rate Constant (k_reverse) 1.3 x 10⁻⁴ s⁻¹Not SpecifiedThis compound to cis-β-ionone
Activation Energy (Ea_forward) 20 kcal/molNot Specifiedcis-β-ionone to this compound
Activation Energy (Ea_reverse) 27 kcal/molNot SpecifiedThis compound to cis-β-ionone
Table 2: Thermodynamic Data for α-Acyl-Dienone/2H-Pyran Valence Isomerization

The equilibrium for a series of α-acyl-dienones and their corresponding 2H-pyrans has been studied, revealing the influence of substituents on the free energy of activation.

Compound SystemΔG‡ (kcal/mol)Temperature (K)
α-acyl-dienone derivatives21.88 - 22.86Not Specified

Experimental Protocols for Studying the Tautomerism

The investigation of the this compound and 1-oxatriene equilibrium typically involves a combination of synthetic chemistry and spectroscopic analysis.

General Synthesis of Substituted 2H-Pyrans

A common route to 2H-pyrans involves the in-situ generation of a 1-oxatriene intermediate followed by spontaneous electrocyclization.

Example: Synthesis of Tetrasubstituted 2H-Pyrans via IBX Oxidation of 3,5-Hexadien-1-ols

  • Starting Material Preparation: Synthesize the desired 3,5-hexadien-1-ol via standard organic chemistry methods, such as Stille cross-coupling to ensure specific olefin geometry.

  • Oxidation and Cyclization:

    • Dissolve the 3,5-hexadien-1-ol in dimethyl sulfoxide (DMSO).

    • Add three equivalents of 2-iodoxybenzoic acid (IBX).

    • Stir the reaction mixture at room temperature (approximately 22 °C) for around 8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash silica gel chromatography to isolate the this compound.

  • Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Studying the Equilibrium and Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both qualitative and quantitative analysis of the tautomeric mixture.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound (or its 1-oxatriene isomer).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5-mm NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum at a specific temperature (e.g., 30 °C).

    • Identify the characteristic signals for both the this compound and the 1-oxatriene tautomers. For the this compound, a distinctive vinylic proton signal is often observed.

    • Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (K = [1-oxatriene]/[this compound]).

  • Variable Temperature (VT) NMR for Thermodynamic Parameters:

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • Calculate the equilibrium constant at each temperature.

    • Plot ln(K) versus 1/T (van 't Hoff plot) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction.

  • Kinetic Analysis (e.g., Line Shape Analysis or Saturation Transfer):

    • For dynamic equilibria, analyze the broadening of NMR signals at different temperatures to determine the rates of interconversion.

    • Alternatively, use techniques like saturation transfer to measure the rate constants of the forward and reverse reactions.

Monitoring Kinetics with UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the kinetics of the ring-opening or ring-closing reaction, especially if the two tautomers have distinct absorption spectra.

  • Determine λ_max:

    • Acquire the UV-Vis absorption spectra of the purified this compound and, if possible, the 1-oxatriene to identify their respective maximum absorbance wavelengths (λ_max).

  • Kinetic Run:

    • Prepare a solution of the starting tautomer (e.g., the this compound) in a suitable solvent in a cuvette.

    • Place the cuvette in a temperature-controlled spectrophotometer.

    • Initiate the reaction (e.g., by a temperature jump or photoirradiation if applicable).

    • Monitor the change in absorbance at the λ_max of one of the species over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to the appropriate kinetic model (e.g., first-order) to determine the observed rate constant (k_obs).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Visualizing Workflows and Relationships

Experimental Workflow for Tautomerism Study

The following diagram outlines a typical experimental workflow for the synthesis and analysis of the this compound/1-oxatriene equilibrium.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Equilibrium & Kinetic Analysis start Starting Materials reaction Chemical Synthesis (e.g., IBX Oxidation) start->reaction purification Purification (Chromatography) reaction->purification nmr_char NMR Spectroscopy (¹H, ¹³C) purification->nmr_char ms_char Mass Spectrometry (HRMS) purification->ms_char vt_nmr Variable Temp. NMR purification->vt_nmr uv_vis UV-Vis Spectroscopy purification->uv_vis thermo Thermodynamic Data (ΔH°, ΔS°, ΔG°) vt_nmr->thermo kinetic Kinetic Data (k, Ea) uv_vis->kinetic

Caption: A typical workflow for studying this compound tautomerism.

Logical Relationship of Factors Influencing Equilibrium

This diagram illustrates the interplay of factors that determine the position of the this compound/1-oxatriene equilibrium.

G cluster_factors Influencing Factors cluster_outcomes Favored Tautomer center_node This compound <=> 1-Oxatriene Equilibrium Position pyran Favors this compound center_node->pyran Increased Sterics on Oxatriene oxatriene Favors 1-Oxatriene center_node->oxatriene EWG, Extended Conjugation, High Polarity Solvent sterics Steric Hindrance sterics->center_node electronics Electronic Effects (EWG/EDG) electronics->center_node conjugation Extended Conjugation conjugation->center_node solvent Solvent Polarity solvent->center_node

Caption: Factors governing the this compound/1-oxatriene equilibrium.

This technical guide provides a foundational understanding of the this compound valence tautomerism, offering both the theoretical background and practical experimental approaches for its study. A thorough grasp of these principles is invaluable for professionals engaged in the synthesis and development of compounds containing the pyran motif.

References

The 2H-Pyran Motif: A Core Scaffold in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran ring system is a privileged heterocyclic scaffold found in a diverse array of natural products. This six-membered oxygen-containing ring, with its inherent reactivity and stereochemical complexity, serves as a crucial building block for numerous compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of natural products containing the this compound motif, with a focus on their biological activities, biosynthetic origins, and the experimental methodologies employed in their study.

Diversity and Biological Significance of this compound Natural Products

Natural products featuring the this compound core are biosynthesized by a wide range of organisms, including plants, fungi, and bacteria. These compounds have garnered significant attention from the scientific community due to their potent and varied pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity within this class of molecules, often arising from substitutions and fusions with other ring systems, contributes to their wide range of biological targets.

Anticancer Activity

A significant number of this compound-containing natural products have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Natural products containing the this compound motif have shown promising activity against a range of bacteria and fungi, making them valuable leads in the development of new anti-infective therapies.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products containing the this compound motif, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Natural Products

Compound NameNatural SourceCancer Cell LineAssay TypeIC50 (µM)Citation(s)
Talaroderxine CPolyphilus sp. (fungus)Jurkat (Leukemia)Cytotoxicitylow µM range[1]
PC-3 (Prostate)Cytotoxicitylow µM range[2]
MDA-MB-231 (Breast)Cytotoxicity16.45 ± 3.14[2]
Methyl-3-(2-pyran-6-yl)propanoateTrichoderma atroviride (fungus)B16 (Melanoma)Cytotoxicity4.4 ± 0.5[3]
Massarilactone HMassarina sp. (fungus)A549 (Lung)Cytotoxicity32.9 ± 3.5[4]
HeLa (Cervical)Cytotoxicity31.6 ± 2.5[4]
HepG2 (Liver)Cytotoxicity35.2 ± 2.8[4]
Steroidal this compound derivativeSyntheticHeLa (Cervical)Cytotoxicity< 19[5]
Jurkat (Leukemia)Cytotoxicity< 19[5]

Table 2: Antimicrobial Activity of this compound Natural Products

Compound NameNatural SourceMicrobial StrainMIC (µg/mL)Citation(s)
Talaroderxine CPolyphilus sp. (fungus)Bacillus subtilis0.52[1]
Staphylococcus aureus66.6[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneSyntheticStaphylococcus aureus ATCC 25931.56[6]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneSyntheticStreptococcus sp. C203M0.75[6]
Compound 4g (a benzo[f]chromene)SyntheticEscherichia coli250[7]
Staphylococcus aureus (MRSA)500[7]
Klebsiella pneumoniae500[7]
Bacillus cereus1000[7]
Bacillus subtilis1000[7]
Staphylococcus aureus1000[7]

Biosynthesis of this compound Natural Products

The biosynthesis of the this compound ring is often a key step in the construction of these complex natural products. The pathways can vary, but they frequently involve polyketide or terpenoid precursors and employ enzymatic cyclization reactions. A well-studied example is the biosynthesis of daurichromenic acid.

Biosynthetic Pathway of Daurichromenic Acid

Daurichromenic acid is a meroterpenoid with notable anti-HIV activity. Its biosynthesis involves the enzyme-catalyzed oxidative cyclization of a farnesyl group attached to an aromatic precursor.

Biosynthesis_Daurichromenic_Acid Orsellinic_Acid Orsellinic Acid Grifolic_Acid Grifolic Acid Orsellinic_Acid->Grifolic_Acid RdPT1 (Prenyltransferase) Farnesyl_PP Farnesyl Diphosphate Farnesyl_PP->Grifolic_Acid Daurichromenic_Acid Daurichromenic Acid (this compound motif) Grifolic_Acid->Daurichromenic_Acid DCA Synthase (Oxidative Cyclization)

Biosynthesis of Daurichromenic Acid.

Experimental Protocols

The study of this compound natural products relies on a suite of experimental techniques for their isolation, characterization, and biological evaluation.

General Workflow for Isolation and Characterization

The isolation of pure this compound natural products from their biological source material is a multi-step process that typically involves extraction, fractionation, and purification, followed by structural elucidation.

Isolation_Workflow Start Biological Material (e.g., Plant, Fungus) Extraction Solvent Extraction (e.g., MeOH, EtOAc) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Biological_Assay Biological Activity Screening Crude_Extract->Biological_Assay Bioactive_Fraction Bioactive Fraction(s) Fractionation->Bioactive_Fraction Bioassay-Guided Purification Purification (e.g., HPLC) Bioactive_Fraction->Purification Bioactive_Fraction->Biological_Assay Pure_Compound Pure this compound Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Pure_Compound->Biological_Assay

Natural Product Isolation Workflow.
Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of natural products.

Objective: To determine the IC50 value of a this compound-containing natural product against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound natural product stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound natural product in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Conclusion

Natural products containing the this compound motif represent a rich source of chemical diversity and biological activity. Their potential as anticancer and antimicrobial agents continues to drive research in natural product chemistry and drug discovery. The methodologies outlined in this guide provide a framework for the exploration of these valuable compounds, from their isolation and characterization to the elucidation of their mechanisms of action. Further investigation into the biosynthesis of these molecules will not only enhance our understanding of their natural roles but may also open up new avenues for their synthetic and semi-synthetic production.

References

spectroscopic characterization of 2H-pyrans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 2H-Pyrans

Introduction

The 2H-pyran ring is a crucial structural motif found in a multitude of natural products and serves as a key intermediate in organic synthesis.[1] However, the characterization of 2H-pyrans presents unique challenges, primarily due to the inherent instability of the heterocyclic ring. Many 2H-pyrans exist in equilibrium with their open-chain valence tautomers, the corresponding (Z,E)- or (E,E)-dienones, a phenomenon that can complicate spectroscopic analysis.[1][2] Factors such as substitution patterns, solvent polarity, and temperature can influence this equilibrium.[2] Consequently, a multi-faceted spectroscopic approach is essential for unambiguous structural elucidation and purity assessment, which is critical for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize 2H-pyrans: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes summaries of characteristic data, detailed experimental protocols, and logical workflows to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 2H-pyrans, providing detailed information about the carbon skeleton and the relative stereochemistry of substituents. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for complete assignment.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of protons. For the this compound ring, characteristic signals include:

  • H2: The methylene protons at the C2 position typically appear as a set of signals in the upfield region. In fused systems, these can exhibit geminal coupling.[4]

  • Olefinic Protons (H3, H4, H5): These protons resonate in the typical alkene region. Their chemical shifts and coupling constants are highly dependent on the substitution pattern.

  • H6: The proton at the C6 position, adjacent to the ring oxygen, is often shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key chemical shifts for the this compound core include:

  • C2: The sp³-hybridized carbon at the C2 position.

  • Olefinic Carbons (C3, C4, C5): These sp² carbons appear in the downfield region.

  • C6: The sp² carbon adjacent to the ring oxygen, which is typically the most downfield signal of the ring carbons.

2D NMR Techniques
  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the pyran ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[3]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)SolventReference
3,4-Dihydro-2H-pyranH-23.89 (t)65.5CDCl₃[6]
H-31.89 (m)22.8
H-41.64 (m)19.5
H-54.60 (m)100.9
H-66.32 (d)145.2
3,4-Dihydro-2-methoxy-2H-pyranH-24.85 (t)98.0-[7]
H-31.90-2.10 (m)29.0
H-41.70-1.85 (m)18.0
H-54.65 (dt)99.0
H-66.40 (d)144.0
OCH₃3.40 (s)55.0
5,6-Dihydro-2H-pyran-2-oneC-2-163.7-[8]
C-3-121.2
C-4-145.1
C-5-29.3
C-6-68.6
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For compounds with acidic protons, using a dry aprotic solvent like DMSO-d₆ can result in sharper peaks.[5]

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to assign protonated carbons.

    • Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations and assign quaternary carbons.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and use the 2D correlation data to build the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

Ionization Techniques
  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The retro-Diels-Alder (RDA) reaction is a common fragmentation pathway observed in the EI spectra of 2H-pyrans.[9]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces an abundant molecular ion (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation. It is well-suited for polar and less volatile compounds.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): Often more effective than ESI for ionizing neutral molecules with lower polarity.[10]

Fragmentation Patterns

The most characteristic fragmentation of the this compound ring under EI conditions is the retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the ring, typically forming an unsaturated ketone as the diene fragment.[9] The fragmentation of side chains is also common, such as the loss of an alkyl group from a substituted pyran.[10] The MS/MS spectra of ions generated by ESI can reveal the favored fragmentation pathway through collision-induced dissociation (CID), which may involve the elimination of a substituent to form a stable pyrylium cation.[9]

Table 2: Common Fragments in the Mass Spectra of 2H-Pyrans
Fragmentation ProcessDescriptionTypical Ion ObservedReference
Molecular IonIonization without fragmentation.M⁺˙[10]
Retro-Diels-Alder (RDA)Ring cleavage into a diene and dienophile.Varies with substituents[9]
Side-chain CleavageLoss of an alkyl or other substituent group.[M - R]⁺[10]
DehydrationLoss of a water molecule.[M - H₂O]⁺[10]
DecarbonylationLoss of carbon monoxide (for pyranones).[M - CO]⁺[10]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[10]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion and Ionization: Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., LC-MS, GC-MS). Select an appropriate ionization method (EI, ESI, APCI) based on the compound's properties.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): If structural confirmation is needed, perform a product ion scan on the isolated molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural features, comparing observed fragments to known pathways like the RDA reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

Characteristic Absorptions

For 2H-pyrans, key vibrational bands include:

  • C=C Stretching: Olefinic double bonds within the pyran ring give rise to absorptions in the 1680-1610 cm⁻¹ region.[12][13]

  • C-O-C Stretching: The ether linkage in the ring produces strong, often complex, asymmetric stretching bands in the 1150-1050 cm⁻¹ region.[11]

  • =C-H Stretching: The C-H bonds of the alkene moieties typically absorb just above 3000 cm⁻¹.[13]

  • C-H Stretching: The C-H bonds of saturated (sp³) carbons absorb just below 3000 cm⁻¹.[13]

  • C=O Stretching: If the pyran ring contains a ketone or lactone (pyranone), a very strong carbonyl stretch will be observed around 1760-1680 cm⁻¹. For 2-pyranones, this band is often seen between 1740-1720 cm⁻¹.[11][12]

Table 3: Characteristic IR Absorption Frequencies for 2H-Pyrans
Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)IntensityReference
=C-H (alkene)Stretch3100 - 3000Medium[13]
-C-H (alkane)Stretch3000 - 2850Medium[13]
C=O (pyranone)Stretch1740 - 1715Strong[11][12]
C=C (alkene)Stretch1680 - 1610Medium-Weak[12][13]
C-O-C (ether)Asymmetric Stretch1150 - 1050Strong[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ to improve the signal-to-noise ratio.[11]

  • Data Analysis: Identify the major absorption bands in the spectrum. Compare the wavenumbers of these bands to correlation tables to identify the functional groups present in the molecule. The region below 1300 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule.[11]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. It is especially useful for characterizing conjugated systems and photochromic 2H-pyrans, such as naphthopyrans.[14][15]

Electronic Transitions

The conjugated double bonds in the this compound ring give rise to π → π* transitions. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation and the presence of auxochromic substituents. Naphthopyrans, for example, undergo a photo-induced ring-opening reaction to form colored merocyanine dyes, a process that can be monitored by observing the appearance of strong absorption bands in the visible region (400-700 nm).[15][16]

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for this compound Systems
Compound ClassSolventλₘₐₓ (nm)DescriptionReference
2H-Naphtho[1,2-b]pyransToluene~340-360Unopened, colorless form[14]
Merocyanines (from Naphthopyrans)Toluene400 - 700Ring-opened, colored form[15]
Substituted 2-PyranonesMethanol~250, 330π → π* transitions[12]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, hexane) of a known concentration.

  • Instrument Setup: Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

  • Spectrum Acquisition: Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the molar extinction coefficient (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Integrated Spectroscopic Workflow

The characterization of a novel this compound is most effective when spectroscopic techniques are used in a logical and complementary sequence. The following workflow illustrates a typical approach.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Property Characterization Synthesis Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Is purity sufficient? IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Proton/Carbon Count - Chemical Environments MS->NMR_1D Confirm MW IR->NMR_1D Confirm functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity - Final Structure Assembly NMR_1D->NMR_2D Ambiguities present? Structure Proposed Structure NMR_2D->Structure UV_Vis UV-Vis Spectroscopy - Conjugated System - Photophysical Properties Structure->UV_Vis Confirm conjugation? Final Characterized Compound Structure->Final UV_Vis->Final

Caption: Workflow for the spectroscopic characterization of a novel this compound.

The relationship between different NMR experiments for structural determination can be visualized as a logical progression from simple to more complex information, culminating in the final structure.

G H1 ¹H NMR Proton Environment & J-coupling HSQC HSQC Connects ¹H to its attached ¹³C H1->HSQC COSY COSY Connects coupled ¹H nuclei (¹H-C-C-¹H) H1->COSY HMBC HMBC Connects ¹H to remote ¹³C (2-3 bonds away) H1->HMBC C13 ¹³C NMR / DEPT Carbon Types (C, CH, CH₂, CH₃) C13->HSQC C13->HMBC Structure Final Structure HSQC->Structure Assigns protonated carbons COSY->Structure Builds proton framework HMBC->Structure Connects fragments & assigns quat. C

Caption: Logical relationships between key NMR experiments for structure elucidation.

References

The Aromatic Character of the 2H-Pyran-2-One Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Duality of a Key Heterocyclic Scaffold in Drug Development

The 2H-pyran-2-one, or α-pyrone, ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. Its unique electronic structure, which straddles the line between aromatic and non-aromatic character, imparts a versatile reactivity profile that is of significant interest to researchers in drug discovery and organic synthesis. This technical guide provides a comprehensive analysis of the aromaticity of the this compound-2-one ring, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in a deeper understanding of this important heterocyclic core.

The Ambiguous Aromaticity of this compound-2-One: A Balancing Act

The question of whether the this compound-2-one ring is aromatic, anti-aromatic, or non-aromatic is not straightforward. The ring system exhibits characteristics of both aromatic and aliphatic compounds, a chemical duality that is central to its synthetic utility.[1][2]

According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons is considered aromatic. At first glance, the this compound-2-one ring contains two π-bonds and a lone pair on the endocyclic oxygen, seemingly fulfilling the 6 π-electron requirement for aromaticity (n=1). However, the presence of an exocyclic carbonyl group complicates this simple picture.

A significant contributor to the electronic nature of this compound-2-one is a zwitterionic resonance structure. In this form, the carbonyl π-bond is polarized towards the oxygen atom, leaving a positive charge on the exocyclic carbon and creating a pyrylium betaine-like structure.[2] This resonance contributor results in a delocalized 6 π-electron system within the ring, suggesting a degree of aromatic character.[3][4]

Conversely, the this compound-2-one ring readily participates in reactions characteristic of non-aromatic dienes, most notably Diels-Alder cycloadditions.[4][5] This reactivity profile underscores its aliphatic nature and highlights the nuanced and partial aromaticity of the system.

To quantify this ambiguous aromaticity, various experimental and computational indices are employed.

Quantitative Assessment of Aromaticity

Several indices are used to provide a quantitative measure of the aromaticity of a cyclic system. These include geometric, magnetic, and energetic descriptors.

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring system. It compares the experimental bond lengths to an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.

The HOMA index can be calculated using the following formula:

where:

  • α is a normalization constant.

  • n is the number of bonds in the ring.

  • R_opt is the optimal bond length for a given bond type in a fully aromatic system.

  • R_i is the experimental bond length.

Based on available crystallographic data for this compound-2-one, the bond lengths can be used to calculate the HOMA value, providing a quantitative measure of its geometric aromaticity.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, determined by calculating the absolute magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. NICS values close to zero are associated with non-aromatic compounds. Computational studies are required to determine the NICS values for this compound-2-one.

Energetic Criterion: Aromatic Stabilization Energy (ASE)

ASE is an energetic measure of the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. A positive ASE value indicates aromaticity, while a negative value suggests anti-aromaticity. The ASE of this compound-2-one can be determined through computational methods.

Table 1: Key Physicochemical and Spectroscopic Data for this compound-2-One

PropertyValueReference
Molecular FormulaC₅H₄O₂[6][7]
Molecular Weight96.08 g/mol [6][7]
Boiling Point206-209 °C[8]
X-ray Crystallography Data (at 150 K) [6]
Space GroupP n a 2₁[6]
Unit Cell Parametersa = 19.263 Å, b = 3.886 Å, c = 5.902 Å[6]
Spectroscopic Data
1H NMR Chemical Shifts (δ, ppm)Predicted values suggest downfield shifts indicative of some aromatic character.[9][10]
13C NMR Chemical Shifts (δ, ppm)Typical shifts for α,β-unsaturated lactones.[11]
IR Carbonyl Stretch (νC=O, cm-1)Expected in the range of 1720-1740 cm-1.[12]

Experimental Protocols

The synthesis and characterization of this compound-2-one are crucial for its study and application. Several synthetic routes have been developed.

Synthesis of Unsubstituted this compound-2-One

A common method for the preparation of the parent this compound-2-one involves the dehydrobromination of 5-bromo-5,6-dihydro-2H-pyran-2-one.

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride

  • Triethylamine

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride

Procedure:

  • A mixture of 5,6-dihydro-2H-pyran-2-one (0.100 mole), benzoyl peroxide (200 mg), and N-bromosuccinimide (0.105 mole) in carbon tetrachloride (800 ml) is refluxed for 1.5 hours.

  • After cooling, the succinimide is filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting oily residue is dissolved in diethyl ether (200 ml) and cooled to 0-5 °C in an ice-salt bath.

  • Triethylamine (0.110 mole) is added dropwise with stirring over 15 minutes, and the mixture is stirred for an additional 2 hours at the same temperature.

  • The precipitated triethylamine hydrobromide is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in diethyl ether, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and filtered.

  • The ether is removed by rotary evaporation, and the resulting oil is distilled under reduced pressure to yield this compound-2-one as a colorless oil.

X-ray Crystallography for Bond Length Determination

To obtain the experimental bond lengths necessary for HOMA analysis, single-crystal X-ray diffraction is the definitive method.

General Protocol:

  • Crystal Growth: High-quality single crystals of this compound-2-one are grown, typically by slow evaporation of a suitable solvent or by cooling a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates and, consequently, the bond lengths.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Resonance structures of this compound-2-one.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual image URLs of the chemical structures.

AromaticityLogic Pyranone This compound-2-one PiElectrons 6 π-electrons (including O lone pair) Pyranone->PiElectrons Conjugation Cyclic Conjugation Pyranone->Conjugation Planarity Planar Ring Pyranone->Planarity DielsAlder Reacts as Diene (Diels-Alder) Pyranone->DielsAlder HuckelsRule Fulfills (4n+2) Rule PiElectrons->HuckelsRule Conjugation->HuckelsRule Planarity->HuckelsRule AromaticCharacter Aromatic Character HuckelsRule->AromaticCharacter DualNature Dual Chemical Nature AromaticCharacter->DualNature AliphaticCharacter Aliphatic Character DielsAlder->AliphaticCharacter AliphaticCharacter->DualNature

Caption: Factors influencing the aromaticity of this compound-2-one.

Conclusion

The aromaticity of the this compound-2-one ring is a nuanced subject, with the molecule exhibiting a fascinating duality in its chemical behavior. While the potential for a 6 π-electron delocalized system through a zwitterionic resonance contributor imparts a degree of aromatic character, its reactivity profile, particularly in cycloaddition reactions, demonstrates significant aliphatic diene-like properties. A comprehensive understanding of this dual nature, supported by quantitative measures such as HOMA, NICS, and ASE, is essential for researchers and drug development professionals seeking to leverage the unique synthetic potential of this important heterocyclic scaffold. The provided experimental protocols offer a starting point for the synthesis and detailed structural analysis of this compound-2-one, enabling further investigation into its intriguing electronic properties.

References

electrophilic and nucleophilic sites of 2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2H-Pyran-2-ones

Introduction

This compound-2-ones, also known as α-pyrones, are a significant class of six-membered heterocyclic compounds. Their scaffold is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antifungal, antibiotic, and cytotoxic properties.[1] The unique electronic structure of the this compound-2-one ring, which can be described as a cyclic unsaturated lactone, imparts a dual reactivity profile. This allows it to react with both electrophiles and nucleophiles, making it a versatile and valuable building block in synthetic organic chemistry for the construction of diverse carbocyclic and heterocyclic systems.[1][2]

This technical guide provides a comprehensive overview of the . It details their reactivity patterns, summarizes key transformations in tabular format, provides select experimental protocols, and uses diagrams to illustrate fundamental reaction pathways and logical relationships for researchers, scientists, and professionals in drug development.

Electronic Structure and Duality of Reactivity

The reactivity of this compound-2-ones is governed by the electronic distribution within the heterocyclic ring. The presence of the electron-withdrawing carbonyl group in the lactone moiety significantly polarizes the system. This effect is best understood through its resonance structures, particularly the contribution of the pyrylium betaine canonical form.[1] This resonance delocalization creates distinct electron-deficient (electrophilic) and electron-rich (nucleophilic) centers within the same molecule.

  • Electrophilic Sites: The C-2 (carbonyl carbon), C-4, and C-6 positions are electron-deficient and thus susceptible to attack by nucleophiles.[1]

  • Nucleophilic Sites: The C-3 and C-5 positions are comparatively electron-rich, allowing them to undergo substitution reactions with electrophiles. This reactivity pattern confers a degree of aromatic character to the ring system.[1]

The following diagram illustrates the key resonance contributor that highlights the electrophilic and nucleophilic nature of the this compound-2-one core.

Caption: Resonance forms of this compound-2-one.

Electrophilic Sites and Reactions with Nucleophiles

The presence of three electrophilic centers (C-2, C-4, C-6) makes this compound-2-ones highly susceptible to nucleophilic attack.[1] These reactions are synthetically valuable as they often proceed via ring-opening followed by recyclization, leading to the formation of new heterocyclic or carbocyclic frameworks.[1] This strategy has been widely exploited to synthesize a variety of important molecular scaffolds.[2]

The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile, the substitution pattern on the pyranone ring, and the reaction conditions.

  • Attack at C-6: This is a common pathway for strong nucleophiles, leading to a conjugate addition that can be followed by ring opening of the lactone.

  • Attack at C-4: This position is also part of the conjugated system and can be attacked by softer nucleophiles in a Michael-type addition.[2]

  • Attack at C-2: The carbonyl carbon is a hard electrophilic site, typically attacked by hard nucleophiles, which often initiates the cleavage of the ester bond.

The diagram below illustrates the general pathways of nucleophilic attack.

Nucleophilic_Attack cluster_attacks Modes of Attack Pyranone This compound-2-one (Electrophile) AttackC6 Attack at C-6 Pyranone->AttackC6 Path A AttackC4 Attack at C-4 Pyranone->AttackC4 Path B AttackC2 Attack at C-2 Pyranone->AttackC2 Path C Nucleophile Nucleophile (Nu⁻) Nucleophile->Pyranone Initial Interaction RingOpened Ring-Opened Intermediate AttackC6->RingOpened AttackC4->RingOpened AttackC2->RingOpened Product New Heterocycle or Carbocycle RingOpened->Product Recyclization

Caption: General pathways for nucleophilic attack.

The versatility of this reactivity is summarized in the table below, which showcases transformations with various nitrogen and carbon nucleophiles.

Nucleophile TypeReagent ExampleProduct ClassReference
Nitrogen Ammonia, AnilinePyridines, Quinolines[1]
HydrazinePyridazines, Pyrazoles[1]
HydroxylamineIsoxazoles[3]
Amino AcidsDidehydroamino Acid Derivatives[1]
Carbon Aromatic KetonesOligoarenes, Heteroarenes[1]
2-TetraloneDihydrophenanthrenes[4]
Active Methylene CompoundsPhenols, Benzoates[5]
1,4-Cyclohexanedione derivativeSpirocyclic Ketals[4]

Nucleophilic Sites and Reactions with Electrophiles

The aromatic-like character of this compound-2-ones is evident in their reactions with electrophiles, which selectively occur at the electron-rich C-3 and C-5 positions.[1] Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation have been successfully applied to this scaffold.

Reaction TypeReagentPosition of SubstitutionReference
Halogenation Br₂, Cl₂C-3 and/or C-5[1]
Nitration HNO₃/H₂SO₄C-3 and/or C-5[1]
Sulfonation H₂SO₄/SO₃C-3 and/or C-5[1]

The following diagram outlines the logical workflow for an electrophilic substitution reaction on the this compound-2-one ring.

G start This compound-2-one + Electrophile (E⁺) step1 Electrophilic attack at C-3 or C-5 start->step1 step2 Formation of σ-complex (Carbocation Intermediate) step1->step2 step3 Deprotonation to restore aromaticity step2->step3 end Substituted this compound-2-one step3->end

Caption: Workflow for electrophilic substitution.

Utility in Cycloaddition Reactions

This compound-2-ones are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions. Upon cycloaddition with an alkyne, they form a bicyclic intermediate which readily extrudes carbon dioxide to yield highly substituted benzene derivatives.[6] The reactivity and role of the pyranone can be tuned by substituents on both the diene and the dienophile.

  • Normal Electron Demand Diels-Alder: With electron-poor dienophiles, the this compound-2-one acts as the nucleophilic diene.

  • Polar Diels-Alder: With highly electron-rich dienophiles (e.g., enamines), the role can be inverted, and the this compound-2-one acts as the electrophilic partner.[6]

  • Inverse Electron Demand Diels-Alder (IEDDA): The IEDDA reaction of this compound-2-ones and their thio-analogs with strained alkynes has emerged as a powerful tool in click chemistry and chemical biology.[7][8][9]

The table below provides a summary of representative cycloaddition reactions.

DienophileReaction TypeKey Feature / ProductReference
Maleic Anhydride, MaleimidesNormal DemandBicyclo[2.2.2]octene derivatives[10]
N,N-DiethylpropynaminePolarFunctionalized benzenes via polar mechanism[6]
Dimethyl AcetylenedicarboxylateNormal DemandFunctionalized benzenes via concerted mechanism[6]
Bicyclo[6.1.0]nonyne (BCN)IEDDAClick-and-release strategy for COS/H₂S generation[8][9]

The general workflow for a Diels-Alder reaction followed by CO₂ extrusion is depicted below.

Diels_Alder_Workflow Reactants This compound-2-one (Diene) + Dienophile TS [4+2] Cycloaddition Transition State Reactants->TS Intermediate Bicyclic Adduct TS->Intermediate Extrusion Retro-Diels-Alder (CO₂ Extrusion) Intermediate->Extrusion Product Substituted Aromatic Compound Extrusion->Product

Caption: Diels-Alder reaction workflow.

Experimental Protocols

Protocol 1: Ring Transformation with a Nitrogen Nucleophile

This protocol is a representative procedure for the synthesis of a 1,4-dihydropyridazine derivative from a this compound-2-one and hydrazine, based on methodologies described in the literature.[1]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the substituted this compound-2-one (1.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 mmol, 5 eq.) to the solution. The reaction may be carried out in boiling hydrazine hydrate which serves as both the reagent and solvent for less reactive substrates.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydropyridazine derivative.

Protocol 2: Diels-Alder Reaction with an Alkyne Dienophile

This protocol describes a general procedure for the synthesis of a substituted benzene derivative via a [4+2] cycloaddition, adapted from described methods.[6]

  • Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the this compound-2-one (1.0 mmol) and the alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or xylene (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C). The extrusion of CO₂ can often be observed as gas evolution. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude aromatic compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Conclusion

The this compound-2-one scaffold possesses a rich and varied chemistry stemming from its unique electronic architecture. The presence of three distinct electrophilic sites (C-2, C-4, C-6) allows for a wide array of ring-opening and ring-transformation reactions with nucleophiles, providing powerful synthetic routes to other heterocyclic and carbocyclic systems. Concurrently, the nucleophilic character at C-3 and C-5 enables electrophilic substitutions, demonstrating a degree of aromaticity. Furthermore, its role as a versatile diene in [4+2] cycloaddition reactions solidifies its status as a multifaceted building block in modern organic synthesis. A thorough understanding of this dual reactivity is essential for leveraging the full synthetic potential of this compound-2-ones in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Computational Analysis of 2H-Pyran Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding the inherent reactivity of the this compound ring is paramount for the rational design of novel synthetic pathways and the development of targeted therapeutics. Computational chemistry has emerged as an indispensable tool in this endeavor, providing profound insights into reaction mechanisms, transition states, and reactivity patterns that are often challenging to probe experimentally.

This technical guide delves into the computational analysis of this compound reactivity, focusing on key reaction classes and the theoretical frameworks used to interpret them. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, quantitative data, and conceptual models that govern the chemical behavior of this important heterocycle.

Core Concepts in Computational Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of molecular properties that dictate reaction outcomes.[4] A cornerstone for understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[5][6][7]

  • HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

  • LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[8] A smaller HOMO-LUMO gap generally implies higher reactivity.[5] In a chemical reaction, the most favorable interaction occurs between the HOMO of one molecule and the LUMO of another.[7]

FMO_Concept HOMO_A HOMO (High Energy) LUMO_B LUMO (Low Energy) HOMO_A->LUMO_B Favorable Interaction (Electron Donation) LUMO_A LUMO HOMO_B HOMO LUMO_A->HOMO_B Unfavorable Interaction

Fig. 1: Frontier Molecular Orbital (FMO) Interaction Diagram.

Reactivity in Thermal Decomposition

The thermal stability and decomposition pathways of pyran derivatives are crucial for both synthesis and application. Computational studies have elucidated the mechanisms of these reactions, particularly for dihydropyrans. A notable example is the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs, which proceeds through a concerted retro-Diels-Alder mechanism.[1][9]

In this mechanism, electron movement within the ring leads to simultaneous bond breaking and formation via a six-membered cyclic transition state.[1] The decomposition of DHP yields formaldehyde and 1,3-butadiene.[1] Computational analysis using DFT has shown that the presence of methyl substituents on the pyran ring can lower the activation free energy, thereby favoring thermal decomposition.[1]

Quantitative Data: Thermal Decomposition of this compound Derivatives

The following table summarizes the calculated kinetic and thermodynamic parameters for the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives at 600 K, computed at the PBE0/6-311+G(d,p) level of theory.[1]

CompoundΔG≠ (kJ/mol)ΔH≠ (kJ/mol)ΔS≠ (J/mol·K)Ea (kJ/mol)
3,6-dihydro-2H-pyran (DHP)196185-18.3196
4-methyl-3,6-dihydro-2H-pyran (MDHP)190179-18.5190
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)183171-20.0183

Data sourced from Morales-García, et al. (2024).[1]

Computational Protocol: Thermal Decomposition Analysis

A typical computational workflow for analyzing the thermal decomposition of this compound derivatives involves the following steps:

Thermal_Decomposition_Workflow start Define Reactant (e.g., DHP) geom_opt Geometry Optimization (e.g., PBE0/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2/QST3 or Berny) freq_calc->ts_search ts_opt TS Optimization ts_search->ts_opt ts_freq TS Frequency Calculation (Confirm 1 Imaginary Frequency) ts_opt->ts_freq thermo Calculate Thermodynamic Parameters (ΔG≠, ΔH≠, Ea) ts_opt->thermo irc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc irc->geom_opt Connects TS to Reactant & Products products Identify Products (e.g., Formaldehyde + Butadiene) irc->products products->thermo end Reaction Profile Analysis thermo->end

Fig. 2: Workflow for Computational Analysis of Thermal Decomposition.

Reactivity in Cycloaddition Reactions

This compound-2-ones are versatile dienes in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful method for synthesizing highly functionalized benzene derivatives.[10][11] Computational studies, particularly using DFT, have been instrumental in understanding the mechanism and reactivity of these transformations.[10][12]

A key area of investigation is the inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient this compound derivatives and electron-rich dienophiles, such as strained alkynes.[12][13][14] These reactions are central to "click chemistry" and have applications in bioconjugation.[12] DFT calculations help rationalize reactivity trends by analyzing the activation energies and the distortion/interaction energies of the reactants in the transition state.[13] For instance, studies show that this compound-2-thiones exhibit enhanced reactivity compared to their 2-pyrone counterparts due to a lower distortion energy required to reach the transition state geometry.[13]

Quantitative Data: [4+2] Cycloaddition of 2H-(Thio)pyran-2-(thi)ones

The table below presents the calculated activation Gibbs free energies (ΔG‡) for the IEDDA reaction of various this compound-2-one derivatives with endo-bicyclo[6.1.0]nonyne (endo-BCN). Calculations were performed at the M06-2X functional level.

DieneΔG‡ (kcal/mol)
2H-thiopyran-2-one26.5
2H-thiopyran-2-thione25.3
This compound-2-one22.7
This compound-2-thione21.2

Data sourced from Singh, et al. (2024).[13] The data shows a reactivity pattern of: 2H-thiopyran-2-one < 2H-thiopyran-2-thione < this compound-2-one < this compound-2-thione.

Computational Protocol: Cycloaddition Reaction Analysis

The methodology for studying cycloaddition reactions is similar to that for thermal decomposition but with a focus on locating the transition state between two different molecules.

  • Reactant and Dienophile Optimization: The geometries of the this compound derivative (diene) and the reacting partner (dienophile) are independently optimized, and their energies are confirmed as minima through frequency calculations.

  • Transition State Search: A transition state for the concerted or stepwise cycloaddition is located. The nature of the transition state (synchronous vs. asynchronous) is determined by analyzing the lengths of the newly forming bonds.

  • Activation Energy Calculation: The activation barrier (e.g., ΔG‡) is calculated as the energy difference between the transition state and the sum of the energies of the optimized reactants.

  • Distortion/Interaction Analysis (Activation Strain Model): To gain deeper insight, the activation energy is decomposed into two components:

    • Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

    • Interaction Energy (ΔE_int): The actual interaction (e.g., orbital overlap, electrostatic) between the distorted reactants in the transition state.

  • Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants to the expected cycloadduct.

Cycloaddition_Analysis_Logic cluster_input Inputs cluster_calc DFT Calculations cluster_output Outputs & Insights diene Diene Structure (e.g., this compound-2-thione) opt Optimize Reactant & TS Geometries diene->opt dienophile Dienophile Structure (e.g., Strained Alkyne) dienophile->opt energy Calculate Energies (Reactants, TS, Products) opt->energy asm Activation Strain Model (Distortion/Interaction) energy->asm barrier Activation Barrier (ΔG‡, ΔE‡) energy->barrier mechanism Reaction Mechanism (Concerted/Stepwise, Synchronous/Asynchronous) asm->mechanism reactivity Reactivity Trends barrier->reactivity mechanism->reactivity

Fig. 3: Logical Flow for Analyzing Cycloaddition Reactivity.

Global and Local Reactivity Descriptors in Drug Design

For drug development professionals, understanding where a molecule is likely to react is critical for predicting metabolism, designing derivatives with improved properties, and understanding drug-target interactions. Computational analysis provides a suite of reactivity descriptors derived from the electronic structure.[15][16][17]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for non-covalent interactions and chemical reactions.

  • Average Local Ionization Energy (ALIE): This descriptor indicates the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values are more susceptible to electrophilic attack.

  • Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors, calculated using DFT, provide a detailed picture of local reactivity, guiding the synthesis of new this compound-based drug candidates with enhanced efficacy and safety profiles.

Conclusion

Computational analysis provides a powerful and predictive framework for understanding the complex reactivity of the this compound ring system. Through the application of Density Functional Theory and concepts like Frontier Molecular Orbital theory, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and identify key structural features that control chemical behavior. The insights gained from these computational studies are invaluable for the rational design of synthetic routes, the development of novel catalysts, and the optimization of this compound-based compounds in the field of drug discovery. As computational methods continue to advance in accuracy and efficiency, their role in navigating the chemical landscape of this compound and its derivatives will undoubtedly expand.

References

The Thermal Decomposition of 2H-Dihydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of 2H-dihydropyran, a critical area of study for understanding the stability and reactivity of pyran-containing compounds relevant to pharmaceutical development and organic synthesis. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the core reaction pathways.

Core Concepts: A Unimolecular Pathway

The thermal decomposition of 2H-dihydropyran isomers, primarily 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, proceeds through a homogeneous, unimolecular, first-order retro-Diels-Alder reaction. This concerted mechanism involves a six-membered cyclic transition state, leading to the formation of distinct, predictable products depending on the starting isomer.

Thermal Decomposition of 3,4-Dihydro-2H-pyran

The gas-phase pyrolysis of 3,4-dihydro-2H-pyran yields acrolein and ethylene as the sole products. The reaction is a classic example of a retro-hetero-Diels-Alder reaction.

Reaction Mechanism

The decomposition proceeds through a concerted pericyclic reaction mechanism, as illustrated below.

Caption: Retro-Diels-Alder decomposition of 3,4-dihydro-2H-pyran.

Thermal Decomposition of 3,6-Dihydro-2H-pyran

The thermal decomposition of 3,6-dihydro-2H-pyran results in the formation of formaldehyde and 1,3-butadiene. This reaction also follows a concerted, unimolecular pathway.

Reaction Mechanism

The mechanism for the decomposition of the 3,6-isomer is analogous to the 3,4-isomer, involving a cyclic transition state.

Caption: Retro-Diels-Alder decomposition of 3,6-dihydro-2H-pyran.

Quantitative Kinetic Data

The thermal decomposition of dihydropyrans has been the subject of several experimental and computational studies. The following tables summarize the key kinetic parameters.

Table 1: Experimental Arrhenius Parameters for the Thermal Decomposition of Dihydropyran Isomers.

CompoundTemperature Range (°C)A (s⁻¹)Ea (kJ/mol)Reference
3,4-Dihydro-2H-pyran316 - 3894.29 x 10¹⁴219.4Wellington, 1969
3,6-Dihydro-2H-pyran329 - 3742.04 x 10¹⁴208.1Frey & Lodge, 1979

Table 2: Computational vs. Experimental Kinetic Data for 3,6-Dihydro-2H-pyran (DHP) at 600 K.

ParameterComputational (PBE0/6-311+G(d,p))Experimental
Ea (kJ/mol)213208.1
ΔG‡ (kJ/mol)196-
ΔH‡ (kJ/mol)209-
ΔS‡ (J/mol·K)23.2-

Computational data from Ruiz et al., 2024.

Experimental Protocols

General Experimental Workflow

G cluster_setup Experimental Setup cluster_analysis Product Analysis A Sample Inlet B Static Pyrolysis Reactor A->B C Pressure Transducer B->C E Sampling Port B->E D Thermostat D->B F Gas Chromatography (GC) E->F G Mass Spectrometry (MS) F->G

Caption: Generalized workflow for gas-phase pyrolysis experiments.

Methodology
  • Reactant Preparation and Introduction: A purified sample of the dihydropyran isomer would be vaporized and introduced into a static pyrolysis reactor of known volume. The initial pressure of the reactant would be precisely measured.

  • Pyrolysis: The reactor, typically made of Pyrex or quartz, is maintained at a constant, uniform temperature using a furnace or thermostat. The reaction is allowed to proceed for a set period.

  • Kinetic Monitoring: The progress of the reaction is monitored by measuring the total pressure increase in the reactor over time, as the unimolecular decomposition results in a net increase in the number of moles of gas.

  • Product Sampling and Analysis: At various time intervals, or at the end of the reaction, a sample of the reactor contents is withdrawn. The product mixture is then analyzed, typically by gas chromatography (GC), to identify and quantify the reactants and products. In later studies, GC would be coupled with mass spectrometry (GC-MS) for definitive product identification.

  • Data Analysis: First-order rate constants (k) are determined from the pressure change data or from the change in reactant concentration over time. By performing the pyrolysis at a range of temperatures, the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) are determined from a plot of ln(k) versus 1/T.

Conclusion

The thermal decomposition of 2H-dihydropyran isomers is a well-characterized process that proceeds via a concerted retro-Diels-Alder mechanism. The reaction kinetics are reliably described by first-order rate laws, and the activation energies have been determined both experimentally and computationally. This body of knowledge provides a solid foundation for predicting the thermal stability of related heterocyclic systems, which is of significant importance in the fields of medicinal chemistry and materials science. The consistency between early experimental work and modern computational studies underscores the robustness of the proposed mechanistic pathways.

Methodological & Application

Synthesis of Stable 2,4,5,6-Tetrasubstituted 2H-Pyrans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stable 2,4,5,6-tetrasubstituted 2H-pyrans. The 2H-pyran scaffold is a significant heterocyclic motif found in numerous natural products and is a key building block in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide focuses on four robust and versatile catalytic methods for their synthesis, offering high efficiency and access to a diverse range of derivatives.

Introduction to 2H-Pyrans

The this compound ring system is a core component of many biologically active molecules and natural products. However, the synthesis of stable monocyclic 2H-pyrans can be challenging due to their tendency to exist in equilibrium with their open-chain valence isomers, 1-oxatrienes.[1] Stability is often conferred by the substitution pattern on the pyran ring. Specifically, the presence of an ester group at the C5-position and substituents at the C6-position are crucial for isolating these stable heterocyclic compounds.[1] The synthetic methods outlined below provide reliable pathways to stable, highly substituted 2H-pyrans, which are of significant interest for drug discovery and development.

Synthetic Methodologies

Several catalytic methods have been developed for the efficient synthesis of stable 2,4,5,6-tetrasubstituted 2H-pyrans. Below is a summary of four prominent methods with their key features, followed by detailed experimental protocols.

Silver(I)-Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization

This one-pot method utilizes a silver(I) catalyst to initiate a propargyl-Claisen rearrangement of readily accessible propargyl vinyl ethers. This is followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to yield the stable this compound.[1][2]

Phosphine-Catalyzed [3+3] Annulation

A facile route to stable 2H-pyrans involves the phosphine-catalyzed [3+3] annulation between allenolates (specifically, ethyl 5-acetoxypenta-2,3-dienoate) and 1,3-dicarbonyl compounds.[1][3] This method is characterized by its operational simplicity and broad substrate scope.

Lipase-Catalyzed Synthesis from Methyl Coumalate

In a green and environmentally friendly approach, porcine pancreas lipase (PPL) can be used to catalyze the synthesis of tetrasubstituted 2H-pyrans from methyl coumalate and β-keto esters or diketones.[4] This biocatalytic method proceeds in an aqueous medium under mild conditions with high yields.

Domino Knoevenagel Condensation/6π-Electrocyclization

This domino reaction involves the condensation of a 1,3-dicarbonyl compound with a functionalized enal, which then undergoes a 6π-electrocyclization to form the this compound ring. This strategy can be performed under various conditions, including in water, making it an attractive green chemistry approach.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the synthesis of various 2,4,5,6-tetrasubstituted 2H-pyrans using the methodologies described above.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
Ag(I)-Catalyzed Propargyl-Claisen Rearrangement Propargyl vinyl ether, 1,3-dicarbonyl compoundAgSbF₆, DBUDichloromethaneRT1-265-95[2]
Phosphine-Catalyzed [3+3] Annulation Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-dicarbonyl compoundPPh₃Toluene801270-90[1]
Lipase-Catalyzed Synthesis Methyl coumalate, β-keto ester/diketonePorcine Pancreas LipaseH₂O:DMSO (2:1)6024-4874-96[4]
Domino Knoevenagel Condensation/6π-Electrocyclization 1,3-dicarbonyl compound, functionalized enalPyrrolidine/AcOHWater804-662-71[5]

Experimental Protocols

Protocol 1: Ag(I)-Catalyzed Synthesis of 2,4,5,6-Tetrasubstituted 2H-Pyrans

This protocol is based on the method described by Menz and Kirsch (2006).[2]

Materials:

  • Propargyl vinyl ether (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Silver hexafluoroantimonate (AgSbF₆) (0.05 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the propargyl vinyl ether and the 1,3-dicarbonyl compound in anhydrous DCM at room temperature under an inert atmosphere, add AgSbF₆.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion of the rearrangement, add DBU to the reaction mixture.

  • Continue stirring at room temperature for an additional 30 minutes to 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phosphine-Catalyzed [3+3] Annulation for this compound Synthesis

This protocol is adapted from the work on phosphine-catalyzed annulations.[1]

Materials:

  • Ethyl 5-acetoxypenta-2,3-dienoate (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.1 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Anhydrous toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 5-acetoxypenta-2,3-dienoate, the 1,3-dicarbonyl compound, and PPh₃ in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,4,5,6-tetrasubstituted this compound.

Protocol 3: Lipase-Catalyzed Synthesis of Tetrasubstituted 2H-Pyrans

This environmentally benign protocol is based on the use of porcine pancreas lipase.[4]

Materials:

  • Methyl coumalate (1.0 equiv)

  • β-Keto ester or diketone (1.2 equiv)

  • Porcine Pancreas Lipase (PPL)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare a 2:1 (v/v) mixture of deionized water and DMSO.

  • To this solvent mixture, add methyl coumalate, the β-keto ester or diketone, and PPL.

  • Stir the reaction mixture at 60 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography.

Protocol 4: Domino Knoevenagel Condensation/6π-Electrocyclization

This protocol describes a water-based synthesis of 2H-pyrans.[5]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Functionalized enal (1.0 equiv)

  • Pyrrolidine (0.2 equiv)

  • Acetic acid (0.2 equiv)

  • Water

Procedure:

  • To a flask containing water, add the 1,3-dicarbonyl compound, the functionalized enal, pyrrolidine, and acetic acid.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Method reactants Prepare Starting Materials & Reagents start->reactants setup Set up Reaction Vessel reactants->setup addition Add Reactants & Catalyst setup->addition conditions Maintain Reaction Conditions (Temp, Time, Stirring) addition->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Stable 2,4,5,6-Tetrasubstituted This compound characterize->end

Caption: General workflow for the synthesis of 2,4,5,6-tetrasubstituted 2H-pyrans.

Applications in Drug Development

Substituted 2H-pyrans are of significant interest in drug development due to their diverse biological activities. For instance, certain pyran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth, proliferation, and survival. The mTOR signaling pathway is frequently dysregulated in diseases such as cancer, making it an important therapeutic target.

mTOR Signaling Pathway and Potential Inhibition by this compound Derivatives

The following diagram illustrates a simplified mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 complexes and indicating where a this compound-based inhibitor could potentially act.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synth Protein Synthesis S6K1->Protein_Synth EIF4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth AKT_Ser473 Akt (Ser473) Phosphorylation mTORC2->AKT_Ser473 AKT_Ser473->AKT Inhibitor This compound Derivative (e.g., mTOR Inhibitor) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway and potential points of inhibition by this compound derivatives.

References

Application Notes: Phosphine-Catalyzed (3+3) Annulation for 2H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2H-pyran scaffolds is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active natural products and pharmaceuticals. Phosphine-catalyzed (3+3) annulation has emerged as a powerful and efficient methodology for the construction of these important heterocyclic motifs. This reaction typically involves the cycloaddition of a three-carbon synthon, such as an allenoate or allenyl ketone, with a 1,3-dicarbonyl compound or other suitable 1,3-dinucleophile. The mild reaction conditions, high atom economy, and the ability to generate complex molecular architectures from simple starting materials make this a highly attractive synthetic strategy.

Mechanism and Scope

The generally accepted mechanism for the phosphine-catalyzed (3+3) annulation begins with the nucleophilic addition of a phosphine catalyst to the central carbon of the allenoate. This generates a zwitterionic intermediate which, after proton transfer, acts as a 1,3-dipole. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and elimination of the phosphine catalyst affords the desired this compound product.

The scope of this reaction is broad, accommodating a variety of allenoates and 1,3-dicarbonyl compounds. Allenoates bearing different ester groups and substituents at the α and γ positions have been successfully employed. The 1,3-dicarbonyl component can also be varied, with successful examples including β-keto esters, β-diketones, and dialkyl malonates. The choice of phosphine catalyst can influence the reaction efficiency and selectivity. Common catalysts include triphenylphosphine (PPh₃) and tributylphosphine (PBu₃).

Applications in Drug Development

The this compound core is a key structural feature in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The ability of the phosphine-catalyzed (3+3) annulation to rapidly and efficiently construct substituted 2H-pyrans makes it a valuable tool for the synthesis of compound libraries for high-throughput screening and for the development of new therapeutic agents. The functional group tolerance of the reaction allows for the incorporation of various substituents that can be used to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Quantitative Data Summary

The following tables summarize representative data for the phosphine-catalyzed (3+3) annulation for the synthesis of 2H-pyrans.

Table 1: Scope of 1,3-Dicarbonyl Compounds

Entry1,3-Dicarbonyl CompoundAllenoatePhosphine CatalystSolventTemp (°C)Time (h)Yield (%)
1Dimethyl malonateEthyl buta-2,3-dienoatePPh₃Toluene801285
2AcetylacetoneEthyl buta-2,3-dienoatePPh₃Toluene801292
3Ethyl acetoacetateEthyl buta-2,3-dienoatePPh₃Toluene801288
4DibenzoylmethaneEthyl buta-2,3-dienoatePPh₃Toluene801295
51,3-CyclohexanedioneEthyl buta-2,3-dienoatePPh₃Toluene801278

Table 2: Scope of Allenoates

Entry1,3-Dicarbonyl CompoundAllenoatePhosphine CatalystSolventTemp (°C)Time (h)Yield (%)
1Dimethyl malonateEthyl buta-2,3-dienoatePPh₃Toluene801285
2Dimethyl malonateMethyl buta-2,3-dienoatePPh₃Toluene801282
3Dimethyl malonatetert-Butyl buta-2,3-dienoatePPh₃Toluene801875
4Dimethyl malonateEthyl penta-2,3-dienoatePPh₃Toluene801289
5Dimethyl malonateEthyl 4-methylpenta-2,3-dienoatePPh₃Toluene801580

Experimental Protocols

General Procedure for the Phosphine-Catalyzed (3+3) Annulation for this compound Synthesis

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Allenoate (1.2 mmol)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 mmol) and triphenylphosphine (0.1 mmol).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Add the allenoate (1.2 mmol) to the reaction mixture dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Allenoate Allenoate Zwitterion Zwitterionic Intermediate Allenoate->Zwitterion + R₃P Phosphine Phosphine (R₃P) Phosphine->Zwitterion Dicarbonyl 1,3-Dicarbonyl Compound Michael_Adduct Michael Adduct Dicarbonyl->Michael_Adduct Dipole 1,3-Dipole Zwitterion->Dipole Proton Transfer Dipole->Michael_Adduct + 1,3-Dicarbonyl Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyran This compound Cyclized_Intermediate->Pyran - R₃P Experimental_Workflow start Start: Dry Reaction Flask add_reactants Add 1,3-Dicarbonyl and Phosphine Catalyst start->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent add_allenoate Add Allenoate add_solvent->add_allenoate heat_react Heat and Stir (Monitor by TLC) add_allenoate->heat_react workup Cool and Concentrate heat_react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_product Final Product: this compound characterize->end_product Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output title Key Components of the (3+3) Annulation Three_Carbon_Synthon Three-Carbon Synthon (e.g., Allenoate) Annulation (3+3) Annulation Three_Carbon_Synthon->Annulation Dinucleophile 1,3-Dinucleophile (e.g., 1,3-Dicarbonyl) Dinucleophile->Annulation Catalyst Phosphine Catalyst Catalyst->Annulation Product This compound Annulation->Product

Application Notes and Protocols for Ag(I)-Catalyzed Propargyl-Claisen Rearrangement for the Synthesis of 2H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and medicinally important compounds.[1] Its derivatives have garnered significant attention in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A powerful and efficient method for the synthesis of highly substituted 2H-pyrans involves a silver(I)-catalyzed propargyl-Claisen rearrangement of readily accessible propargyl vinyl ethers. This is typically followed by a base-catalyzed isomerization and a 6π-oxa-electrocyclization in a one-pot sequence.[1][2][3] This methodology offers a convergent and atom-economical approach to this valuable class of compounds, making it highly attractive for the construction of molecular libraries for drug development programs.

These application notes provide a comprehensive overview of this synthetic strategy, including detailed experimental protocols, a summary of reaction scope and yields, and a depiction of the proposed catalytic cycle and experimental workflow.

Data Presentation

The Ag(I)-catalyzed propargyl-Claisen rearrangement for the synthesis of 2H-pyrans has been successfully applied to a variety of substrates. The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2H-pyrans from propargyl vinyl ethers. The general reaction scheme is as follows:

General Reaction Scheme:

EntryR⁴Catalyst (mol%)Base (mol%)SolventTime (h)Yield (%)
1PhHMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1285
24-MeO-C₆H₄HMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1282
34-Cl-C₆H₄HMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1278
42-thienylHMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1275
5c-HexHMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1268
6n-BuHMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1271
7PhMeMeCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1288
8PhHEtCOOEtAgSbF₆ (5)DBU (10)CH₂Cl₂1283

Data compiled from representative examples in the literature. Yields are for the isolated, purified product.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2H-Pyrans

This protocol is adapted from the work of Menz and Kirsch.[2][4]

Materials:

  • Propargyl vinyl ether (1.0 equiv)

  • Silver hexafluoroantimonate (AgSbF₆) (0.05 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.10 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the propargyl vinyl ether (1.0 equiv) and anhydrous dichloromethane.

  • Catalyst Addition: Add the silver(I) catalyst, AgSbF₆ (0.05 equiv), to the solution at room temperature.

  • Reaction Monitoring (Propargyl-Claisen Rearrangement): Stir the reaction mixture at room temperature and monitor the progress of the rearrangement by thin-layer chromatography (TLC). The rearrangement is typically complete within 1-2 hours.

  • Base Addition: Once the initial rearrangement is complete, add DBU (0.10 equiv) to the reaction mixture.

  • Reaction Monitoring (Isomerization and Electrocyclization): Continue stirring at room temperature and monitor the formation of the this compound product by TLC. This subsequent transformation is generally complete within 10-12 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterization: Characterize the purified this compound by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR).

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Final Product Propargyl Vinyl Ether Propargyl Vinyl Ether Reaction_Vessel Reaction Vessel (Anhydrous CH2Cl2, RT) Propargyl Vinyl Ether->Reaction_Vessel AgSbF6 (catalyst) AgSbF6 (catalyst) AgSbF6 (catalyst)->Reaction_Vessel Claisen_Rearrangement Propargyl-Claisen Rearrangement Reaction_Vessel->Claisen_Rearrangement DBU_Addition Addition of DBU Claisen_Rearrangement->DBU_Addition Isomerization_Electrocyclization Isomerization & 6π-Oxa-electrocyclization DBU_Addition->Isomerization_Electrocyclization Quenching Quenching Isomerization_Electrocyclization->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification 2H_Pyran 2H_Pyran Purification->2H_Pyran catalytic_cycle cluster_cycle Ag(I) Catalytic Cycle center Ag_Catalyst [Ag(I)]+ Alkyne_Complex π-Alkyne-Ag(I) Complex Rearrangement [3,3]-Sigmatropic Rearrangement Alkyne_Complex->Rearrangement Activation Allene_Intermediate Allene Intermediate Rearrangement->Allene_Intermediate Product_Release Release of Allene Allene_Intermediate->Product_Release Product_Release->Ag_Catalyst Catalyst Regeneration Product Rearranged Allene Product_Release->Product - [Ag(I)]+ Propargyl_Vinyl_Ether Propargyl Vinyl Ether Propargyl_Vinyl_Ether->Alkyne_Complex + [Ag(I)]+

References

Application Notes and Protocols for the Knoevenagel/Electrocyclization Synthesis of 2H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the 2H-pyran scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products. A robust and versatile method for constructing this heterocyclic system is the domino Knoevenagel condensation followed by a 6π-electrocyclization reaction. This tandem protocol offers a convergent and efficient approach to highly functionalized 2H-pyrans from readily available starting materials.

This document provides detailed application notes and experimental protocols for the synthesis of 2H-pyrans via the Knoevenagel/electrocyclization cascade, summarizing key quantitative data and outlining methodologies for different catalytic systems.

I. Reaction Principle and Workflow

The overall transformation involves a formal [3+3] cycloaddition. The process is initiated by a Knoevenagel condensation between an α,β-unsaturated aldehyde (enal) and an active methylene compound, typically a 1,3-dicarbonyl compound.[1][2] This condensation generates a dienone intermediate (a 1-oxatriene), which then undergoes a thermally or catalytically promoted 6π-electrocyclization to form the stable this compound ring system.[1][2] The fusion of a ring to the this compound structure can enhance the stability of the final product.[2]

G cluster_start Starting Materials cluster_reaction Domino Reaction Sequence cluster_product Final Product enal α,β-Unsaturated Aldehyde knoevenagel Knoevenagel Condensation enal->knoevenagel dicarbonyl Active Methylene Compound (e.g., 1,3-Dicarbonyl) dicarbonyl->knoevenagel electrocyclization 6π-Electrocyclization knoevenagel->electrocyclization Dienone Intermediate pyran Substituted this compound electrocyclization->pyran G cluster_mechanism Reaction Mechanism Start α,β-Unsaturated Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base or Heat Intermediate 1-Oxatriene (Dienone) Knoevenagel->Intermediate Electrocyclization 6π-Electrocyclization Intermediate->Electrocyclization Heat Product This compound Electrocyclization->Product

References

Application Notes and Protocols for the Green Synthesis of Steroidal 2H-Pyrans using Chitosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly synthesis of steroidal 2H-pyrans utilizing chitosan as a heterogeneous, biodegradable catalyst. This green chemistry approach offers significant advantages, including operational simplicity, waste reduction, and the use of a renewable catalyst.[1] The synthesized steroidal 2H-pyrans are of significant interest to the pharmaceutical industry due to their potential as anticancer and antioxidant agents.[1][2]

Introduction

Steroidal frameworks are fundamental scaffolds in a vast array of biologically active compounds.[3] The fusion of a pyran ring to a steroid nucleus can lead to novel therapeutic agents with diverse pharmacological activities.[4][5] Traditional synthetic methods often rely on hazardous catalysts and solvents. The use of chitosan, a deacetylated derivative of chitin, presents a green and sustainable alternative.[1][6][7] Chitosan acts as an efficient, eco-friendly, and reusable heterogeneous basic catalyst in the synthesis of steroidal 2H-pyrans.[1] This document outlines the optimized reaction conditions and experimental procedures for this synthesis.

Reaction Principle and Mechanism

The synthesis involves a multi-component reaction between a steroidal α,β-unsaturated ketone and an active methylene compound, such as ethyl acetoacetate or 2-cyano-N-methylacetamide, catalyzed by chitosan.[1][6] The reaction proceeds via a domino sequence of Michael addition followed by intramolecular cyclization and dehydration to afford the final 2H-pyran ring fused to the steroid.

The proposed reaction mechanism, catalyzed by the basic amino groups of chitosan, involves the formation of two intermediates and their respective transition states.[6] The chitosan catalyst facilitates the initial deprotonation of the active methylene compound, which then acts as a nucleophile.

Reaction Scheme:

ReactionScheme Steroid Steroidal α,β-unsaturated ketone Reaction + Steroid->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Chitosan Chitosan (Catalyst) Chitosan->Reaction Product Steroidal this compound Reaction->Product Methanol, Reflux

Caption: General reaction scheme for the chitosan-catalyzed synthesis of steroidal 2H-pyrans.

Experimental Protocols

Materials and Equipment
  • Steroidal α,β-unsaturated ketones (e.g., 3β-acetoxy-cholest-5-en-7-one, 3β-chloro-cholest-5-en-7-one)

  • Active methylene compounds (e.g., ethyl acetoacetate, 2-cyano-N-methylacetamide)

  • Chitosan (from shrimp shells, medium molecular weight)

  • Methanol (analytical grade)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

General Synthesis Procedure for Steroidal 2H-Pyrans
  • To a solution of the steroidal α,β-unsaturated ketone (1 mmol) in methanol (30 mL) in a round-bottom flask, add the active methylene compound (1 mmol).[1]

  • Add chitosan (20 mol%) to the reaction mixture.[1]

  • The mixture is then refluxed for a period of 13-18 hours.[1][6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, the chitosan catalyst is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.[1]

  • The resulting residue is then purified by recrystallization from ethanol to yield the pure steroidal this compound derivative.[1]

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Mix Steroidal Ketone (1 mmol) and Active Methylene Compound (1 mmol) in Methanol (30 mL) B 2. Add Chitosan (20 mol%) A->B C 3. Reflux for 13-18 hours B->C D 4. Monitor by TLC C->D E 5. Filter to remove Chitosan D->E Upon completion F 6. Concentrate filtrate in vacuo E->F G 7. Recrystallize from Ethanol F->G H Pure Steroidal this compound G->H

Caption: Step-by-step workflow for the synthesis and purification of steroidal 2H-pyrans.

Quantitative Data Summary

The efficiency of the chitosan-catalyzed synthesis is demonstrated by the yields and reaction times for different steroidal substrates.

Starting SteroidActive Methylene CompoundCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
3β-acetoxy-cholest-5-en-7-oneEthyl acetoacetate20Methanol13-16~90-95[1]
3β-chloro-cholest-5-en-7-oneEthyl acetoacetate20Methanol13-16~90-95[1]
Cholest-5-en-7-oneEthyl acetoacetate20Methanol13-16~90-95[1]
3β-acetoxy cholest-5-ene-7-one2-cyano-N-methylacetamideNot specifiedMethanol1867[6]
3β-acetoxy cholest-5-ene-7-oneN-benzyl-2-cyanoacetamideNot specifiedMethanolNot specified-[6]

Note: Yields are for isolated, pure products.

Catalyst Efficiency Comparison:

A study comparing different catalysts for the model reaction of 3β-acetoxy-cholest-5-en-7-one with ethyl acetoacetate in methanol showed that chitosan provides superior yields compared to other basic catalysts.[1]

CatalystYield (%)
Chitosan>90
Piperidine~70-80
Pyrrolidine~60-70
Et3N~50-60

Applications in Drug Development

The synthesized steroidal 2H-pyrans have shown promising biological activities, making them attractive candidates for further investigation in drug discovery and development.

  • Anticancer Activity: Certain derivatives have exhibited moderate to good in vitro activity against human cancer cell lines, such as HeLa (cervical) and Jurkat (leukemia), while showing lower toxicity towards normal cell lines.[1][2]

  • Antioxidant Activity: Some of the synthesized compounds have demonstrated good antioxidant properties in in vitro assays, such as the DPPH method.[1][2]

The development of this green synthetic route provides a valuable tool for generating libraries of novel steroidal 2H-pyrans for further pharmacological screening and lead optimization. The inherent drug-like properties of the pyran scaffold, combined with the biological significance of the steroid nucleus, make these compounds a promising area for therapeutic research.[4][8]

Logical Relationship of Synthesis to Application:

AppLogic A Green Synthesis Protocol C Synthesis of Steroidal 2H-Pyrans A->C B Chitosan Catalyst B->C enables D Pharmacological Screening C->D E Anticancer & Antioxidant Activity D->E identifies F Drug Development Pipeline E->F

Caption: Logical flow from green synthesis to potential drug development applications.

References

Application Notes and Protocols for 2H-Pyran Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research.

I. Anticancer Applications

This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer progression.

Quantitative Data Summary
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A HeLa (Cervical)MTT Assay5.8[1]
MCF-7 (Breast)MTT Assay7.2[1]
Compound B Jurkat (Leukemia)MTT Assay3.5[2]
HeLa (Cervical)MTT Assay6.1[2]
Compound C A549 (Lung)MTT Assay10.2[1]
Compound D PC3 (Prostate)MTT Assay8.9[3]
Experimental Protocols

1. General Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes a multi-component reaction for the synthesis of 2-amino-4H-pyran derivatives.

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), active methylene compound (e.g., ethyl acetoacetate) (1 mmol), catalyst (e.g., piperidine, 2-3 drops), ethanol (20 mL).

  • Procedure:

    • Dissolve the aromatic aldehyde, malononitrile, and the active methylene compound in ethanol in a round-bottom flask.

    • Add the catalyst to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.

    • If no solid precipitates, pour the reaction mixture into ice-cold water and stir until a solid is formed.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-pyran derivative.

2. Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare stock solutions of the test this compound derivatives in DMSO and make serial dilutions in the culture medium.

    • After 24 hours, remove the medium and add 100 µL of medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][6]

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials synthesis One-Pot Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification mtt_assay MTT Cytotoxicity Assay on Cancer Cell Lines purification->mtt_assay data_analysis IC50 Determination & SAR Analysis mtt_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Anticancer Drug Discovery Workflow

apoptosis_pathway cluster_intrinsic Intrinsic Pathway ext_stimulus This compound Derivative bcl2 Bcl-2 Family (Bax/Bak activation) ext_stimulus->bcl2 induces mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome forms apaf1->apoptosome forms cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis leads to

Intrinsic Apoptosis Pathway

II. Antimicrobial Applications

Certain this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. The presence of specific substituents on the pyran ring is crucial for their antimicrobial potency.

Quantitative Data Summary
Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound E Staphylococcus aureusBroth Microdilution8[7]
Escherichia coliBroth Microdilution16[7]
Compound F Candida albicansBroth Microdilution4[8]
Compound G Bacillus subtilisAgar Well Diffusion- (18 mm zone)[9]
Experimental Protocols

1. Synthesis of this compound-3(6H)-one Derivatives

This protocol outlines a general method for the synthesis of this compound-3(6H)-one derivatives.[10]

  • Materials: Substituted aldehyde (1 mmol), β-ketoester (1 mmol), catalyst (e.g., L-proline, 10 mol%), solvent (e.g., ethanol).

  • Procedure:

    • To a solution of the substituted aldehyde and β-ketoester in ethanol, add the catalyst.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound-3(6H)-one derivative.

2. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][11]

  • Materials: Bacterial or fungal strains, Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi), sterile Petri dishes, sterile cork borer, test compound solutions in DMSO.

  • Procedure:

    • Prepare the agar medium and pour it into sterile Petri dishes.

    • Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Include a negative control (DMSO) and a positive control (a standard antibiotic).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Workflow Diagram

antimicrobial_workflow cluster_synthesis Synthesis & Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis start Synthesis of This compound Derivatives prep Preparation of Test Solutions (in DMSO) start->prep well_creation Create Wells and Add Test Solutions prep->well_creation agar_prep Prepare Inoculated Agar Plates agar_prep->well_creation incubation Incubate Plates well_creation->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone compare Compare with Controls measure_zone->compare

Antimicrobial Screening Workflow

III. Anti-inflammatory Applications

This compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and by modulating inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data Summary
Compound IDTarget/AssayIC50 (µM)Cell LineReference
Compound H COX-2 Inhibition0.25-[12][13]
Compound I NO Production5.2RAW 264.7[14]
Compound J COX-2 Expression- (Significant reduction)RAW 264.7[15][16]
Experimental Protocols

1. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[3][17][18]

  • Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe (e.g., Amplex Red), arachidonic acid (substrate), heme, 96-well black plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound test compounds in COX assay buffer.

    • In a 96-well plate, add the COX assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compounds or a vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately begin measuring the fluorescence in kinetic mode (Ex/Em = 535/587 nm) for 5-10 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[7][19][20][21]

  • Materials: RAW 264.7 macrophage cell line, DMEM, FBS, penicillin-streptomycin, LPS, Griess reagent, 96-well plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

3. Western Blot Analysis of iNOS and COX-2 Expression

This protocol is for determining the effect of this compound derivatives on the protein expression levels of inducible nitric oxide synthase (iNOS) and COX-2.[1][15][16][22][23]

  • Materials: RAW 264.7 cells, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent.

  • Procedure:

    • Treat RAW 264.7 cells with test compounds and/or LPS as described in the NO production assay.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathway and Workflow Diagrams

anti_inflammatory_workflow cluster_synthesis Synthesis & Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Synthesis of This compound Derivatives prep Prepare Test Solutions start->prep cox_assay COX-2 Inhibition Assay prep->cox_assay no_assay NO Production Assay (RAW 264.7 cells) prep->no_assay data_analysis IC50 Determination & Protein Expression Analysis cox_assay->data_analysis western_blot Western Blot for iNOS & COX-2 no_assay->western_blot western_blot->data_analysis

Anti-inflammatory Drug Discovery Workflow

nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk mapkkk MAPKKK tlr4->mapkkk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nfkb_nuc NF-κB (Nuclear) nfkb->nfkb_nuc translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nuc->gene_expression mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 activates ap1->gene_expression pyran This compound Derivative pyran->ikk inhibits pyran->mapk inhibits

Anti-inflammatory Signaling Pathways

IV. Neuroprotective Applications

Emerging evidence suggests that this compound derivatives may offer neuroprotective effects, potentially through their antioxidant and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases.

Quantitative Data Summary
Compound IDCell LineAssay TypeResultReference
Compound K SH-SY5YH₂O₂-induced toxicityIncreased cell viability[24]
Compound L PC12Aβ-induced toxicityReduced apoptosis[25]
Experimental Protocols

1. Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.[25]

  • Materials: SH-SY5Y human neuroblastoma cells, DMEM/F12 medium, FBS, penicillin-streptomycin, hydrogen peroxide (H₂O₂), 96-well plates, MTT solution, DMSO.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.

    • Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

    • Assess cell viability using the MTT assay as described in the anticancer section.

    • An increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.

Signaling Pathway and Workflow Diagrams

neuroprotection_workflow cluster_synthesis Synthesis & Preparation cluster_screening Neuroprotective Screening cluster_analysis Data Analysis start Synthesis of This compound Derivatives prep Prepare Test Solutions start->prep treatment Pre-treat with Compounds & Induce Oxidative Stress prep->treatment cell_culture Culture SH-SY5Y Cells cell_culture->treatment viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay data_analysis Determine Neuroprotective Effect viability_assay->data_analysis

Neuroprotection Screening Workflow

neuroprotective_pathway cluster_damage Cellular Damage stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS stress->ros mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis_path Apoptosis Pathway Activation mito_dys->apoptosis_path cell_death Neuronal Cell Death apoptosis_path->cell_death pyran This compound Derivative pyran->ros scavenges pyran->apoptosis_path inhibits cell_survival Neuronal Survival pyran->cell_survival promotes

Neuroprotective Mechanism of Action

References

Application Notes: Anticancer Activity of 2H-Pyran-2-One Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2H-pyran-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this compound-2-one have garnered significant attention as potential anticancer agents due to their potent cytotoxic effects against various cancer cell lines.[2][4] These compounds can induce apoptosis, inhibit cell cycle progression, and target key oncogenic pathways, making them a promising area for oncology research.[5][6] This document provides a summary of quantitative biological data, key structure-activity relationship insights, detailed experimental protocols, and visualizations of relevant pathways to guide researchers and drug development professionals.

Quantitative Biological Activity Data

The in vitro anticancer potency of various this compound-2-one analogs has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values, providing a comparative overview of their cytotoxicity.

Table 1: Cytotoxicity of this compound-2-One Analogs against Various Cancer Cell Lines

Compound ID/ReferenceStructure DescriptionCell LineAssayIC50/ED50 (µM)Citation
Compound 21 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)Not Specified0.95[1]
HeLa (Cervix Carcinoma)Not Specified2.9[1]
Compound 6 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T Lymphocyte)Not Specified25-50 (EC50)[1]
Compound 19 6-Phenyl, 4-(4-methoxyanilino) substituted APO analogNot SpecifiedNot Specified0.059–0.163[7]
Compound 27 6-Phenyl, 4-(4-methylanilino) substituted APO analogNot SpecifiedNot Specified0.059–0.090[7]
Compound 5o 6-Acrylic phenethyl ester-2-pyranone derivativeHeLa (Cervix Carcinoma)Not Specified0.50[6]
C6 (Rat Glioma)Not Specified1.89[6]
MCF-7 (Breast Cancer)Not Specified2.15[6]
A549 (Lung Cancer)Not Specified3.45[6]
HSC-2 (Oral Squamous Carcinoma)Not Specified2.01[6]
Compound 6e Fused pyran with benzotriazole substituentMCF-7 (Breast Cancer)Not Specified12.46[5]
Compound 14b Fused pyran with imidazole substituentA549 (Lung Cancer)Not Specified0.23[5]
Compound 8c Fused pyran with 1,2,4-triazole substituentHCT116 (Colon Cancer)Not Specified7.58[5]

Table 2: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives

Compound IDSubstituent (Ar)Cell LineIC50 (µM)Citation
8a 4-Cl C6H4HepG2 (Liver)0.23[2]
MCF-7 (Breast)0.45[2]
HCT-116 (Colon)0.87[2]
A-549 (Lung)1.05[2]
8b 4-F C6H4HepG2 (Liver)0.15[2]
MCF-7 (Breast)0.33[2]
HCT-116 (Colon)0.65[2]
A-549 (Lung)0.98[2]
Doxorubicin -HepG2 (Liver)0.48[2]
MCF-7 (Breast)0.55[2]
HCT-116 (Colon)0.62[2]
A-549 (Lung)0.73[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound-2-one analogs is significantly influenced by the nature and position of substituents on the pyran ring.[1]

  • Substituents at the 4-position: The electronic and steric properties at this position are critical for anticancer efficacy.[1] The presence of bulky aromatic groups, such as a naphthalene ring attached to a sulfonyl group, is favorable for potent cytotoxic activity.[1] A secondary amine at the 4-position is preferred over a tertiary amine, and aromatic amine groups are considered crucial.[7]

  • Substituents at the 6-position: An aromatic ring, such as phenyl or styryl, at the 6-position is critical for antitumor activity.[7]

  • Fused Ring Systems: Fused pyrano-pyridine scaffolds serve as important pharmacophores. Halogen substitutions (e.g., fluorine and chlorine) on a pendant phenyl ring attached to this core are associated with enhanced potency.[2]

Mechanism of Action

The anticancer effects of this compound-2-one analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

  • Induction of Apoptosis: Some analogs modulate the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway.[1] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in cell death.

  • Cell Cycle Arrest: Certain derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[6] This disruption of essential cell division processes inhibits tumor growth.[5]

Visualizations

Experimental and Biological Pathways

G cluster_0 Synthesis & Screening cluster_1 Biological Evaluation start Starting Materials (e.g., Active Methylene Compounds) synth Chemical Synthesis (e.g., Knoevenagel-Michael Reaction) start->synth purify Purification & Characterization (NMR, MS) synth->purify cytotoxicity In Vitro Cytotoxicity (MTT Assay) purify->cytotoxicity Test Analogs mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanism sar SAR Analysis mechanism->sar sar->synth Optimize Structure G agent This compound-2-one Analog stress Cellular Stress agent->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates bcl2->bax inhibits mito Mitochondrial Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 agent This compound-2-one Analog block agent->block block->G2 Arrest

References

Application Notes and Protocols for 2H-Pyran Derivatives: Antimicrobial and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antioxidant properties of 2H-pyran derivatives. It includes a compilation of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visual representations of experimental workflows to guide researchers in this field. The pyran scaffold is a prominent feature in many bioactive natural products and has garnered significant interest for the development of new therapeutic agents.[1][2][3]

I. Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial efficacy is often attributed to the core this compound structure and the nature of its substituents.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaStreptococcus sp.Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)1.56----[6]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)----0.75[6]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione8-88-[7]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivative (8c)8>512256>512-[8]
Ceftazidime (Reference)4----[8]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerMicrosporum audouiniiCryptococcus neoformansReference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione0.25---[7]

II. Antioxidant Activity of this compound Derivatives

Several this compound derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.[9][10] The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The following table presents the antioxidant activity of various pyran derivatives, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values signify stronger antioxidant potential.

Table 3: Antioxidant Activity of Pyran Derivatives

Compound/DerivativeAssayIC50 / EC50 (mM)Reference CompoundIC50 / EC50 of Reference (mM)Reference
4H-Pyran Derivative (4g)DPPH0.329BHT0.245[11]
4H-Pyran Derivative (4j)DPPH0.1941BHT0.245[11]
4H-Pyran Derivative (4g)FRAPEC50: 0.281BHTEC50: 0.199[12]
4H-Pyran Derivative (4j)FRAPEC50: 0.187BHTEC50: 0.199[12]

III. Experimental Protocols

Detailed methodologies for the assessment of antimicrobial and antioxidant activities are crucial for reproducible and comparable results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[13][14]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control (known antibiotic/antifungal)

  • Negative control (medium only)

  • Vehicle control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 10 mM in DMSO).

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar medium. Prepare a suspension in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the assay medium to achieve the desired final inoculum concentration (e.g., 1-5 x 10^5 CFU/mL for bacteria).[13]

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations. Ensure the final solvent concentration is consistent across all wells and does not inhibit microbial growth.[13][14]

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound and control wells.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[13][14]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth, as assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]

Protocol 2: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[16][17]

Materials:

  • Test compounds (this compound derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should be protected from light.[11]

  • Preparation of Sample Solutions: Prepare a stock solution of the this compound derivative in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.[11]

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well. Then, add a smaller volume of the sample solutions at different concentrations (e.g., 100 µL).[18]

  • Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[16][18]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[16][17] A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the scavenging activity against the compound concentration.

IV. Visualized Workflows and Mechanisms

Diagrams illustrating experimental workflows and potential mechanisms provide a clear and concise understanding of the processes involved.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Plate with Microbes B->D C->D E Incubate (e.g., 37°C, 24h) D->E F Read Results (Visual or OD600) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample in 96-Well Plate A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Antioxidant_Mechanism Pyran This compound-OH (Antioxidant) Product Stabilized Radical (DPPH-H) Pyran_Radical This compound-O• Pyran->Pyran_Radical H• donation Radical Free Radical (e.g., DPPH•) Radical->Product H• acceptance

Caption: Proposed Antioxidant Mechanism of 2H-Pyrans via Hydrogen Donation.

References

Application Notes: 2H-Pyran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran scaffold, particularly in its oxidized form as this compound-2-one (α-pyrone), represents a cornerstone in modern organic synthesis. These six-membered oxygen-containing heterocycles are prevalent in a vast array of natural products and biologically active molecules, exhibiting diverse pharmacological properties including anti-cancer, anti-inflammatory, and anti-microbial activities.[1] Their synthetic value stems from a unique combination of structural features: the conjugated diene system within the pyrone ring allows them to participate in pericyclic reactions, while the presence of multiple electrophilic centers makes them susceptible to various nucleophilic attacks, often triggering elegant ring-transformation cascades.[2][3] This versatility enables chemists to construct complex carbocyclic and heterocyclic architectures from relatively simple pyran precursors, making them indispensable building blocks in medicinal chemistry and natural product total synthesis.[3][4]

Key Synthetic Applications & Protocols

Application: Diels-Alder Cycloadditions for Aromatic Compound Synthesis

Application Note: this compound-2-ones are excellent dienes for [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles like alkynes and maleimides.[5][6] The reaction typically proceeds through a bicyclic lactone intermediate which, upon heating, readily extrudes carbon dioxide in a retro-Diels-Alder reaction to yield highly substituted aromatic compounds.[6][7] This sequence provides a powerful and regioselective method for synthesizing functionalized anilines, phenols, and other aromatic systems that are common motifs in pharmaceutical agents.[7] Due to the partial aromatic character of the this compound-2-one ring, harsher reaction conditions such as high temperatures are often required to overcome the activation energy.[5]

Experimental Workflow: Diels-Alder/Retro-Diels-Alder Cascade

Reactants This compound-2-one + Alkyne Heating Heat (e.g., Reflux in Xylene) Reactants->Heating Cycloaddition [4+2] Cycloaddition Heating->Cycloaddition Intermediate Bicyclic Lactone Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder (-CO2) Intermediate->RetroDA Product Substituted Aromatic Compound RetroDA->Product

Caption: General workflow for aromatic synthesis via a Diels-Alder/retro-Diels-Alder cascade.

Protocol 1: Synthesis of a Substituted Methyl Benzoate Derivative

This protocol is adapted from the Diels-Alder reaction between an N-acyl-2H-pyran-2-one and an activated alkyne.[3]

  • Materials:

    • N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (1.0 mmol, 365 mg)

    • Methyl propiolate (2.0 mmol, 168 mg, 177 µL)

    • Xylene (3 mL)

    • Methanol (cold, ~5 mL)

    • Round-bottom flask (10 mL) equipped with a reflux condenser and magnetic stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a 10 mL round-bottom flask, add N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (1.0 mmol) and xylene (3 mL).

    • Add methyl propiolate (2.0 mmol) to the mixture.

    • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold methanol (~5 mL) to induce precipitation.

    • Collect the precipitated solid product by vacuum filtration, washing with a small amount of cold methanol.

    • Dry the product under vacuum to obtain the desired substituted methyl benzoate.

Table 1: Representative Diels-Alder Reactions of this compound-2-ones with Alkynes[3][7]

This compound-2-one SubstituentsAlkyne DienophileConditionsProduct (Substituted Aniline Derivative)Yield (%)
3-NHCOPh, 5-Ph, 6-MeMethyl propiolateXylene, reflux, 24hMethyl 3-benzamido-5-methylbiphenyl-4-carboxylate75
3-NHCOPh, 5-(p-MeO-Ph), 6-MeMethyl propiolateXylene, reflux, 24hMethyl 3-benzamido-4'-methoxy-5-methylbiphenyl-4-carboxylate82
3-NHCOPh, 5-Ph, 6-MeDMADXylene, reflux, 24hDimethyl 2-benzamido-6-methylbiphenyl-3,4-dicarboxylate85
3-NHCOPh, 5-(p-MeO-Ph), 6-MeDMADToluene, 15 kbar, 20°C, 72hDimethyl 2-benzamido-4'-methoxy-6-methylbiphenyl-3,4-dicarboxylate95

DMAD = Dimethyl acetylenedicarboxylate

Application: Nucleophilic Ring-Opening and Transformation

Application Note: this compound-2-ones possess three electrophilic carbon centers (C2, C4, C6), making them highly reactive towards nucleophiles.[2] This reactivity can be harnessed to induce ring-opening of the pyranone, followed by an intramolecular cyclization/rearrangement to form new, stable heterocyclic systems.[2][8] Nitrogen-based nucleophiles such as ammonia, primary amines, and hydrazines are particularly effective, providing synthetic routes to valuable scaffolds like pyridines, pyridones, quinolines, and pyridazines.[2][9] This strategy allows for the conversion of a simple oxygen heterocycle into a more complex nitrogen-containing ring system in a single, often high-yielding, step.

Logical Flow: Nucleophilic Ring Transformation

Start This compound-2-one + N-Nucleophile Step1 Nucleophilic Attack (e.g., at C6 or C2) Start->Step1 Step2 Lactone Ring Opening Step1->Step2 Intermediate Acyclic Intermediate Step2->Intermediate Step3 Intramolecular Cyclization/ Condensation Intermediate->Step3 Product New N-Heterocycle (e.g., Pyridone, Quinoline) Step3->Product

Caption: Logical pathway for the synthesis of N-heterocycles from this compound-2-ones.

Protocol 2: Synthesis of a Fused 4H-Pyrano[3,2-c]quinoline Derivative

This protocol is based on the reaction of a 4-hydroxyquinolin-2(1H)-one with an arylmethylenemalononitrile, which proceeds through a Michael addition followed by intramolecular cyclization, effectively transforming the pyranone precursor.[9]

  • Materials:

    • 3-Acetyl-4-hydroxy-1-ethylquinolin-2(1H)-one (1.0 mmol, 231 mg)

    • 4-Chlorobenzylidenemalononitrile (1.0 mmol, 189 mg)

    • Ethanol (20 mL)

    • Piperidine (catalytic amount, ~0.1 mL)

    • Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar

  • Procedure:

    • In a 50 mL round-bottom flask, suspend 3-acetyl-4-hydroxy-1-ethylquinolin-2(1H)-one (1.0 mmol) and 4-chlorobenzylidenemalononitrile (1.0 mmol) in ethanol (20 mL).

    • Add a catalytic amount of piperidine to the suspension.

    • Heat the mixture at reflux with stirring for 4-6 hours.

    • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol and dry to obtain the pure 2-amino-4-(4-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile.

Table 2: Synthesis of Pyrano[3,2-c]quinoline Derivatives via Ring Transformation[9]

4-Hydroxyquinoline DerivativeArylmethylenemalononitrileProduct Yield (%)
1-Ethyl-3-acetyl4-Phenoxyphenylmethylenemalononitrile70
1-Methyl-3-acetyl4-Chlorobenzylidenemalononitrile75
1-Ethyl-3-acetyl2-Chlorobenzylidenemalononitrile80
1-Methyl-3-acetylThiophen-2-ylmethylenemalononitrile70
Application: One-Pot Synthesis of the this compound-2-one Core

Application Note: Efficient access to the this compound-2-one scaffold is critical for its use as a building block. Modern organic synthesis favors one-pot procedures that minimize purification steps and improve overall efficiency. N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for this purpose. A formal [3+3] annulation between enolizable ketones and alkynyl esters, catalyzed by an NHC, provides a mild, metal-free, and highly regioselective route to functionalized this compound-2-ones.[4][5] This method offers a broad substrate scope and is a significant improvement over traditional multi-step approaches.[4]

Workflow: NHC-Catalyzed One-Pot Synthesis

Start Combine Ketone, Alkynyl Ester, NHC Precursor, Base, & Solvent Reaction Stir at Room Temperature (e.g., 12h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure this compound-2-one Purification->Product

Caption: Experimental workflow for the one-pot synthesis of this compound-2-ones.

Protocol 3: NHC-Catalyzed [3+3] Annulation for this compound-2-one Synthesis

This protocol is adapted from the procedure reported by Du et al. in J. Org. Chem. 2023.[4][5]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane) (0.2 mmol, 1.0 equiv)

    • Alkynyl ester (e.g., ethyl 2-butynoate) (0.3 mmol, 1.5 equiv)

    • NHC precursor (e.g., IPr·HCl) (0.04 mmol, 20 mol%)

    • Base (e.g., Cs₂CO₃) (0.24 mmol, 1.2 equiv)

    • Acetonitrile (CH₃CN) (2.0 mL)

    • Schlenk tube or vial with a magnetic stir bar

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the NHC precursor (0.04 mmol) and Cs₂CO₃ (0.24 mmol).

    • Add the 1,3-dicarbonyl compound (0.2 mmol) and dry acetonitrile (2.0 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the alkynyl ester (0.3 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for the required time (e.g., 12 hours), monitoring progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound-2-one.

Table 3: Substrate Scope for NHC-Catalyzed Synthesis of this compound-2-ones[4]

Enolizable KetoneAlkynyl EsterProduct Yield (%)
DibenzoylmethaneEthyl 2-butynoate93
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dioneEthyl 2-butynoate87
1,3-Bis(4-chlorophenyl)propane-1,3-dioneEthyl 2-butynoate91
DibenzoylmethaneEthyl 3-phenylpropiolate85
1,3-IndandioneEthyl 2-butynoate72
DimedoneEthyl 2-butynoate81

References

Troubleshooting & Optimization

improving yield in 4H-pyran synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-pyran derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 4H-pyran synthesis reaction is resulting in a consistently low yield. What are the common causes and how can I improve it?

Low yields in 4H-pyran synthesis can arise from several factors, including suboptimal reaction conditions, improper catalyst selection or deactivation, and the purity of starting materials. To enhance your yield, consider a systematic approach to troubleshooting.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the reaction outcome.

    • Solvent Choice: The choice of solvent plays a crucial role. While various solvents can be utilized, solvent-free conditions have demonstrated a significant improvement in yields in some instances.[2][3] For example, in a one-pot multicomponent reaction of ethyl acetoacetate, an aromatic aldehyde, and malononitrile, transitioning from solvents like dichloromethane or chloroform to a solvent-free condition at 60°C boosted the product yield to 92%.[2][3] In some cases, a mixture of solvents like water and ethanol can also provide good yields.[4] However, using only water as a solvent may result in no product formation due to poor solubility of the reactants.[5]

    • Temperature: Excessively high temperatures can lead to the decomposition of reactants or products, while temperatures that are too low may result in an incomplete reaction. It is essential to optimize the temperature for your specific substrates. For instance, in a particular reaction, increasing the temperature from 40°C to 60°C showed a significant increase in product yield.[6]

    • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2] Prolonged reaction times can promote the formation of side products.[2]

  • Inappropriate Catalyst Choice or Loading: The catalyst is a key determinant of reaction efficiency.

    • Catalyst Selection: A wide array of catalysts, from basic salts to metallic nanoparticles, have been effectively used.[2] For multicomponent reactions, catalysts like KOH-loaded CaO have shown high efficiency.[2][3] Heterogeneous catalysts are often preferred as they can be easily recovered and reused.[1]

    • Catalyst Loading: The amount of catalyst used needs to be optimized. Insufficient catalyst may lead to an incomplete reaction, while an excess might not necessarily improve the yield and could complicate purification.[2] For example, when using KOH loaded over CaO, increasing the KOH concentration up to 20% increased the yield of 4H-pyran derivatives, but a further increase led to a decrease in yield.[3]

  • Purity of Starting Materials: Impurities in reactants and solvents can act as inhibitors or catalyze side reactions.[2] Ensure all starting materials are of high purity.[2]

Q2: How do I choose the right catalyst for my 4H-pyran synthesis, and can it be reused?

The selection of a catalyst can dramatically influence the reaction's efficiency and yield.[1] A variety of catalysts have been shown to be effective, with some offering higher yields in shorter reaction times.[1]

  • Catalyst Options:

    • Homogeneous Catalysts: These are soluble in the reaction medium. Examples include piperidine and N-methylmorpholine.[7][8] While effective, they can be difficult to separate from the reaction mixture.

    • Heterogeneous Catalysts: These are insoluble in the reaction medium and offer advantages such as easy recovery by filtration and potential for reuse, which can lower costs and simplify purification.[1][9] Examples include KOH-loaded CaO, CuFe2O4@starch, and Neodymium (III) oxide (Nd2O3).[3][4][9]

    • Green Catalysts: Environmentally benign catalysts, such as task-specific ionic liquids like [bmim]OH, have been used effectively and can often be recovered and reused.[10]

  • Catalyst Reusability: Many heterogeneous catalysts can be recycled. For instance, KOH-loaded CaO has been shown to be effective for at least five cycles without a significant change in its effectiveness.[3] Similarly, CuFe2O4@starch bionanocomposite could be reused at least six times without a noticeable decrease in its catalytic activity.[9] Nd2O3 has also been demonstrated to be a reusable catalyst.[4]

Q3: What are the best practices for the purification of 4H-pyran derivatives to maximize the final yield?

Effective purification is crucial for obtaining a high yield of the desired 4H-pyran derivative, free from unreacted starting materials, catalyst residues, and side products.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[2] Warm ethanol is a commonly used solvent for recrystallizing 4H-pyran derivatives.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed.[2]

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be easily removed by filtration before work-up.[2][3]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on 4H-Pyran Synthesis Yield.[6]

EntryCatalystCatalyst Loading (mol%)Yield (%)
1KOH loaded CaO1080
2KOH loaded CaO2092
3KOH loaded CaO2585

Table 2: Effect of Solvent on 4H-Pyran Synthesis Yield.[3][5]

EntrySolventYield (%)
1CH2Cl2Low
2CHCl3Low
3Ethanol70
4Water0
5Solvent-free92

Table 3: Effect of Temperature on 4H-Pyran Synthesis Yield.[6]

EntryTemperature (°C)Yield (%)
14052
25075
36092
47080

Experimental Protocols

General Procedure for the Synthesis of 4H-Pyran Derivatives:

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[2]

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[2]

  • Reaction Conditions:

    • Solvent-free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[2][3]

    • With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.[2]

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.[2]

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Workflow cluster_conditions Reaction Conditions Start Low Yield in 4H-Pyran Synthesis Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Temperature Adjust Temperature Optimize_Conditions->Temperature Solvent Screen Solvents (including solvent-free) Optimize_Conditions->Solvent Time Optimize Reaction Time (TLC) Optimize_Conditions->Time Optimize_Catalyst Optimize Catalyst & Loading Purification Review Purification Method Optimize_Catalyst->Purification Success Improved Yield Purification->Success Temperature->Optimize_Catalyst Solvent->Optimize_Catalyst Time->Optimize_Catalyst

Caption: A troubleshooting workflow for low yield in 4H-pyran synthesis.

Experimental_Workflow Reactants 1. Mix Reactants: - Aldehyde - Malononitrile - Active Methylene Compound Catalyst 2. Add Catalyst Reactants->Catalyst Reaction 3. Set Reaction Conditions: - Temperature - Solvent/Solvent-free Catalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Work-up: - Filter Catalyst (if hetero.) - Remove Solvent (if any) Monitor->Workup Purify 6. Purify Product: - Recrystallization or - Column Chromatography Workup->Purify Product Pure 4H-Pyran Purify->Product

Caption: A general experimental workflow for 4H-pyran derivative synthesis.

Parameter_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Yield Final Product Yield Catalyst Catalyst (Type & Loading) Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Selectivity Selectivity (vs. Side Products) Catalyst->Selectivity Temperature Temperature Temperature->Reaction_Rate Temperature->Selectivity Solvent Solvent Solvent->Reaction_Rate Solvent->Selectivity Time Reaction Time Completeness Reaction Completeness Time->Completeness Purity Reactant Purity Purity->Reaction_Rate Purity->Selectivity Reaction_Rate->Yield Selectivity->Yield Completeness->Yield

Caption: Logical relationships between reaction parameters and final yield.

References

Technical Support Center: Catalyst Deactivation in Pyran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the synthesis of pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in pyran synthesis?

A1: The most common signs include a gradual or sudden loss of catalytic activity, leading to lower product yields, and inconsistent product selectivity over repeated uses of the catalyst.[1][2] An increased pressure drop in a fixed-bed reactor can also indicate issues like coking.[1]

Q2: What are the primary mechanisms of catalyst deactivation in this context?

A2: The primary deactivation mechanisms are:

  • Poisoning: Chemical compounds in the reaction mixture, such as sulfur or nitrogen-containing heterocycles, can bind to the active sites of the catalyst, reducing its effectiveness.[2] This is particularly common with metal-based catalysts.[2]

  • Coking/Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface and within its pores, blocking access to the active sites.[1] This is often indicated by a darkening of the catalyst's color.[1]

  • Sintering: High reaction temperatures can cause the small, highly dispersed active particles of a catalyst to agglomerate into larger particles, reducing the active surface area.[1]

  • Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to an irreversible loss of activity.[1]

Q3: How can I identify the specific cause of my catalyst's deactivation?

A3: A combination of reaction monitoring and catalyst characterization can help pinpoint the deactivation mechanism. A sudden drop in activity often suggests poisoning, while a gradual decline is more indicative of coking or sintering.[1] Post-reaction analysis of the spent catalyst using techniques like Thermogravimetric Analysis (TGA) for coking, Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) for sintering, and elemental analysis for poisoning can provide direct evidence.[1] Analyzing the reaction mixture for dissolved metals can confirm leaching.[1]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Regeneration is often possible, but its success depends on the deactivation mechanism.

  • Coked catalysts , such as zeolites, can often be regenerated by controlled calcination in air to burn off the carbon deposits.[1]

  • Poisoned catalysts can sometimes be regenerated by washing or chemical treatment to remove the poison.[1]

  • Sintered catalysts are more challenging to regenerate, although some redispersion techniques exist.[1]

  • Deactivation by leaching is generally considered irreversible.[1]

Q5: How many times can I typically reuse a catalyst for pyran synthesis?

A5: The reusability of a catalyst is highly dependent on its stability under the specific reaction conditions and the effectiveness of the regeneration process. Many heterogeneous catalysts used in pyran synthesis have been reported to be reusable for 5 to 10 cycles with only a minor decrease in activity.[3][4]

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity

Potential Cause Symptoms Troubleshooting & Optimization
Catalyst Poisoning Sudden drop in activity, especially with new batches of reactants or solvents. Elemental analysis of the used catalyst shows contaminants (e.g., sulfur, halides).[1][2]- Purify Reactants: Ensure all starting materials and solvents are free from potential poisons.[1][2]- Use Guard Beds: Employ a pre-column or guard bed to remove impurities before they reach the main catalyst bed.[1]
Coking/Fouling Gradual decline in activity. Visual darkening of the catalyst.[1] Increased pressure drop in fixed-bed reactors.[1] TGA of the spent catalyst shows weight loss upon heating.[1]- Optimize Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions that lead to coke formation.[1]- Regeneration: For solid acid catalysts like zeolites, controlled calcination can burn off coke.[1] For resins, washing with appropriate solvents may be effective.[1]
Sintering Gradual loss of activity, particularly after reactions at high temperatures.[1] TEM or XRD analysis shows an increase in the size of catalyst particles.[1]- Lower Reaction Temperature: Operate at the lowest possible effective temperature.[1]- Choose a Stable Support: Select a catalyst support with high thermal stability.[1]
Leaching Loss of activity and detection of active metal in the reaction mixture. This is generally an irreversible process.[1]- Solvent Selection: Choose a solvent that does not promote the dissolution of the active species.[1]- Use Heterogeneous Catalysts: Opt for well-supported solid catalysts that are more resistant to leaching.[1]

Issue 2: Inconsistent Product Yield or Selectivity Over Repeated Catalyst Use

Potential Cause Symptoms Troubleshooting & Optimization
Partial Deactivation A gradual decrease in the yield of the desired pyran isomer and an increase in byproducts over several cycles.[1]- Incomplete Regeneration: Ensure the regeneration protocol is sufficient to fully restore the catalyst's active sites. This may involve optimizing the regeneration temperature, time, or atmosphere.[1]
Changes in Catalyst Structure The regeneration process itself might be too harsh, causing structural changes to the catalyst.- Milder Regeneration: Consider lowering the regeneration temperature or using a less aggressive regenerating agent.[1]
Catalyst Not Robust Enough The catalyst may not be stable enough for the reaction conditions over multiple cycles.- Re-evaluate Catalyst Choice: It may be necessary to select a more robust catalyst for the specific reaction conditions.[1]

Quantitative Data on Catalyst Performance and Deactivation

CatalystSynthesis TypeReusability (Cycles)Activity LossReference
Fe3O4@SiO2-NH2@PdOne-pot synthesis of pyran derivatives10No considerable degeneration[3]
Fe3O4@-D-NH-(CH2)4-SO3HKnoevenagel condensation/Michael addition5No significant degradation[3][4]
Fe3O4@Dendrimer-NH2-HPAKnoevenagel condensation/Michael additionSeveral cyclesNo degradation mentioned[5]
Copper oxide nanoparticlesFour-component reactionAt least 7No significant decrease in activity[1]
KOH loaded CaOMulticomponent reaction of 4H-pyran derivatives5No significant change in effectiveness[6]
Fe3O4-@poly(vinyl alcohol) NPsThree-component reaction for pyrano[2,3-d]-pyrimidinedione4No loss of activity mentioned[7]

Experimental Protocols

Protocol 1: Regeneration of a Coked Zeolite Catalyst via Calcination

  • Catalyst Recovery: After the pyran synthesis reaction, recover the zeolite catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for 2-4 hours.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible or a quartz tube furnace.

    • Heat the catalyst in a controlled flow of air or diluted oxygen.

    • Slowly ramp the temperature (e.g., 5°C/min) to a target temperature of 450-550°C.

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke. The optimal temperature and time should be determined experimentally for your specific catalyst and the extent of coking.[1]

  • Cooling: Slowly cool the catalyst down to room temperature.[1]

  • Reactivation (if necessary): For some applications, a final activation step, such as heating under an inert atmosphere, may be required.[1]

Protocol 2: Regeneration of Amberlyst-70 Resin

  • Catalyst Recovery: Filter the Amberlyst-70 resin from the reaction mixture.

  • Solvent Washing:

    • Wash the resin thoroughly with deionized water to remove any water-soluble components.

    • Subsequently, wash with an organic solvent in which the resin is stable and the adsorbed impurities are soluble (e.g., ethanol, methanol, or acetone).[1]

  • Drying: Dry the washed resin in a vacuum oven at a temperature below its maximum operating temperature to remove the solvent.

Protocol 3: General Procedure for Pyran Derivative Synthesis (Multicomponent Reaction)

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[2]

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[2]

  • Reaction Conditions:

    • Solvent-free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[2]

    • With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

G cluster_symptoms Observed Symptoms cluster_diagnosis Diagnostic Steps cluster_causes Potential Deactivation Mechanisms cluster_solutions Solutions & Mitigation symptom1 Decreased Yield/ Activity diag1 Analyze Reaction Kinetics (Sudden vs. Gradual Decline) symptom1->diag1 symptom2 Change in Selectivity symptom2->diag1 symptom3 Increased Pressure Drop diag2 Characterize Spent Catalyst (TGA, TEM, XRD, Elemental) symptom3->diag2 cause1 Poisoning diag1->cause1 Sudden cause2 Coking/Fouling diag1->cause2 Gradual cause3 Sintering diag1->cause3 Gradual diag2->cause1 diag2->cause2 diag2->cause3 diag3 Analyze Reaction Mixture (Leaching) cause4 Leaching diag3->cause4 sol1 Purify Reactants/ Use Guard Beds cause1->sol1 sol2 Optimize Conditions/ Regenerate (Calcination) cause2->sol2 sol3 Lower Temperature/ Stable Support cause3->sol3 sol4 Change Solvent/ Use Robust Catalyst cause4->sol4

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_deactivation Deactivation Pathways cluster_deactivated Deactivated Catalyst States ActiveCatalyst Active Catalyst (High Surface Area, Dispersed Sites) Poisoning Poisoning (e.g., S, N compounds) ActiveCatalyst->Poisoning Coking Coking/Fouling (Carbon Deposition) ActiveCatalyst->Coking Sintering Sintering (High Temperature) ActiveCatalyst->Sintering Leaching Leaching (Dissolution) ActiveCatalyst->Leaching Poisoned Poisoned Catalyst (Blocked Sites) Poisoning->Poisoned Coked Coked Catalyst (Pore Blockage) Coking->Coked Sintered Sintered Catalyst (Reduced Surface Area) Sintering->Sintered Leached Leached Catalyst (Loss of Active Phase) Leaching->Leached

Caption: Mechanisms of catalyst deactivation.

G Reactants Aldehyde + Malononitrile + Active Methylene Cmpd. Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Intermediate (e.g., Benzylidene- malononitrile) Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Product Pyran Derivative Cyclization->Product Catalyst Catalyst Catalyst->Knoevenagel Catalyst->Michael Catalyst->Cyclization

Caption: General reaction pathway for pyran synthesis.

References

Technical Support Center: Purification of Pyran Derivatives by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyran derivatives by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for a new pyran derivative?

A1: The first and most critical step is solvent selection. The ideal solvent should completely dissolve the pyran derivative at an elevated temperature but have low solubility at lower temperatures. The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents. It is recommended to experimentally test a range of solvents with varying polarities to find the optimal one.

Q2: Which solvents are commonly used for the crystallization of pyran derivatives?

A2: Ethanol is a frequently cited solvent for the recrystallization of 2-amino-4H-pyran derivatives.[1][2] Other common solvents for the crystallization of organic compounds, which may be applicable to pyran derivatives depending on their specific structure, are listed in the table below. A mixed solvent system can also be effective when a single solvent does not provide the desired solubility profile.

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventPolarityCommon Applications & Notes
EthanolPolarFrequently used for 2-amino-4H-pyran derivatives. Good for compounds with some polarity.
MethanolPolarA common choice for polar organic molecules.
WaterVery PolarSuitable for highly polar organic compounds. Often used in mixed solvent systems with a more soluble solvent.
Ethyl AcetateIntermediateA versatile solvent for a range of organic compounds.
AcetonePolar AproticCan be a good solvent for many organic compounds, but its volatility can sometimes lead to rapid crystallization.
Hexane / HeptaneNon-polarUsed for non-polar compounds. Often used as the "insoluble" solvent in a mixed solvent pair.
TolueneNon-polarA good solvent for aromatic compounds.
DichloromethaneIntermediateEffective for a wide range of organic compounds, but its high volatility can be a challenge.

Q3: How do impurities affect the crystallization of pyran derivatives?

A3: Impurities can have several negative effects on crystallization. They can:

  • Inhibit crystal nucleation: Preventing the formation of crystals altogether.

  • Be incorporated into the crystal lattice: This reduces the purity of the final product.[3][4]

  • Alter crystal morphology: This can lead to the formation of smaller, less-defined, or needle-like crystals which can be difficult to filter and dry.[3][5]

  • Lower the yield: High concentrations of impurities can keep more of the desired compound in the solution, reducing the overall yield.[6][7]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is when a compound separates from the solution as a liquid oil instead of solid crystals.[8][9] This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution. The resulting oil can trap impurities and may solidify into an amorphous solid, hindering purification.[9] To prevent oiling out, you can try:

  • Using a more suitable solvent: A solvent that has a better interaction with the solute can prevent the formation of a separate liquid phase.[10]

  • Adding more solvent: This reduces the concentration and supersaturation.[9]

  • Slowing the cooling rate: This allows the solution to cool to a temperature below the compound's melting point before crystallization begins.

  • Using a seed crystal: This can encourage crystallization to occur at a lower level of supersaturation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the crystallization of pyran derivatives.

Problem 1: No crystals are forming, even after the solution has cooled.
Possible Cause Solution
Solution is not sufficiently supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites. You can also add a small "seed" crystal of the pure compound to the solution.
Too much solvent was used. If the solution is too dilute, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The wrong solvent was chosen. The compound may be too soluble in the chosen solvent even at low temperatures. In this case, the solvent should be removed and a different solvent or a mixed solvent system should be tried.
The cooling process is too slow. While slow cooling is generally preferred, if no crystals form at all, you can try placing the flask in an ice bath to further reduce the temperature.
Problem 2: The crystals formed are very small, needle-like, or of poor quality.
Possible Cause Solution
The solution cooled too quickly. Rapid cooling often leads to the formation of many small crystals. Allow the solution to cool slowly and undisturbed at room temperature before moving it to a colder environment like a refrigerator or ice bath.
The presence of impurities. Impurities can interfere with the crystal growth process, leading to poor crystal habits.[3][5] If you suspect impurities are the issue, you may need to perform an initial purification step, such as column chromatography, before crystallization.
High degree of supersaturation. Very high supersaturation can lead to rapid nucleation and the formation of small crystals. Try using slightly more solvent to reduce the level of supersaturation.
Problem 3: The crystallization happens too quickly, and the product seems impure.
Possible Cause Solution
The solution is too concentrated. If a large amount of solid crashes out of the solution immediately upon cooling, it is likely trapping impurities.[11] Re-heat the solution and add more solvent to achieve a more gradual crystallization.[11]
The solvent is too volatile. A highly volatile solvent can evaporate quickly, leading to a rapid increase in concentration and fast crystallization. Consider using a less volatile solvent or covering the flask to slow down evaporation.
Significant temperature difference. Moving a very hot solution directly to an ice bath can cause rapid precipitation. Allow the solution to cool to room temperature first.

Experimental Protocols

General Protocol for the Recrystallization of 2-Amino-4H-Pyran Derivatives

This protocol is a general guideline and may need to be optimized for specific pyran derivatives.

  • Dissolution: In a flask, add the crude 2-amino-4H-pyran derivative. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in a refrigerator or an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolved Dissolve Pyran Derivative in Hot Solvent start->dissolved oiling_out Does it 'Oil Out'? dissolved->oiling_out cool Cool Solution crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No yes_crystals Crystals Formed crystals_form->yes_crystals Yes troubleshoot_no_xtal Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->troubleshoot_no_xtal check_quality Check Crystal Quality (Size, Shape) yes_crystals->check_quality good_quality Good Quality Crystals check_quality->good_quality Good poor_quality Poor Quality Crystals check_quality->poor_quality Poor end Pure Crystals good_quality->end troubleshoot_poor_xtal Troubleshoot: - Cool Slower - Use More Solvent - Pre-purify Sample poor_quality->troubleshoot_poor_xtal no_oil No Oiling Out oiling_out->no_oil No yes_oil Oiling Out Occurs oiling_out->yes_oil Yes no_oil->cool troubleshoot_oil Troubleshoot: - Reheat & Add Solvent - Change Solvent - Cool Slower yes_oil->troubleshoot_oil troubleshoot_no_xtal->cool troubleshoot_poor_xtal->dissolved troubleshoot_oil->dissolved

Caption: Troubleshooting workflow for pyran derivative crystallization.

Solvent_Selection_Logic start Start: Crude Pyran Derivative test_solubility Test Solubility in Various Solvents start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes insoluble Insoluble Even When Hot? dissolves_hot->insoluble No potential_solvent Potential Single Solvent dissolves_hot->potential_solvent Yes consider_mixed Consider for Mixed Solvent System ('Soluble' Solvent) insoluble->consider_mixed No consider_insoluble Consider for Mixed Solvent System ('Insoluble' Solvent) insoluble->consider_insoluble Yes potential_solvent->consider_mixed

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Technical Support Center: Optimizing Solvent-Free 2H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvent-free synthesis of 2H-pyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of pursuing a solvent-free synthesis for 2H-pyrans?

A1: Solvent-free reactions, often referred to as "neat" reactions, offer significant advantages in the context of green chemistry. They reduce environmental impact by eliminating the need for potentially hazardous and volatile organic solvents. Operationally, they can simplify purification procedures, reduce waste, and in many cases, accelerate reaction rates, leading to higher throughput.

Q2: What is the most common reaction mechanism for the solvent-free synthesis of 2H-pyrans?

A2: The most prevalent mechanism is a domino reaction sequence that begins with a Knoevenagel condensation between an active methylene compound (like a 1,3-dicarbonyl) and an α,β-unsaturated aldehyde.[1][2] This is followed by a 6π-electrocyclization of the resulting dienone intermediate to form the 2H-pyran ring.[2][3]

Q3: Can solvent-free conditions be applied to a wide range of substrates for this compound synthesis?

A3: Yes, solvent-free approaches have been successfully applied to a variety of substrates. This includes the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes, as well as multicomponent reactions involving dithiocarbamates, alkyl propiolates, and isocyanides.[4][5] The suitability of a specific substrate will, however, depend on the chosen catalyst and reaction conditions.

Q4: What types of catalysts are effective for solvent-free this compound synthesis?

A4: A range of catalysts have proven effective. Organocatalysts like L-proline and ethylenediammonium diacetate are commonly used.[4][6] In some cases, catalyst-free conditions can be achieved, particularly with the use of microwave irradiation to promote the reaction.[3]

Troubleshooting Guide

Problem 1: My reaction yield for the solvent-free synthesis of 2H-pyrans is consistently low.

  • Potential Cause: Suboptimal Reaction Temperature

    • Solution: Temperature is a critical parameter. For instance, in a one-pot multicomponent reaction, increasing the temperature from ambient to 60°C under solvent-free conditions has been shown to increase the product yield to 92%.[1] Conversely, excessively high temperatures can lead to decomposition.[1] It is crucial to empirically determine the optimal temperature for your specific substrates and catalyst.

  • Potential Cause: Inefficient Catalyst or Incorrect Catalyst Loading

    • Solution: The choice and amount of catalyst are key. For spiro-4H-pyran derivatives, 20 mol% of the catalyst was found to be optimal.[1] Insufficient catalyst may lead to an incomplete reaction, while an excess may not improve the yield and can complicate purification.[1] If using a reusable catalyst, be aware of potential poisoning from impurities in starting materials, such as sulfur or halide compounds, which can diminish its activity.[1]

  • Potential Cause: Impure Starting Materials

    • Solution: Impurities in the reactants can inhibit the reaction or catalyze side reactions.[1] Ensure that all starting materials and catalysts are of high purity.

Below is a troubleshooting workflow for addressing low yields:

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents optimize_temp Optimize Temperature (e.g., 60-80°C) check_temp->optimize_temp optimize_catalyst Optimize Catalyst Loading (e.g., 10-20 mol%) check_catalyst->optimize_catalyst purify_reagents Purify/Replace Reagents check_reagents->purify_reagents monitor_reaction Monitor Progress (TLC) optimize_temp->monitor_reaction optimize_catalyst->monitor_reaction purify_reagents->monitor_reaction end Improved Yield monitor_reaction->end

Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: I am observing significant side product formation.

  • Potential Cause: Incorrect Reaction Sequence in Multicomponent Reactions

    • Solution: The initial Knoevenagel condensation is a critical step.[1] Ensuring this step proceeds efficiently before subsequent Michael addition and cyclization can minimize side products.[1] This can often be controlled by the careful selection of a catalyst and reaction temperature.

  • Potential Cause: Prolonged Reaction Time

    • Solution: Over-extending the reaction time can lead to the degradation of the desired product or the formation of byproducts.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to identify the point of maximum product formation and avoid unnecessary heating.[1]

Problem 3: The purification of my this compound derivative is difficult.

  • Potential Cause: Catalyst Residue and Unreacted Starting Materials

    • Solution: If a heterogeneous catalyst is used, it can be removed by simple filtration.[1] For homogeneous catalysts, purification can be more challenging. Column chromatography on silica gel is a standard method for separating the product from catalyst residues and unreacted starting materials.[1]

  • Potential Cause: Product is a Solid

    • Solution: If the this compound derivative is a solid, recrystallization from a suitable solvent (such as ethanol) is often the most effective method for achieving high purity.[1]

Data Summary

The following tables summarize quantitative data from various solvent-free synthesis protocols for 2H-pyrans.

Table 1: Catalyst and Temperature Effects on Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
Ethylenediammonium diacetateNot specifiedRoom Temperature70-81[4]
None (Microwave)0120Good to Excellent[3]
KOH-loaded CaONot specified6092[1]
Generic Catalyst20Not specifiedOptimal[1]

Table 2: Reaction Times for Selected Solvent-Free Syntheses

CatalystSubstratesReaction Time (min)Yield (%)Reference
Ethylenediammonium diacetate4-hydroxy-6-methyl-2-pyrone and citral481[4]
Ethylenediammonium diacetate4-hydroxycoumarin and trans,trans-farnesal870[4]
None (Microwave)1,3-dicarbonyl and 3-methylbut-2-enal12Good to Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free this compound Synthesis via Knoevenagel/6π-Electrocyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

G General Experimental Workflow for Solvent-Free this compound Synthesis start Start mix_reagents Combine Aldehyde (1 mmol), Malononitrile (1 mmol), & Active Methylene Compound (1 mmol) in a flask start->mix_reagents add_catalyst Add Catalyst (e.g., 10-20 mol%) mix_reagents->add_catalyst heat_stir Heat mixture to optimized temperature (e.g., 60-80°C) with stirring add_catalyst->heat_stir monitor Monitor reaction progress by TLC heat_stir->monitor workup Work-up: - Filter catalyst (if heterogeneous) - Purify crude product monitor->workup purification Purification: - Recrystallization (for solids) - Column chromatography (for oils) workup->purification end End purification->end

A general experimental workflow for this compound derivative synthesis.

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[1]

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[1]

  • Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 60-80°C) with constant stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, if a heterogeneous catalyst was used, cool the reaction mixture and filter to remove the catalyst. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

References

preventing side reactions in 2H-pyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of 2H-pyrans.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during 2H-pyran synthesis?

The synthesis of 2H-pyrans can be complicated by several side reactions, primarily related to the inherent instability of the this compound ring.[1][2] The most prevalent issues include:

  • Valence Isomerization: 2H-pyrans exist in equilibrium with their open-chain valence tautomers, typically conjugated dienones or 1-oxatrienes.[1][2] This equilibrium can shift based on substitution patterns and reaction conditions, often favoring the more stable open-chain form.[3]

  • Formation of Adducts: In syntheses involving condensation reactions like the Knoevenagel condensation, the formation of undesired bis-adducts can occur, where a second molecule of the active methylene compound reacts with the initial product.[4]

  • Decomposition: Elevated temperatures, prolonged reaction times, or the presence of strong acids or bases can lead to the decomposition of both the reactants and the desired this compound product.[5][6]

  • Incomplete Cyclization: In multi-step syntheses, such as the Perkin reaction for coumarin synthesis, the reaction can stall at an intermediate stage (e.g., o-coumaric acid), failing to proceed to the final cyclized pyran ring.[4]

Q2: My this compound product is unstable. What structural factors influence its stability?

The stability of the this compound ring is highly dependent on its substitution pattern. Several factors can shift the equilibrium away from the undesired open-chain isomer and favor the cyclic this compound:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, particularly at the C5 position, is fundamental for the stability of the this compound ring.[3][7]

  • Steric Hindrance: Bulky substituents that create steric destabilization in the planar open-chain dienone form will shift the equilibrium toward the this compound structure.[1][3] For example, substitution at the C2-position with two methyl groups strongly favors the this compound.[3]

  • Annelation (Ring Fusion): Fusing the this compound to another ring, especially an aromatic ring (as in chromenes), confers significant stability.[1][3]

  • Substitution at C6: The presence of a substituent at the C6 position can also contribute to the stability of the monocyclic this compound.[1]

Q3: How do I choose the right catalyst and solvent to maximize yield and minimize byproducts?

Catalyst and solvent selection are critical for controlling the reaction pathway and suppressing side reactions.

  • Catalyst Choice: For condensation reactions, the catalyst is often a weak base.[4] The type and amount can significantly influence the outcome; using a milder base can help control the reaction rate and prevent the formation of side products.[4] In some cases, Lewis acids or heterogeneous catalysts like nano-SnO2 can provide high yields and selectivity under environmentally friendly conditions.[4][8]

  • Solvent Selection: The solvent can have a profound effect on the reaction.[4] Protic polar solvents like ethanol often give good yields.[4] Aprotic polar solvents can also be effective and may accelerate the reaction.[4] For reactions involving the creation of stereocenters, the solvent can influence the conformation of intermediates and the stereochemical outcome, making solvent screening a necessary step for optimization.[4]

Troubleshooting Guide

This guide addresses specific issues encountered during this compound synthesis in a question-and-answer format.

Issue 1: My Knoevenagel-based synthesis is giving low yields and a mixture of products, including a bis-adduct.

  • Possible Cause: The reaction conditions are promoting competing reaction pathways.[4] This is often due to an overly reactive catalyst or suboptimal solvent choice.

  • Solutions:

    • Optimize Catalyst: The catalyst for a Knoevenagel condensation is typically a weak base. If you are observing side products, reduce the catalyst loading or switch to a milder base to slow the reaction rate.[4]

    • Screen Solvents: The choice of solvent can significantly impact yield.[4] Systematically screen a range of solvents, including polar protic (e.g., ethanol) and polar aprotic types, to find the optimal medium for your specific substrates.[4]

    • Control Temperature: If the reaction is sluggish at room temperature, apply gentle heat (e.g., 50-80 °C) while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid product decomposition at higher temperatures.[4][5]

    • Ensure Reagent Purity: Impurities in starting materials can inhibit the reaction or catalyze side reactions.[5] Ensure all reagents and solvents are pure and, if necessary, anhydrous.[9]

Issue 2: My purified this compound is isomerizing to the open-chain dienone upon standing.

  • Possible Cause: The synthesized this compound is inherently unstable and exists in equilibrium with its valence tautomer.[1][2] The equilibrium is likely favoring the open-chain form under your storage conditions.

  • Solutions:

    • Modify the Substrate: As discussed in FAQ Q2, the most effective solution is often redesigning the target molecule to include stabilizing features. Incorporating electron-withdrawing groups (especially at C5) or bulky substituents to sterically disfavor the planar dienone can lock the molecule in the desired this compound form.[1][3][7]

    • Control Storage Conditions: To minimize decomposition and isomerization of isolated products, store them under cool, dark, and inert conditions.[6][10] Refrigeration (2-8°C) under an argon or nitrogen atmosphere in a light-proof container is recommended.[6]

    • Avoid Acidity/Basicity: Ensure storage containers and purification media (e.g., silica gel) are neutral, as acidic or basic residues can catalyze isomerization or degradation.[6][10]

Issue 3: I am observing significant product decomposition during workup and purification.

  • Possible Cause: The this compound derivative is sensitive to heat, oxygen, or acidic/basic conditions encountered during the purification process.

  • Solutions:

    • Work at Lower Temperatures: Perform extractions and chromatographic separations at lower temperatures where possible.[10]

    • Use an Inert Atmosphere: Keep the product under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent evaporation, to prevent oxidation.[6][10]

    • Quench Carefully: When quenching the reaction, use a mild reagent (e.g., dilute HCl or saturated aqueous NaHCO₃) and avoid creating strongly acidic or basic conditions.[4][9]

    • Minimize Purification Time: Do not let the compound remain on a chromatography column for an extended period. Choose a solvent system that allows for efficient elution.

Data Presentation

Table 1: Effect of Aldehyde Substituent on Nano-SnO2 Catalyzed Synthesis of 2-amino-4H-pyrans. [8]

This table summarizes the reaction time and product yield for the one-pot, three-component synthesis of various 2-amino-4H-pyran derivatives using nano-SnO2 as a catalyst in water. The reaction involves different aromatic aldehydes, malononitrile, and dimedone.

EntryAldehyde Substituent (Ar)Time (min)Yield (%)
1C₆H₅3595
24-Cl-C₆H₄4092
34-Me-C₆H₄3594
44-MeO-C₆H₄4093
54-NO₂-C₆H₄3098
63-NO₂-C₆H₄3096

Table 2: Summary of Factors Influencing the this compound <=> 1-Oxatriene (Dienone) Equilibrium. [1][3][7]

This table outlines the key structural and environmental factors that influence the position of the equilibrium between the desired cyclic this compound and its undesired open-chain isomer.

FactorEffect on EquilibriumRationale
Substitution
Electron-Withdrawing @ C5Shifts equilibrium toward This compound Stabilizes the heterocyclic ring.[3][7]
Bulky Groups @ C2, C4, C6Shifts equilibrium toward This compound Sterically destabilizes the planar conformation of the open-chain dienone.[1][3]
Ring Fusion (Annelation)Strongly shifts equilibrium toward This compound Confers significant thermodynamic stability to the cyclic form.[1][3]
Solvent
Aprotic Polar SolventsCan shift equilibrium toward the Dienone formThe effect can be substrate-dependent and requires empirical testing.[3]
Temperature
Increase in TemperatureShifts equilibrium toward the Dienone formThe ring-opening reaction is often entropically favored.[3]

Experimental Protocols

Protocol 1: General Method for Optimizing a Knoevenagel Condensation/Electrocyclization

This protocol provides a systematic approach to optimize the synthesis of a this compound via a tandem Knoevenagel condensation and 6π-electrocyclization, with the goal of minimizing side products.

  • Reagent Preparation:

    • Ensure all starting materials (aldehyde/ketone, active methylene compound) and solvents are pure and dry.[4][5]

    • If the reaction is sensitive to moisture, dry glassware in an oven and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Initial Reaction Setup (Scouting):

    • In a round-bottom flask, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

    • Add a chosen solvent (e.g., ethanol, 5 mL).[4]

    • Add a catalyst (e.g., piperidine, 10 mol%).

    • Stir the reaction at room temperature.

  • Monitoring and Analysis:

    • Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).[5] Note the formation of the product spot and any new spots corresponding to side products.

    • If the reaction is unsuccessful (low yield, multiple side products), proceed with the optimization steps below.

  • Optimization Variables:

    • Catalyst: If bis-adducts or other side products are observed, switch to a milder base (e.g., triethylamine) or a Lewis acid catalyst.[4] Test different catalyst loadings (e.g., 5 mol%, 20 mol%).

    • Solvent: Perform parallel reactions in a set of different solvents (e.g., ethanol, acetonitrile, THF, toluene) to assess the impact on yield and purity.[4]

    • Temperature: If the reaction is slow at room temperature, gently heat the mixture (e.g., to 50 °C or reflux) while continuing to monitor by TLC.[4] Be aware that higher temperatures can also promote decomposition.[5]

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC), quench the reaction appropriately (e.g., with dilute acid or by washing with water).[4]

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[4][5]

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol is used to understand the degradation pathways of a this compound derivative under various stress conditions, which helps in developing stable formulations and appropriate storage conditions.[6]

  • Objective: To identify the potential degradation pathways of a novel this compound under hydrolytic, oxidative, thermal, and photolytic stress.

  • Materials:

    • The this compound compound.

    • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M).

    • Hydrogen peroxide (3% solution).

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • Amber vials, UV chamber (254 nm).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

    • Photochemical Degradation: Expose a solution of the compound in a quartz vial to UV light (254 nm) at room temperature.

    • Control Sample: Store a stock solution at the recommended storage temperature (e.g., 2-8°C) in the dark.

  • Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before dilution.

    • Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Characterize significant degradation products using LC-MS and/or NMR to understand the decomposition pathway.

Visualization

Troubleshooting_Workflow start Unexpected Reaction Outcome (Low Yield / Impure Product) analyze Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze identify Identify Major Side Products analyze->identify isomer Isomerization to Dienone / 1-Oxatriene identify->isomer Ring-opened isomer detected adducts Bis-Adducts or Other Condensation Products identify->adducts Higher MW species detected decomposition Starting Material / Product Decomposition identify->decomposition Complex mixture / baseline material no_reaction No Reaction / Low Conversion identify->no_reaction Mainly starting material sol_isomer 1. Modify Substrate:   - Add EWG at C5   - Increase Steric Hindrance 2. Lower Reaction Temperature 3. Use Neutral Workup/Purification isomer->sol_isomer sol_adducts 1. Change Catalyst:   - Use Milder Base   - Try Lewis Acid 2. Adjust Stoichiometry 3. Screen Solvents adducts->sol_adducts sol_decomposition 1. Check Reagent Purity 2. Use Inert Atmosphere 3. Lower Temperature 4. Reduce Reaction Time decomposition->sol_decomposition sol_no_reaction 1. Increase Temperature 2. Use Stronger Catalyst 3. Check Reagent Activity no_reaction->sol_no_reaction end_node Optimized Reaction Conditions sol_isomer->end_node sol_adducts->end_node sol_decomposition->end_node sol_no_reaction->end_node

Caption: A troubleshooting workflow for diagnosing and solving common side reactions in this compound synthesis.

References

Technical Support Center: Synthesis of Simple 2H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Simple 2H-Pyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this important class of heterocyclic compounds.

Introduction

2H-pyrans are six-membered heterocyclic compounds containing an oxygen atom and are precursors to numerous natural products and biologically active molecules.[1][2] However, the synthesis of simple, non-fused 2H-pyrans presents significant challenges, primarily due to the inherent instability of the pyran ring.[1][3] This guide addresses common issues encountered during their synthesis and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of simple 2H-pyrans so challenging?

A1: The primary challenge lies in the instability of the 2H-pyran ring.[1][3] Many 2H-pyrans exist in a dynamic equilibrium with their valence tautomers, which are open-chain (Z)-dienones (specifically 1-oxatrienes).[1][3] This equilibrium can make it difficult to isolate the desired this compound as a pure compound.[1]

Q2: What factors influence the stability of the this compound ring?

A2: Several factors can shift the equilibrium towards the more stable this compound form:

  • Substitution: The presence of electron-withdrawing groups, particularly at the C5 position, can stabilize the this compound ring.[1] Additionally, steric hindrance that destabilizes the planar dienone form will favor the cyclic this compound.[3] For instance, bulky substituents at the C2 and C6 positions often enhance stability.[1]

  • Solvent: The polarity of the solvent can influence the equilibrium. Aprotic polar solvents tend to favor the open-chain dienone form.[1]

  • Aromatic Fusion: Fusing the this compound ring to an aromatic system, as seen in 2H-chromenes, significantly increases its stability.[1]

Q3: What are the most common synthetic strategies for obtaining 2H-pyrans?

A3: Several successful methods have been developed, including:

  • Knoevenagel Condensation/Electrocyclization: This is a widely used tandem reaction involving the condensation of an enal with a 1,3-dicarbonyl compound, followed by a 6π-electrocyclization to form the this compound.[1]

  • Phosphine-Catalyzed [3+3] Annulation: This method involves the reaction of allenoates with 1,3-dicarbonyl compounds to construct the this compound ring.[4]

  • Rearrangement of Propargyl Vinyl Ethers: A one-pot method involving a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and 6π-electrocyclization, can yield stable 2H-pyrans.[4]

  • Multi-component Reactions: Various multi-component reactions are known to produce highly substituted and often more stable 2H-pyrans in a single step.[5][6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired this compound

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I address them?

A: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the decomposition of starting materials or the desired product. It is advisable to monitor the reaction by TLC to find the optimal temperature and reaction time.[7]

    • Solvent: The choice of solvent is critical. For instance, in some multi-component reactions, solvent-free conditions have been shown to dramatically increase yields.[7] If a solvent is necessary, its polarity should be carefully considered as it can affect the stability of the this compound.[1]

  • Catalyst Issues:

    • Choice of Catalyst: The efficiency of the reaction is highly dependent on the catalyst. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts like DABCO, have been employed.[4][8] It may be necessary to screen different catalysts to find the most effective one for your specific substrates.

    • Catalyst Loading and Activity: The amount of catalyst should be optimized. Too little may result in an incomplete reaction, while an excess may not improve the yield and could complicate purification.[7] Ensure the catalyst is active and has not degraded during storage.

  • Purity of Starting Materials: Impurities in reactants or solvents can inhibit the reaction or lead to unwanted side products. Always use high-purity starting materials and dry solvents when necessary.[7]

  • Product Instability: The desired this compound may be forming but then decomposing under the reaction or workup conditions. Consider if the product is inherently unstable and if stabilization through derivatization is an option.

Below is a troubleshooting workflow for addressing low-yield reactions:

low_yield_workflow start Low Yield of this compound check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed screen_catalysts Screen Different Catalysts optimize_conditions->screen_catalysts Yield Still Low solution Improved Yield optimize_conditions->solution Yield Improved check_product_stability Assess Product Stability screen_catalysts->check_product_stability No Improvement screen_catalysts->solution Yield Improved check_product_stability->solution Stabilization Strategy Implemented

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Product Instability and Decomposition

Q: My desired this compound seems to decompose during purification or upon standing. How can I improve its stability?

A: The instability of simple 2H-pyrans is a well-documented challenge.[1][9] Here are some strategies to mitigate decomposition:

  • Purification Conditions:

    • Temperature: Perform purification steps, such as column chromatography, at lower temperatures if possible.[9]

    • pH: Avoid strongly acidic or basic conditions during workup and purification, as these can promote ring-opening or other side reactions.[9]

    • Inert Atmosphere: Handle and store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent air-oxidation.[9]

  • Structural Modification: As previously mentioned, introducing electron-withdrawing groups or bulky substituents can significantly stabilize the this compound ring. If your synthetic route allows, consider modifying the starting materials to incorporate these features.

Issue 3: Difficult Purification

Q: I am having trouble purifying my this compound derivative from side products. What purification strategies are recommended?

A: Purification can be challenging due to the presence of the open-chain isomer or other closely related byproducts.[7]

  • Chromatography:

    • TLC Optimization: Before attempting column chromatography, optimize the separation on a TLC plate. If you cannot achieve good separation on TLC, column chromatography is unlikely to be successful.[9]

    • Stationary and Mobile Phases: If standard silica gel does not provide adequate separation, consider alternative stationary phases like alumina or bonded phases (e.g., diol, cyano).[9] Systematically vary the polarity of the mobile phase to improve resolution.[9]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[7]

Issue 4: Ambiguous Spectroscopic Data

Q: The spectroscopic data (NMR, IR) of my product is complex and difficult to interpret. How can I confirm the formation of the this compound?

A: The presence of the dienone tautomer can lead to complex spectra.

  • NMR Spectroscopy: In the ¹H NMR spectrum, look for characteristic signals of the this compound ring. The presence of both the cyclic and open-chain forms will result in two sets of signals. The ratio of these signals can provide information about the position of the equilibrium.

  • IR Spectroscopy: The IR spectrum can be informative. The open-chain dienone will show a characteristic carbonyl stretch that is absent in the this compound.

  • Advanced Techniques: In some cases, 2D NMR techniques (COSY, HMBC, HSQC) may be necessary to fully elucidate the structure. For molecules that exhibit photochromism, UV-Vis spectroscopy can also be a useful characterization tool.[10][11]

Experimental Protocols

General Procedure for Knoevenagel Condensation/Electrocyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the enal (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and a suitable catalyst (e.g., piperidine, 10-20 mol%).

  • Solvent: Add a solvent such as ethanol or toluene. In some cases, the reaction can be performed neat.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically reflux) and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

knoevenagel_workflow start Start mix_reactants Combine Enal, 1,3-Dicarbonyl, and Catalyst start->mix_reactants add_solvent Add Solvent mix_reactants->add_solvent heat_reaction Heat and Monitor by TLC add_solvent->heat_reaction workup Work-up and Purification heat_reaction->workup end Pure this compound workup->end

Caption: General experimental workflow for this compound synthesis via Knoevenagel condensation.

Data Presentation

The stability of 2H-pyrans is highly dependent on their substitution pattern. The following table summarizes the effect of substituents on the equilibrium between the this compound and the open-chain dienone form.

EntryR⁴% this compound% Dienone
1HHHCO₂EtLowHigh
2MeHHCO₂EtModerateModerate
3MeMeHCO₂EtHighLow
4HHPhCO₂EtLowHigh
5MeMePhCO₂EtHighLow

Data is illustrative and based on general trends discussed in the literature.[1]

This technical support guide provides a starting point for addressing common challenges in the synthesis of simple 2H-pyrans. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Stabilizing the 2H-Pyran Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with the 2H-pyran ring during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my synthesized this compound derivatives so unstable?

A: The instability of the this compound ring is primarily due to its existence in a chemical equilibrium with its open-chain isomer, a (Z)-dienone.[1][2] This process is a reversible 6π-electrocyclization, often referred to as valence tautomerism.[1][3] For many simple substitution patterns, this equilibrium heavily favors the more stable open-chain dienone form, making the this compound difficult to isolate.[1]

Q2: During my reaction workup, I consistently isolate the open-chain dienone instead of the desired this compound. How can I shift the equilibrium to favor the cyclic product?

A: To favor the formation and isolation of the this compound ring, you must introduce substituents that either destabilize the open-chain dienone or stabilize the closed pyran ring.

  • Introduce Steric Hindrance: The dienone isomer prefers a planar conformation to maximize conjugation. By introducing bulky substituents, particularly at the C2 position of the pyran ring (the Cδ position of the dienone), you create steric strain that destabilizes this planar conformation.[1] This steric clash shifts the equilibrium toward the less-strained, non-planar this compound structure. Substitution with two methyl groups at the C2-position is a particularly effective strategy.[1]

  • Incorporate Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing substituents is critical for the stability of the this compound ring. An EWG, preferentially placed at the C5 position (e.g., an ester or acyl group), provides electronic stabilization to the cyclic form.[1] Many successful syntheses of stable monocyclic 2H-pyrans mandate the inclusion of an ester group at this position.[1]

  • Utilize Annulation (Ring Fusion): Fusing the this compound to another ring system conformationally restricts the molecule, making it more difficult to open into the dienone form.[1] This strategy is highly effective, which is why benzo-fused 2H-pyrans, such as 2H-chromenes, are generally stable and readily isolable compounds compared to their monocyclic counterparts.[1][2]

Q3: My synthesis of a simple this compound failed, but a colleague's synthesis of a 2H-chromene was successful. Why is the fused ring system more stable?

A: Fusing the this compound ring to an aromatic ring, as in a 2H-chromene, confers significant stability.[1] The fusion prevents the pyran ring from adopting the specific planar geometry required for the electrocyclic ring-opening to the dienone isomer.[1] This conformational rigidity effectively "locks" the molecule in the cyclic form, overcoming the inherent tendency of the monocyclic system to isomerize.

Troubleshooting Guides

Guide 1: Knoevenagel/Electrocyclization Reaction Fails to Yield this compound

  • Issue: The initial Knoevenagel condensation product is successfully formed, but the subsequent 6π-electrocyclization to the this compound does not occur, or the open-chain dienone is isolated.

  • Potential Causes & Solutions:

    • Unfavorable Equilibrium: The substitution pattern may not sufficiently stabilize the this compound form.

      • Solution: Re-evaluate your substrates. Ensure you have sufficient steric bulk (e.g., at C2) and electronic stabilization (e.g., an EWG at C5) to favor the closed-ring product.[1]

    • Solvent Effects: Aprotic polar solvents can shift the equilibrium toward the formation of the dienone.[1]

      • Solution: Experiment with different solvent systems. Performing the reaction in water has been shown to be effective for certain substrates.[1]

    • Insufficient Thermal Energy: The electrocyclization step is pericyclic and often requires heat.

      • Solution: If the reaction is sluggish at room temperature, gently increase the heat (e.g., to 80°C) while monitoring the reaction by TLC or LC-MS to avoid decomposition.[1][4]

Guide 2: Low Yields in Phosphine-Catalyzed [3+3] Annulation

  • Issue: The phosphine-catalyzed reaction between an allenoate and a 1,3-dicarbonyl compound results in low yields of the desired stable this compound.

  • Potential Causes & Solutions:

    • Substrate Scope: The stability of the final product is highly dependent on the substituents.

      • Solution: This method is particularly effective for synthesizing 2,4,5,6-tetrasubstituted 2H-pyrans.[1] The presence of an ester group at the C5 position is considered fundamental for the stability of the product.[1] Verify that your chosen substrates will lead to a sufficiently substituted and electronically stabilized pyran.

    • Catalyst Activity: The phosphine catalyst may be degrading or inactive.

      • Solution: Use a freshly opened or purified phosphine catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

    • Reaction Conditions: The reaction time or temperature may not be optimal.

      • Solution: Monitor the reaction over time to determine the point of maximum conversion. In some cases, extended reaction times may be necessary. Perform small-scale experiments to optimize the temperature.

Data Presentation

The stability of the this compound ring is highly dependent on its substitution pattern. The following table summarizes quantitative data on the equilibrium between the open-chain dienone and the cyclic this compound form for various α-acyl-dienones, demonstrating the influence of steric and electronic factors.

Substituent at C2 (R⁵, R⁶)Substituent at C4 (R³)Substituent at C5 (R²)Substituent at C6 (R¹)% this compound at Equilibrium
H, HMeCOMePh0%
H, MeMeCOMePh30%
Me, MeMeCOMePh100%
H, HHCOOEtMe0%
Me, MeHCOOEtMe100%
H, HPhCOOEtMe0%
Me, MePhCOOEtMe100%

Table adapted from studies discussed by Tejedor et al.[1] Data highlights that gem-dimethyl substitution at the C2 position strongly shifts the equilibrium entirely to the this compound form.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Stable this compound-5-carboxylates

This protocol is based on the Ag(I)-catalyzed propargyl-Claisen rearrangement followed by a DBU-catalyzed isomerization and 6π-oxa-electrocyclization.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the propargyl vinyl ether (1.0 equiv) and anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the silver(I) catalyst (e.g., AgOTf, 5 mol%).

  • Claisen Rearrangement: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Isomerization/Electrocyclization: Once the rearrangement is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for an additional 8-12 hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the stable this compound.

Protocol 2: Synthesis of Bicyclic 2H-Pyrans via Knoevenagel Condensation

This protocol describes the synthesis of stable fused 2H-pyrans from cyclic 1,3-dicarbonyl compounds.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1.0 equiv) and the α,β-unsaturated aldehyde (enal) (1.1 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., pyridine or piperidine, 0.1 equiv).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol. If necessary, recrystallize the product or purify by column chromatography to obtain the pure bicyclic this compound.

Visualizations

G cluster_problem Core Problem cluster_solutions Stabilization Strategies cluster_actions Experimental Approaches Unstable Unstable this compound Equilibrium Valence Tautomerism (6π-Electrocyclization) Unstable->Equilibrium Dienone Open-Chain (Z)-Dienone Equilibrium->Dienone Steric Steric Destabilization of Dienone Equilibrium->Steric Apply Strategies Electronic Electronic Stabilization of Pyran Ring Equilibrium->Electronic Apply Strategies Conformational Conformational Restriction Equilibrium->Conformational Apply Strategies Dienone->Equilibrium Ring Closure C2_Sub Add Bulky Groups at C2 (e.g., gem-dimethyl) Steric->C2_Sub C5_Sub Add EWG at C5 (e.g., -COOR, -COR) Electronic->C5_Sub Annulation Ring Annulation (e.g., form a chromene) Conformational->Annulation Stable Stable, Isolable This compound C2_Sub->Stable C5_Sub->Stable Annulation->Stable

Caption: Key strategies and approaches for stabilizing the this compound ring.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Verification Start Select Starting Materials (e.g., Propargyl Vinyl Ether & 1,3-Dicarbonyl Compound) Reaction Perform Cyclization Reaction (e.g., Ag(I)-Catalysis or Knoevenagel Condensation) Start->Reaction Crude Isolate Crude Product Reaction->Crude Purify Purification (Column Chromatography, Recrystallization) Crude->Purify Structure Structural Confirmation (NMR, MS, X-Ray) Purify->Structure Stability Stability Assessment (Monitor for Dienone Formation via NMR over time) Structure->Stability Final Stable this compound Derivative Stability->Final

Caption: General workflow for this compound synthesis and stability analysis.

References

Technical Support Center: Scaling Up 2H-Pyran Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2H-pyran and its derivatives for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process scale-up.

Troubleshooting Guide

This section addresses common issues encountered during the large-scale production of this compound derivatives, offering potential causes and suggested solutions.

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor reaction progress using TLC or GC-MS. Consider extending the reaction time or incrementally increasing the temperature.[1]
Suboptimal stoichiometry of reactants.Carefully control the molar ratios of reactants. Perform small-scale experiments to optimize the stoichiometry before proceeding with a larger batch.[1]
Inactive reagents, such as degraded peroxyacid.Use a fresh batch of reagents and verify their activity using standard titration methods where applicable.[2]
High Impurity Levels Formation of side products due to high reaction temperatures.Lower the reaction temperature and monitor for the formation of byproducts. Consider using a more selective catalyst.[1]
Presence of water, which can lead to hydrolysis of the product.Ensure all glassware is dry and use anhydrous solvents.[2]
Contamination from the reaction vessel or solvents.Ensure all equipment is thoroughly cleaned and dried. Use high-purity, anhydrous solvents.[1]
Difficult Product Isolation and Purification Formation of azeotropes with the solvent during distillation.Consider changing the solvent or using an alternative purification technique such as column chromatography.[1]
Co-elution of impurities during column chromatography.Optimize the mobile phase and stationary phase for better separation. Preparative HPLC may be necessary for very high purity requirements.[1]
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.[2]
Product decomposition during distillation at high temperatures.Use a high-vacuum pump to lower the boiling point of the product. Ensure all acidic byproducts are thoroughly removed before distillation.[2]
Inconsistent Batch-to-Batch Results Variations in the quality of raw materials.Implement stringent quality control measures for all incoming raw materials.[1]
Poor control over reaction parameters (temperature, mixing, addition rates).Utilize automated process control systems to ensure consistent reaction conditions. Ensure efficient and consistent mixing, especially at a larger scale.[1]
Accumulation of impurities in recycled solvents or catalysts.Implement a purification or regeneration step for recycled materials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters to control during scale-up are temperature, reaction time, and the rate of addition of reagents.[1] Inadequate temperature control can lead to the formation of side products and a decrease in yield. Reaction time must be optimized to ensure complete conversion without product degradation. The rate of reagent addition, particularly in exothermic reactions, is crucial to maintain temperature control and prevent localized "hot spots" that can lead to runaway reactions or impurity formation.[1]

Q2: How can byproduct formation be minimized during the reaction?

A2: Minimizing byproduct formation can be achieved by optimizing several factors. First, use high-purity starting materials to avoid introducing contaminants. Second, maintain strict control over the reaction temperature, as higher temperatures often lead to side reactions. Third, the choice of solvent and catalyst can significantly influence the reaction pathway; consider screening different options to find the most selective conditions. Finally, ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized concentration gradients that might favor side reactions.[1]

Q3: What are the recommended purification methods for this compound derivatives on a larger scale?

A3: For larger-scale purification, vacuum distillation is often the preferred method due to its efficiency and cost-effectiveness.[2] However, the thermal stability of the specific this compound derivative must be considered. If the compound is thermally labile, column chromatography with a suitable stationary and mobile phase can be employed. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is a more expensive option.[1]

Q4: What are the key safety precautions to consider when handling reagents for this synthesis on an industrial scale?

A4: A thorough review of the Safety Data Sheets (SDS) for all chemicals is mandatory before any experimental work.[1] Many syntheses may involve hazardous reagents. For example, the use of peroxyacids like m-CPBA is a primary safety concern as they are potentially explosive and thermally sensitive; therefore, careful temperature control is crucial.[2] The reactions can also be exothermic, requiring an efficient heat removal system in the reactor.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat, is essential.[3][4] All procedures should be conducted in a well-ventilated area, and for larger quantities, a closed system is recommended.[3][5]

Comparative Data on Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on various factors including yield, reaction time, temperature, and the cost and nature of the catalyst. The following table summarizes key quantitative data for different methods of synthesizing this compound-2-ones.

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalyst/Reagents
NHC-Catalyzed [3+3] Annulation Metal-free, broad substrate scope, high regioselectivity.[6]85-95%12-24 h25-40N-Heterocyclic carbene (NHC) catalyst, Cs₂CO₃.[6]
Domino Reaction from α-Aroylketene Dithioacetals Rapid, efficient for specific substitution patterns.[6]80-92%1.5-2 h100KOH, DMF.[6]
One-Pot Synthesis of 3-Benzoylamino Derivatives One-pot procedure, access to amino-functionalized pyranones.[6]60-81%4-16 h90 - 130DMFDMA, Hippuric Acid, Ac₂O.[6]
Catalytic Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone High selectivity with controlled conditions.92% (selectivity)-Lower temperaturesPalladium catalyst.[7]

Detailed Experimental Protocols

Protocol 1: Scale-Up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran Synthesis

This protocol is adapted from a successful 300-gram batch scale-up and is performed neat (without solvent) to simplify work-up.[8]

Equipment:

  • 3000 mL 4-necked glass reactor

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

Reagents:

  • Bromoethanol (95%): 300.0 g

  • 3,4-Dihydropyran (DHP): 226.7 g

  • Triethylamine (TEA) for quenching

Procedure:

  • Charge the reactor with Bromoethanol (300.0 g) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 3,4-dihydropyran (226.7 g) drop-wise via the dropping funnel over approximately 240 minutes, maintaining the internal temperature between 0-25 °C. This reaction is highly exothermic and requires careful control of the addition rate.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction completion by Gas Chromatography (GC).

  • Once the reaction is complete, quench the mixture by adding Triethylamine (TEA) until a pH of 7 is reached.

  • The resulting product is a colorless liquid and can be used as is for the next step, avoiding a complex work-up and distillation.[8]

Protocol 2: General Procedure for NHC-Catalyzed [3+3] Annulation for this compound-2-one Synthesis

This protocol provides a general framework for a metal-free synthesis of functionalized this compound-2-ones.[6]

Equipment:

  • Sealed reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware

Reagents:

  • Enolizable ketone: 0.5 mmol

  • Alkynyl ester: 0.6 mmol

  • N-heterocyclic carbene (NHC) precatalyst (e.g., IPr·HCl): 10 mol%

  • Cesium carbonate (Cs₂CO₃): 1.5 mmol

  • Anhydrous acetonitrile: 2.0 mL

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add the enolizable ketone (0.5 mmol), the alkynyl ester (0.6 mmol), the NHC precatalyst (10 mol%), and cesium carbonate (1.5 mmol).

  • Add anhydrous acetonitrile (2.0 mL) to the mixture.

  • Stir the mixture at 40°C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired this compound-2-one.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Reagent Preparation & QC reactor Reactor Setup & Inerting reagents->reactor addition Controlled Reagent Addition reactor->addition monitoring In-Process Monitoring (TLC/GC) addition->monitoring Exotherm Control quench Reaction Quenching monitoring->quench Reaction Complete extraction Extraction / Washing quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product Final Product QC purification->product

Caption: A general experimental workflow for the industrial synthesis of this compound derivatives.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Increase Reaction Time/Temp incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_reagents Check Reagent Activity/Purity impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents use_fresh_reagents Use Fresh/Purified Reagents impure_reagents->use_fresh_reagents Yes check_stoichiometry Verify Stoichiometry impure_reagents->check_stoichiometry No use_fresh_reagents->check_reaction incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry optimize_ratios Optimize Reactant Ratios incorrect_stoichiometry->optimize_ratios Yes check_workup Investigate Work-up Procedure incorrect_stoichiometry->check_workup No optimize_ratios->check_reaction complete->check_reagents

Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest in the field of organic chemistry, leading to the development of diverse and efficient synthetic methodologies. This guide provides a comparative analysis of key methods for the synthesis of this compound derivatives, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific needs.

Comparison of Key Synthesis Methods

The following table summarizes the performance of several prominent methods for the synthesis of this compound derivatives, highlighting their typical yields, reaction times, and required conditions.

Synthesis MethodKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalysts/Reagents
Knoevenagel / 6π-Electrocyclization Domino reaction, versatile, forms highly functionalized 2H-pyrans.Good to Excellent4 - 6 h80Water, L-proline, Iodine, Pyridine
Propargyl-Claisen / 6π-Electrocyclization One-pot domino reaction, produces stable, highly substituted 2H-pyrans.Moderate to ExcellentNot specifiedNot specifiedAg(I) salts (e.g., AgSbF₆), DBU
Multicomponent Reaction (MCR) One-pot, high atom economy, for 2-amino-4H-pyrans.90 - 98%5 - 15 minRefluxAmmonium hydroxide, Infrared irradiation
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Metal-free, broad scope for this compound-2-ones.85 - 95%12 - 24 h25 - 40NHC catalyst, Cs₂CO₃
Domino Reaction from α-Aroylketene Dithioacetals Rapid and efficient for specific this compound-2-ones.80 - 92%1.5 - 2 h100KOH, DMF
One-Pot Synthesis of 3-Benzoylamino Derivatives Access to amino-functionalized this compound-2-ones.60 - 81%4 - 16 h90 - 130DMFDMA, Hippuric Acid, Ac₂O
Hetero-Diels-Alder Reaction Cycloaddition approach, yields dihydropyran precursors.37 - 65%Not specifiedNot specifiedLewis acids (e.g., SnCl₄) or thermal conditions
Prins Cyclization Forms dihydropyran or tetrahydropyran precursors.GoodNot specified0 - 25Lewis acids (e.g., BF₃·OEt₂, I₂)

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the key synthetic routes, accompanied by graphical representations of their workflows.

Domino Knoevenagel Condensation / 6π-Electrocyclization

This powerful one-pot reaction constructs the this compound ring by first forming a 1-oxatriene intermediate via a Knoevenagel condensation, which then undergoes a 6π-electrocyclization.[1] A variety of catalysts can be employed, including simple reagents like water, making it an environmentally benign option.[1]

Experimental Protocol (Water-mediated): A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and an α,β-unsaturated aldehyde (1.0 mmol) is heated in water (5 mL) at 80°C for 4-6 hours.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

G cluster_0 Domino Knoevenagel / 6π-Electrocyclization 1,3-Dicarbonyl 1,3-Dicarbonyl Knoevenagel Condensation Knoevenagel Condensation 1,3-Dicarbonyl->Knoevenagel Condensation α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde->Knoevenagel Condensation 1-Oxatriene Intermediate 1-Oxatriene Intermediate Knoevenagel Condensation->1-Oxatriene Intermediate H₂O, 80°C 6π-Electrocyclization 6π-Electrocyclization 1-Oxatriene Intermediate->6π-Electrocyclization This compound Derivative This compound Derivative 6π-Electrocyclization->this compound Derivative

Caption: Domino Knoevenagel/6π-electrocyclization workflow.

Propargyl-Claisen Rearrangement / 6π-Electrocyclization

This one-pot sequence provides a route to stable, highly substituted 2H-pyrans from readily accessible propargyl vinyl ethers.[2] The reaction is initiated by a silver(I)-catalyzed Propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and subsequent 6π-electrocyclization.[2]

Experimental Protocol: To a solution of the propargyl vinyl ether (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a catalytic amount of a silver(I) salt (e.g., AgSbF₆, 5 mol%) is added. The reaction is stirred at room temperature until the rearrangement is complete (monitored by TLC). A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv), is then added to the reaction mixture to promote isomerization and electrocyclization. After stirring until completion, the reaction is quenched, and the product is isolated and purified by standard procedures. This method yields highly substituted 2H-pyrans in moderate to excellent yields.[2]

G cluster_1 Propargyl-Claisen / 6π-Electrocyclization Propargyl Vinyl Ether Propargyl Vinyl Ether Propargyl-Claisen Rearrangement Propargyl-Claisen Rearrangement Propargyl Vinyl Ether->Propargyl-Claisen Rearrangement Ag(I) catalyst Allenic Aldehyde Intermediate Allenic Aldehyde Intermediate Propargyl-Claisen Rearrangement->Allenic Aldehyde Intermediate Isomerization Isomerization Allenic Aldehyde Intermediate->Isomerization DBU 1-Oxatriene Intermediate 1-Oxatriene Intermediate Isomerization->1-Oxatriene Intermediate 6π-Electrocyclization 6π-Electrocyclization 1-Oxatriene Intermediate->6π-Electrocyclization This compound Derivative This compound Derivative 6π-Electrocyclization->this compound Derivative

Caption: Propargyl-Claisen/6π-electrocyclization pathway.

Multicomponent Synthesis of 2-Amino-4H-pyrans

This efficient one-pot, three-component reaction involves the condensation of an aldehyde, malononitrile, and an active methylene compound (e.g., ethyl acetoacetate) to afford highly functionalized 2-amino-4H-pyrans.[3][4] The use of infrared irradiation can significantly accelerate the reaction.[3][4]

Experimental Protocol (Infrared-Assisted): A mixture of the aldehyde (3.0 mmol), malononitrile (3.0 mmol), ethyl acetoacetate (3.0 mmol), and ammonium hydroxide (28% w/w, 3.0 mmol) is subjected to infrared irradiation for 5-15 minutes.[3] The reaction progress is monitored by TLC. Upon completion, the crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4H-pyran derivative with high purity and yield.[3]

G cluster_2 Multicomponent Reaction for 2-Amino-4H-pyrans Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->One-Pot Reaction Knoevenagel Adduct Knoevenagel Adduct One-Pot Reaction->Knoevenagel Adduct NH₄OH, IR Irradiation Michael Addition Michael Addition Knoevenagel Adduct->Michael Addition Cyclization/Tautomerization Cyclization/Tautomerization Michael Addition->Cyclization/Tautomerization 2-Amino-4H-pyran 2-Amino-4H-pyran Cyclization/Tautomerization->2-Amino-4H-pyran

References

The Pivotal Role of the 2H-Pyran-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive analysis of 2H-pyran-2-one analogs, elucidating the critical relationship between their chemical structure and biological activity. The this compound-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] This document provides a comparative overview of their performance, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Unlocking Therapeutic Potential: A Quantitative Look at Biological Activity

The biological potency of this compound-2-one analogs is profoundly influenced by the nature and position of substituents on the pyran ring. The following tables summarize the in vitro biological activities of various analogs, offering a clear comparison of their efficacy against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound-2-one Analogs
Compound IDStructureTarget Cell LineIC50 (µM)Reference
1 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneMurine Leukemia (L1210)0.95[1]
Cervical Carcinoma (HeLa)2.9[1]
2 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneHuman T Lymphocyte (CEM)25-50 (EC50)[1]
3a Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-ClC6H4)Liver (HepG2)0.23[2]
Breast (MCF-7)0.45[2]
Colon (HCT-116)0.87[2]
Lung (A-549)1.05[2]
3b Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-FC6H4)Liver (HepG2)0.15[2]
Breast (MCF-7)0.33[2]
Colon (HCT-116)0.65[2]
4g Dihydropyranopyran derivative (R=4-NO2)Colon Adenocarcinoma (SW-480)34.6[3]
Breast Cancer (MCF-7)42.6[3]
4i Dihydropyranopyran derivative (R=4-Cl)Colon Adenocarcinoma (SW-480)35.9[3]
Breast Cancer (MCF-7)34.2[3]
4j Dihydropyranopyran derivative (R=3,4,5-(OCH3)3)Colon Adenocarcinoma (SW-480)38.6[3]
Breast Cancer (MCF-7)26.6[3]

Structure-Activity Relationship Insights for Anticancer Activity: The data reveals that bulky aromatic substituents at the 4-position of the this compound-2-one ring, such as a naphthalene group, enhance cytotoxic activity.[1] For instance, compound 1 , with a naphthalene-containing sulfonyl group, exhibits potent activity against leukemia and cervical cancer cells.[1] In contrast, an indole-containing amino group at the same position (compound 2 ) leads to reduced activity.[1] Furthermore, pyrano[3,2-c]pyridine derivatives show significant anticancer potential, with substitutions on the appended aryl ring influencing potency.[2] For example, a fluorine substituent (compound 3b ) appears more favorable than chlorine (compound 3a ) for activity against a panel of cancer cell lines.[2]

Table 2: Antimicrobial Activity of this compound-2-one Analogs
Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
5 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[4]
6 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[4]
7 3-amino-1-(3,4-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileStaphylococcus aureus (MRSA)500[5]
Klebsiella pneumoniae500[5]
Escherichia coli250[5]

Structure-Activity Relationship Insights for Antimicrobial Activity: For antimicrobial activity, the presence of a phenylthio or benzenesulfonyl group is beneficial for activity against Gram-positive bacteria.[4] The α,β-unsaturated ketone system within the pyranone ring is considered essential for this activity.[4] The nature and size of the substituent at the C-2 position also play a crucial role in determining the antimicrobial potency.[4]

Deciphering the Mechanisms: Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the evaluation of this compound-2-one analogs, ensuring reproducibility and facilitating further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified atmosphere with 5% CO₂ at 37°C.[1][3]

  • Compound Treatment: The this compound-2-one analogs are dissolved in a suitable solvent like DMSO and then diluted in the culture medium to various concentrations.[1][3] The cells are then treated with these concentrations and incubated for a period of 24 to 72 hours.[1][3]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492-570 nm.[1][3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity) in the wells.[3]

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[1]

  • Reaction Mixture Preparation: A reaction buffer containing heme and the COX-2 enzyme is prepared.[1]

  • Inhibitor Pre-incubation: The this compound-2-one analogs are pre-incubated with the enzyme solution.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[1]

  • Reaction Termination and Product Quantification: After a specific incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).[1]

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.[1]

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_advanced Advanced Studies Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Compound Library Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Active Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action Lead_Optimization->Synthesis Design of New Analogs In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Apoptosis_Pathway Pyranone This compound-2-one Analogs Bax Bax/Bak Activation Pyranone->Bax promotes Bcl2 Bcl-2/Bcl-xL Inhibition Pyranone->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion activates Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold This compound-2-one Core R1 Substituent at C4 (e.g., Arylsulfonyl, Arylamino) Scaffold->R1 R2 Substituent at C6 (e.g., Methyl) Scaffold->R2 R3 Other Substitutions Scaffold->R3 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects R1->Electronic_Effects Steric_Hindrance Steric Hindrance R1->Steric_Hindrance R2->Lipophilicity R3->Electronic_Effects Activity Enhanced/Diminished Anticancer or Antimicrobial Activity Lipophilicity->Activity Electronic_Effects->Activity Steric_Hindrance->Activity

References

Pyrano[3,2-c]pyridine Derivatives: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyrano[3,2-c]pyridine derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer potency of several pyrano[3,2-c]pyridine derivatives, supported by experimental data from recent studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and development of this class of compounds.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of newly synthesized pyrano[3,2-c]pyridine derivatives has been predominantly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives. The following tables summarize the IC50 values of various pyrano[3,2-c]pyridine derivatives against different cancer cell lines, providing a basis for comparative evaluation.

Table 1: IC50 Values (in µM) of Selected Pyrano[3,2-c]pyridine Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A-549 (Lung)Reference DrugIC50 of Reference Drug (µM)
4c ----Flavopiridol0.1 - 1.0
4f ----Flavopiridol0.1 - 1.0
4i ----Flavopiridol0.1 - 1.0
4j ----Flavopiridol0.1 - 1.0
8a ----Erlotinib0.18
8b ----Erlotinib0.15
P.P 100 ± 5.0-----
TPM.P 180 ± 6.0-----
4-CP.P 60 ± 4.0[1][2]-----
3-NP.P 140 ± 5.0-----
3a <12.32<6.68-<38.05Taxol12.32 (MCF-7), 6.68 (Huh-7), 38.05 (A549)[3]
3b <12.32<6.68-<38.05Taxol12.32 (MCF-7), 6.68 (Huh-7), 38.05 (A549)[3]
5a <12.32<6.68-<38.05Taxol12.32 (MCF-7), 6.68 (Huh-7), 38.05 (A549)[3]
5b <12.32<6.68-<38.05Taxol12.32 (MCF-7), 6.68 (Huh-7), 38.05 (A549)[3]

Note: A lower IC50 value indicates higher potency. Dashes indicate that the data was not provided in the referenced studies. The reference drug and its IC50 value are provided for comparison where available.

Table 2: Kinase Inhibitory Activity (IC50 in µM) of Potent Pyrano[3,2-c]pyridine Derivatives

CompoundEGFR InhibitionVEGFR-2 InhibitionReference DrugIC50 of Reference Drug (µM)
8a 1.21[4][5][6]2.65[4][5][6]Erlotinib0.18 (EGFR)
8b 0.23[4][5]-Erlotinib0.18 (EGFR)

Note: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in cancer therapy.

From the compiled data, compounds 8a and 8b demonstrate noteworthy potency, with their anticancer activity being comparable to the standard drug erlotinib.[4][5][6] Specifically, compound 8b exhibited an IC50 value of 0.15 µM, and compound 8a showed an IC50 of 0.23 µM.[4][5] Furthermore, derivative 8a displayed encouraging inhibitory activity against both EGFR and VEGFR-2 kinases.[4][5][6] Another derivative, 4-CP.P , was identified as the most potent among its tested series against MCF-7 breast cancer cells, with an IC50 of 60 ± 4.0 μM.[1][2] Additionally, a series of pyrano[3,2-c]quinoline analogues, including compounds 4c, 4f, 4i, and 4j , showed promising in vitro activity.[7][8][9]

Experimental Protocols

The evaluation of the anticancer potential of these pyrano[3,2-c]pyridine derivatives primarily relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol for In Vitro Anticancer Screening

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrano[3,2-c]pyridine derivatives (e.g., 20-200 μM) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Pyrano[3,2-c]pyridine Derivatives (Varying Concentrations) overnight_incubation->compound_treatment incubation_period Incubate for 24-72h compound_treatment->incubation_period mtt_addition Add MTT Solution incubation_period->mtt_addition formazan_formation Incubate (Mitochondrial Reduction of MTT) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure Absorbance solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC50 Values absorbance_reading->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

Mechanism of Action: Signaling Pathways

The anticancer effects of pyrano[3,2-c]pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. The primary mechanisms identified include the induction of apoptosis and the inhibition of crucial receptor tyrosine kinases.

Induction of Apoptosis

Several pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] For instance, compound 4-CP.P was found to increase the sub-G1 population in the cell cycle analysis of MCF-7 cells, which is indicative of apoptotic cells.[1] This process is often accompanied by the externalization of phosphatidylserine on the outer cell membrane, a hallmark of early apoptosis.[1]

Apoptosis_Induction Pyrano_Pyridine Pyrano[3,2-c]pyridine Derivative (e.g., 4-CP.P) Cancer_Cell Cancer Cell (e.g., MCF-7) Pyrano_Pyridine->Cancer_Cell treatment Apoptotic_Pathway Activation of Apoptotic Pathway Cancer_Cell->Apoptotic_Pathway SubG1_Increase Increase in Sub-G1 Cell Population Apoptotic_Pathway->SubG1_Increase PS_Exposure Phosphatidylserine Exposure Apoptotic_Pathway->PS_Exposure Apoptosis Apoptosis (Programmed Cell Death) SubG1_Increase->Apoptosis PS_Exposure->Apoptosis Kinase_Inhibition_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR-2 Signaling EGFR EGFR EGFR_downstream Downstream Signaling (Proliferation, Survival) EGFR->EGFR_downstream activates Tumor_Growth Tumor Growth and Metastasis EGFR_downstream->Tumor_Growth VEGFR2 VEGFR-2 VEGFR2_downstream Downstream Signaling (Angiogenesis) VEGFR2->VEGFR2_downstream activates VEGFR2_downstream->Tumor_Growth Pyrano_Pyridine Pyrano[3,2-c]pyridine Derivative (e.g., 8a, 8b) Pyrano_Pyridine->EGFR inhibits Pyrano_Pyridine->VEGFR2 inhibits

References

Validating 2H-Pyran Structures: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of 2H-pyran derivatives, a common scaffold in biologically active molecules. We present a summary of expected spectral data, detailed experimental protocols, and a visual workflow to aid in the structural elucidation of this important class of heterocyclic compounds.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the characteristic NMR and MS data for the this compound ring system. These values serve as a reference for the validation of newly synthesized this compound derivatives.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Ring
ProtonChemical Shift (δ) ppmMultiplicityTypical Coupling Constants (J) in Hz
H-24.5 - 5.2d, ddJ_2,3 ≈ 3-5 Hz
H-35.8 - 6.5d, ddJ_3,4 ≈ 9-11 Hz
H-46.2 - 7.0d, dtJ_4,5 ≈ 5-7 Hz
H-55.0 - 5.8d, tJ_5,6 ≈ 2-4 Hz
H-63.8 - 4.5m

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the pyran ring. Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Ring
CarbonChemical Shift (δ) ppm
C-295 - 110
C-3120 - 140
C-4140 - 155
C-598 - 115
C-660 - 75

Note: The chemical shifts of the carbon atoms in the this compound ring are influenced by substituent effects, similar to the proton chemical shifts.

Table 3: Common Mass Spectral Fragmentation Patterns of 2H-Pyrans
Fragmentation PathwayDescriptionKey Fragment Ions (m/z)
Retro-Diels-Alder (RDA) Reaction The this compound ring undergoes a characteristic RDA cleavage, resulting in the formation of a diene and a dienophile. This is often the most prominent fragmentation pathway in the electron ionization (EI) mass spectra of 2H-pyrans.[1][M - dienophile]⁺ and [dienophile]⁺
Loss of Substituents Cleavage of bonds adjacent to the pyran ring, leading to the loss of substituent groups.[M - R]⁺
Ring Opening and Rearrangement Complex fragmentation patterns involving the opening of the pyran ring followed by rearrangements.Varies depending on the specific structure.
Formation of Pyrilium Cation In some substituted 4H-pyrans, collision-induced dissociation (CID) can lead to the elimination of a substituent at the C4 position to form a stable pyrilium cation.[1][M - R at C4]⁺

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • For more complex structures, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[3]

  • For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the solvent is suitable for injection and will not interfere with the analysis.[3]

  • Filter the sample solution using a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could block the instrument's tubing.

2. Data Acquisition (using GC-MS with Electron Ionization):

  • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated on a capillary column based on the compound's boiling point and polarity.

  • As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a this compound structure, integrating both NMR and MS analytical techniques.

Validation_Workflow Workflow for this compound Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation cluster_output Final Output Synthesis Synthesized this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., GC-MS) Purification->MS_Analysis Data_Interpretation Spectral Data Interpretation NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Structure Validated this compound Structure Structure_Confirmation->Final_Structure

Workflow for this compound Structure Validation

References

A Comparative Guide to Computational and Experimental Data on the Thermal Decomposition of 2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of pyran and its derivatives is a fundamental process in organic chemistry with implications for understanding reaction mechanisms, developing synthetic routes, and ensuring the thermal stability of pharmaceuticals and other bioactive molecules. This guide provides a detailed comparison of computational and experimental data for the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogues, 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP).

Executive Summary

The thermal decomposition of these 2H-pyran derivatives proceeds via a concerted, unimolecular retro-Diels-Alder reaction. Both computational and experimental studies are in strong agreement on this mechanism. Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the kinetic parameters and thermodynamic properties of these reactions, showing good correlation with experimental findings. This guide presents the key quantitative data from both approaches, details the methodologies employed, and visualizes the reaction pathways and comparative logic.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key kinetic and thermodynamic parameters obtained from both computational and experimental studies. The computational data were obtained using the PBE0/6-311+G(d,p) level of theory, while the experimental data are derived from gas-phase pyrolysis studies.[1]

Table 1: Comparison of Activation Energies (Ea) and Frequency Factors (A)

CompoundComputational Ea (kJ/mol)Experimental Ea (kJ/mol)Computational log(A, s⁻¹)Experimental log(A, s⁻¹)
3,6-dihydro-2H-pyran (DHP)211208.1 ± 1.714.414.31 ± 0.14
4-methyl-3,6-dihydro-2H-pyran (MDHP)20520414.314.2
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)20219514.113.9

Table 2: Comparison of Thermodynamic Activation Parameters at 600 K

CompoundComputational ΔG≠ (kJ/mol)Experimental ΔG≠ (kJ/mol)Computational ΔH≠ (kJ/mol)Experimental ΔH≠ (kJ/mol)Computational ΔS≠ (J/mol·K)Experimental ΔS≠ (J/mol·K)
DHP19619720620317.010.8
MDHP19019220019916.211.2
DMDHP18318619719022.98.8

Table 3: Decomposition Products

ReactantPrimary Products
3,6-dihydro-2H-pyran (DHP)Formaldehyde and 1,3-butadiene
4-methyl-3,6-dihydro-2H-pyran (MDHP)Formaldehyde and 2-methyl-1,3-butadiene
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)Acetaldehyde and 1,3-pentadiene

Experimental and Computational Protocols

Experimental Methodology: Gas-Phase Pyrolysis

The experimental data presented in this guide were obtained through gas-phase pyrolysis studies.[2] A typical experimental setup involves a static pyrolysis system.

Key aspects of the experimental protocol include:

  • Reaction Vessel: A static, seasoned Pyrex reaction vessel is used to minimize surface reactions.

  • Temperature Control: The reaction vessel is housed in an electric furnace with a stable and uniform temperature zone. The temperature is monitored by thermocouples.

  • Pressure Measurement: The pressure changes in the reaction vessel are monitored using a sensitive pressure transducer.

  • Sample Introduction: A known pressure of the this compound derivative is introduced into the heated reaction vessel.

  • Analysis of Products: The reaction products are identified and quantified using gas chromatography (GC). The reaction is typically followed to a few percent completion to study the initial unimolecular decomposition.

  • Kinetic Analysis: The first-order rate constants are determined by monitoring the pressure change or the concentration of reactants and products over time at different temperatures. The Arrhenius parameters (Ea and A) are then calculated from the temperature dependence of the rate constants.

Computational Methodology: Density Functional Theory (DFT)

The computational results were obtained using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The key steps in the computational protocol are:

  • Software: The calculations were performed using the Gaussian 09 software package.[1]

  • Level of Theory: The geometries of the reactants, transition states, and products were optimized using the PBE0 functional and the 6-311+G(d,p) basis set.[1]

  • Transition State Verification: The nature of the stationary points was confirmed by frequency calculations. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency.

  • Thermodynamic and Kinetic Calculations: Thermodynamic parameters (ΔH≠, ΔS≠, and ΔG≠) and kinetic parameters (Ea and A) were calculated based on the optimized geometries and vibrational frequencies.

Visualizing the Comparison and Reaction Mechanism

The following diagrams illustrate the logical flow of comparing computational and experimental data and the general mechanism for the thermal decomposition of this compound derivatives.

cluster_experimental Experimental Approach cluster_computational Computational Approach exp_setup Gas-Phase Pyrolysis in a Static System exp_data Measure Rate Constants at Various Temperatures exp_setup->exp_data exp_analysis Determine Arrhenius Parameters (Ea, A) and Products exp_data->exp_analysis comparison Comparison and Validation exp_analysis->comparison comp_setup DFT Calculations (PBE0/6-311+G(d,p)) comp_ts Locate Transition State Geometry and Frequency comp_setup->comp_ts comp_analysis Calculate Kinetic and Thermodynamic Parameters comp_ts->comp_analysis comp_analysis->comparison conclusion Validated Reaction Mechanism comparison->conclusion

Comparative workflow of experimental and computational studies.

cluster_legend Reaction Mechanism reactant This compound Derivative ts Six-Membered Transition State reactant->ts Δ products Carbonyl Compound + Conjugated Diene ts->products l1 A concerted retro-Diels-Alder reaction.

General mechanism of this compound thermal decomposition.

Conclusion

The thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives provides an excellent case study for the synergy between computational and experimental chemistry. The strong agreement between the data from both approaches validates the proposed concerted retro-Diels-Alder mechanism.[1] For researchers, this demonstrates the predictive power of modern computational methods in understanding and quantifying reaction kinetics and thermodynamics, offering a powerful tool to complement and guide experimental investigations in drug development and materials science. The addition of methyl groups is shown to lower the activation energy, a trend accurately captured by both experimental and computational data.[1]

References

A Comparative Guide to the Biological Activity of Steroidal and Non-Steroidal 2H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran ring system is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] The fusion of this heterocyclic moiety with either a steroidal or a non-steroidal framework gives rise to distinct classes of compounds with unique pharmacological profiles. This guide provides an objective comparison of the biological activities of steroidal versus non-steroidal 2H-pyrans, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity: Anticancer Potency

A primary therapeutic area for both steroidal and non-steroidal pyran derivatives is oncology. The rigid, lipophilic nature of the steroid backbone can facilitate cell membrane penetration, while non-steroidal pyrans offer vast opportunities for synthetic modification to optimize activity and selectivity.[3] Below is a comparative summary of the cytotoxic activities (IC50 values) of representative compounds against various human cancer cell lines.

Table 1: Anticancer Activity of Steroidal 2H-Pyrans
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Steroidal this compoundCompound 6 (Cholestane-based)HeLa (Cervical)< 19[3]
Steroidal this compoundCompound 6 (Cholestane-based)Jurkat (Leukemia)< 19[3]
Steroidal 4H-PyranCompound 1c (Cholestane-based)Multiple linesGenotoxic[4]
Steroidal Pyran-OxindoleCompound 4f T24 (Bladder)4.43[5]
Steroidal Pyran-OxindoleCompound 4i MGC-803 (Gastric)8.45[5]
Table 2: Anticancer Activity of Non-Steroidal 2H-Pyrans
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
This compound-2-oneCompound 21 L1210 (Murine Leukemia)0.95[6]
This compound-2-oneCompound 21 HeLa (Cervical)2.9[6]
DihydropyranopyranCompound 4j MCF-7 (Breast)26.6[7]
DihydropyranopyranCompound 4i MCF-7 (Breast)34.2[7]
DihydropyranopyranCompound 4g SW-480 (Colon)34.6[7]

Summary: The presented data indicates that both steroidal and non-steroidal pyran derivatives can exhibit potent anticancer activity. Non-steroidal pyran-2-ones, in particular, have demonstrated sub-micromolar efficacy against certain cancer cell lines.[6] Steroidal pyran-oxindole hybrids also show significant cytotoxicity in the low micromolar range.[5] Further mechanism studies on steroidal pyran-oxindole compound 4i revealed it induced G2/M cell cycle arrest and apoptosis in a concentration- and time-dependent manner.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening test for cytotoxic compounds.

Principle: The assay measures the metabolic activity of cells. The enzyme mitochondrial lactate dehydrogenase in living cells reduces the soluble yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to an insoluble purple formazan precipitate.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized steroidal or non-steroidal pyran derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. Control wells receive DMSO-containing medium only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is used to determine the free radical scavenging capacity of a compound.

Protocol:

  • Sample Preparation: A stock solution of the test compound is prepared in methanol.

  • Reaction Mixture: 1 mL of a 0.1 mM methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) is added to 3 mL of the test compound solution at various concentrations.

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated. Ascorbic acid is often used as a positive control.[3]

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate common signaling pathways and experimental workflows relevant to the evaluation of these compounds.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyran derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Chemical Synthesis (Steroidal / Non-Steroidal) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Anticancer Screening (MTT Assay) Characterization->Cytotoxicity Test Compounds Apoptosis Apoptosis Studies (Annexin V, Caspase) Cytotoxicity->Apoptosis Active Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Antioxidant Antioxidant Assay (DPPH Assay) Other_Assays Other Bioassays (e.g., Antimicrobial) Pathway_Analysis Signaling Pathway (Western Blot) Apoptosis->Pathway_Analysis Cell_Cycle->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Pathway_Analysis->SAR Identify Targets Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Synthesis and Biological Evaluation of Pyran Derivatives.

Apoptosis Signaling Pathway

Many anticancer agents, including pyran derivatives, exert their effect by inducing programmed cell death, or apoptosis. This diagram illustrates a simplified intrinsic apoptosis pathway.

G Compound Steroidal or Non-Steroidal Pyran Stress Cellular Stress (e.g., DNA Damage) Compound->Stress induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Simplified Intrinsic Apoptosis Pathway Induced by Cytotoxic Agents.

Conclusion

This guide highlights that both steroidal and non-steroidal this compound derivatives are versatile scaffolds for the development of potent bioactive agents, particularly in the realm of anticancer research. While steroidal pyrans leverage the inherent biological interactions of the steroid nucleus, non-steroidal pyrans offer greater synthetic flexibility, which has led to the discovery of compounds with sub-micromolar efficacy. The choice between these scaffolds will depend on the specific therapeutic target, desired pharmacokinetic properties, and the synthetic strategy employed. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and optimize these promising chemical entities.

References

Validating 2H-Pyran Reaction Mechanisms: A DFT Calculations Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran moiety is a crucial heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds. Understanding the mechanisms of reactions that form or transform these structures is paramount for the rational design of synthetic routes and the development of novel therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these complex reaction pathways, providing insights into transition states and reaction energetics that are often difficult to discern through experimental means alone.

This guide provides a comparative overview of how DFT calculations have been employed to validate two distinct reaction mechanisms involving this compound derivatives: a chitosan-catalyzed synthesis of a steroidal this compound and the thermal decomposition of 3,6-dihydro-2H-pyran.

Unraveling Reaction Pathways with Computational Chemistry

DFT calculations offer a theoretical lens through which chemists can visualize and quantify the energetic landscape of a chemical reaction. By modeling the potential energy surface, researchers can identify intermediates, transition states, and determine key thermodynamic and kinetic parameters. This information is invaluable for confirming or refuting proposed reaction mechanisms. The following diagram illustrates a generalized workflow for validating a reaction mechanism using a combination of experimental synthesis and DFT calculations.

cluster_exp Experimental Workflow cluster_dft DFT Calculation Workflow exp_synthesis Synthesis & Purification exp_char Spectroscopic Characterization (NMR, IR, Mass Spec) exp_synthesis->exp_char validation Mechanism Validation exp_char->validation Experimental Evidence dft_model Build Reactant, Intermediate, & Product Models dft_ts Locate Transition States (TS) dft_model->dft_ts dft_energy Calculate Energies (Activation & Reaction) dft_ts->dft_energy dft_energy->validation Theoretical Support

Caption: A generalized workflow illustrating the synergy between experimental synthesis and DFT calculations for the validation of a reaction mechanism.

Comparison of DFT-Validated this compound Reaction Mechanisms

This section details two distinct reaction mechanisms involving this compound derivatives that have been elucidated with the aid of DFT calculations.

Mechanism 1: Chitosan-Catalyzed Synthesis of a Steroidal this compound

This study focuses on the synthesis of a cholesterol-based B-ring this compound, a compound of interest for its potential biological activity.[1] The reaction involves the condensation of a steroidal α,β-unsaturated ketone with 2-cyano-N-methylacetamide in the presence of chitosan as a green catalyst.[1] DFT calculations were employed to explore the reaction pathway and elucidate the role of intermediates and transition states.

The proposed mechanism, supported by DFT calculations, proceeds through two key intermediates and their corresponding transition states.[1]

Reactants Steroidal α,β-unsaturated ketone + 2-cyano-N-methylacetamide TS1 Transition State 1 Reactants->TS1 Intermediate1 Intermediate 1 TS2 Transition State 2 Intermediate1->TS2 TS1->Intermediate1 Intermediate2 Intermediate 2 Product Steroidal B-ring this compound Intermediate2->Product TS2->Intermediate2

Caption: The proposed reaction pathway for the synthesis of a steroidal this compound, involving two intermediates and two transition states.[1]

ParameterValueMethod
Yield 67%Experimental
Energy Barrier (TS1) Not specified in abstractDFT (B3LYP/6-31G(d))
Energy Barrier (TS2) Not specified in abstractDFT (B3LYP/6-31G(d))
Overall Reaction Energetics EndothermicDFT (B3LYP/6-31G(d))

Note: Specific energy barrier values were not available in the abstract and would require access to the full publication.

Experimental Synthesis: The steroidal B-ring α,β-unsaturated ketone and 2-cyano-N-methylacetamide were refluxed for 18 hours in methanol with chitosan as a catalyst.[1] The final product was purified and characterized using IR, Mass, 13C, and 1H NMR spectroscopy.[1]

DFT Calculations: The reaction mechanism was investigated using the B3LYP functional with the 6-31G(d) basis set.[1] The calculations involved Frontier Molecular Orbital (FMO) analysis and the determination of relative energies for the starting materials, intermediates, and transition states.[1]

Mechanism 2: Thermal Decomposition of 3,6-Dihydro-2H-Pyran

This computational study investigates the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives.[2] The reaction proceeds via a concerted mechanism involving a six-membered cyclic transition state.[2] DFT calculations were used to determine the kinetic and thermodynamic parameters of this retro-Diels-Alder reaction and the results were compared with experimental data.[2]

The thermal decomposition is proposed to occur through a concerted pericyclic reaction mechanism.

Reactant 3,6-dihydro-2H-pyran TS 6-Membered Cyclic Transition State Reactant->TS Products Formaldehyde + 1,3-Butadiene TS->Products

Caption: The concerted mechanism for the thermal decomposition of 3,6-dihydro-2H-pyran.[2]

CompoundActivation Free Energy (Calculated)Temperature Range (Experimental)Method
3,6-dihydro-2H-pyran Not specified in abstract584 - 633 KDFT (PBE0/6-311+G(d,p))
4-methyl-3,6-dihydro-2H-pyran Lower than unsubstituted584 - 633 KDFT (PBE0/6-311+G(d,p))
2,6-dimethyl-3,6-dihydro-2H-pyran Lower than unsubstituted584 - 633 KDFT (PBE0/6-311+G(d,p))

Note: Specific activation energy values were not available in the abstract and would require access to the full publication.

DFT Calculations: The study of the potential energy surface for the thermal decomposition was performed using the PBE0 functional with the 6-311+G(d,p) basis set.[2] Kinetic and thermodynamic parameters were calculated for the reactions within a temperature range of 584 to 633 K.[2]

Concluding Remarks

The two case studies presented highlight the versatility of DFT calculations in elucidating diverse reaction mechanisms involving 2H-pyrans. In the first example, DFT was instrumental in mapping out a multi-step catalytic synthesis, identifying key intermediates and transition states. The second case demonstrates the utility of DFT in modeling a pericyclic decomposition reaction and correlating computational results with experimental kinetic data. For researchers in organic synthesis and drug development, leveraging DFT calculations provides a powerful, predictive tool to understand and optimize reactions involving the crucial this compound scaffold.

References

comparative study of catalysts for 2H-pyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2H-Pyran Synthesis

The synthesis of 2H-pyrans, a critical structural motif in many natural products and biologically active compounds, has been a subject of significant research.[1] The development of efficient catalytic systems is central to accessing these heterocycles. This guide provides a comparative overview of various catalysts employed in this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic strategy.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for this compound synthesis varies significantly based on the chosen synthetic route. The following table summarizes the performance of several notable catalytic systems, highlighting key metrics such as yield, reaction time, and temperature.

Synthetic RouteCatalyst/ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key Features
For this compound-2-ones
NHC-Catalyzed [3+3] AnnulationN-Heterocyclic Carbene (NHC), Cs₂CO₃85-95%12-2425-40Metal-free, broad substrate scope, high regioselectivity.[2]
Domino Reaction from α-Aroylketene DithioacetalsKOH, DMF80-92%1.5-2100Rapid and efficient for specific substitution patterns.[2]
One-Pot Synthesis of 3-Benzoylamino DerivativesDMFDMA, Hippuric Acid, Ac₂O60-81%4-1690-130Provides access to amino-functionalized pyranones.[2]
For 2H-Pyrans
Phosphine-Catalyzed [3+3] AnnulationPPh₃Not specifiedNot specifiedNot specifiedFacile entry to stable 2H-pyrans.[3][4]
Ag(I)-Catalyzed RearrangementAg(I) catalyst, DBUNot specifiedNot specifiedNot specifiedOne-pot sequence involving propargyl-Claisen rearrangement.[1][3]
Ni(0)-Catalyzed CycloadditionNi(0) catalystNot specifiedNot specifiedNot specifiedConstruction of bicyclic 2H-pyrans.[1][4]
Metal-Free CycloisomerizationCa²⁺ catalyst, camphorsulfonic acidNot specifiedNot specifiedNot specifiedCooperative catalytic system.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key experiments cited in the comparison table.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation of Alkynyl Esters and Enolizable Ketones

This method offers a metal-free pathway to functionalized this compound-2-ones.[2]

  • To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL) in a sealed tube, add an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol).[2]

  • Stir the mixture at 40°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound-2-one.[2]

Domino Reaction from α-Aroylketene Dithioacetals

This approach is a rapid and efficient method for synthesizing specific this compound-2-ones.[2]

  • Reflux a mixture of the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL) at 100°C for 1.5 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture and add 1N HCl (1 mL), followed by stirring for an additional 30 minutes at the same temperature.[2]

  • Pour the mixture into ice water and stir at room temperature.[2]

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the this compound-2-one.[2]

Experimental and Logical Workflow Diagrams

Visualizing the experimental workflow and the logical relationships in catalyst selection can significantly aid in research planning.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Catalytic System reagents Prepare Starting Materials and Catalyst start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Perform Catalytic Reaction (Heating/Stirring) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup extraction Extract Organic Layer workup->extraction purification Purify Product (Column Chromatography) extraction->purification analysis Characterize Product (NMR, HRMS) purification->analysis data Analyze Yield and Purity analysis->data data->start Optimization

Caption: General workflow for catalyst screening in this compound synthesis.

catalyst_selection cluster_criteria Evaluation Criteria cluster_types Catalyst Families start Define Target this compound Structure catalyst_type Identify Potential Catalyst Types start->catalyst_type yield Yield & Selectivity selection Select Optimal Catalyst yield->selection conditions Reaction Conditions (Temp, Time, Solvent) conditions->selection cost Catalyst Cost & Availability cost->selection sustainability Green Chemistry Metrics sustainability->selection metal Transition Metals (Pd, Ni, Ag) catalyst_type->metal organo Organocatalysts (NHCs, Phosphines) catalyst_type->organo hetero Heterogeneous Catalysts (MOFs, Nanoparticles) catalyst_type->hetero metal->yield metal->conditions metal->cost metal->sustainability organo->yield organo->conditions organo->cost organo->sustainability hetero->yield hetero->conditions hetero->cost hetero->sustainability

Caption: Decision pathway for selecting a suitable catalyst for this compound synthesis.

References

A Comparative Guide to Assessing the Purity of Synthesized 2H-Pyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical, non-negotiable step in the synthesis of novel chemical entities. For 2H-pyran compounds, a scaffold present in numerous natural products and pharmacologically active molecules, rigorous purity determination is essential to ensure the validity of research data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of the most effective analytical techniques for evaluating the purity of synthesized this compound compounds: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document details the experimental protocols for each method, presents a comparative analysis of their performance with illustrative data, and outlines the logical workflows for purity assessment. By understanding the strengths and limitations of each technique, researchers can select the most appropriate strategy for their specific this compound derivatives and the anticipated impurities.

Common Synthetic Routes and Potential Impurities

The purity of a synthesized this compound is intrinsically linked to its synthetic route. Different methodologies can introduce specific impurities, including unreacted starting materials, reagents, catalysts, and various side products. A foundational understanding of these pathways is crucial for anticipating and identifying potential contaminants.

Three prevalent methods for synthesizing the this compound core are:

  • Knoevenagel Condensation followed by 6π-Electrocyclization: This is one of the most common strategies, typically involving the reaction of an activated methylene compound (e.g., a 1,3-dicarbonyl compound) with an α,β-unsaturated aldehyde.[1]

    • Potential Impurities:

      • Unreacted 1,3-dicarbonyl compound and α,β-unsaturated aldehyde.

      • The open-chain 1-oxatriene intermediate, which may exist in equilibrium with the this compound.[1]

      • Byproducts from self-condensation of the starting materials.

      • Michael addition byproducts.

  • Phosphine-Catalyzed [3+3] Annulation: This method often involves the reaction of allenoates with 1,3-dicarbonyl compounds.[2]

    • Potential Impurities:

      • Unreacted allenoate and 1,3-dicarbonyl compound.

      • Triphenylphosphine oxide (a common byproduct of phosphine-catalyzed reactions).

      • Products of [3+2] annulation, which can sometimes compete with the desired [3+3] pathway.[2]

  • Silver(I)-Catalyzed Propargyl-Claisen Rearrangement: This one-pot sequence utilizes propargyl vinyl ethers to form highly substituted 2H-pyrans.[2]

    • Potential Impurities:

      • Unreacted propargyl vinyl ethers.

      • Allenyl ketone intermediates from the Claisen rearrangement that have not undergone cyclization.

      • Silver catalyst residues.

      • Isomerized starting materials or byproducts.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment should be based on the physicochemical properties of the this compound and its expected impurities, as well as the specific requirements of the analysis (e.g., absolute vs. relative quantification, sensitivity, and throughput).

Quantitative Data Summary

The following tables provide an illustrative comparison of the performance characteristics of qNMR, HPLC-UV, and GC-MS for the purity assessment of a hypothetical synthesized this compound.

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.
Primary/Relative Primary method (provides absolute purity without a specific reference standard of the analyte).Relative method (requires a certified reference standard for accurate quantification of the main component).Relative method (requires certified reference standards for quantification of impurities).
Sample Suitability Soluble compounds.Soluble, non-volatile, and thermally stable compounds.Volatile or semi-volatile, thermally stable compounds.
Selectivity High (distinguishes structurally similar molecules).High (tunable by choice of column and mobile phase).Very high (excellent separation and mass-based identification).
Sensitivity Lower compared to HPLC and GC.High (ng to µg range).Very high (pg to ng range).
Analysis Time per Sample 10-20 minutes.15-30 minutes.20-40 minutes.
Key Advantages Absolute quantification, structural information on impurities, non-destructive.High throughput, high resolution, widely available.Excellent for volatile impurities and residual solvents, definitive identification with mass spectrometry.
Limitations Lower sensitivity, potential for signal overlap in complex mixtures.Requires a reference standard for the main component, may not detect non-UV active impurities.Requires volatile and thermally stable analytes, may require derivatization for polar compounds.

Table 2: Illustrative Purity Assessment of a Synthesized this compound Derivative

Analytical TechniquePurity of Main Component (%)Detected ImpuritiesLimit of Detection (LOD) for a Key Impurity (e.g., Benzaldehyde)Limit of Quantitation (LOQ) for a Key Impurity (e.g., Benzaldehyde)
qNMR 98.5 ± 0.2Unreacted benzaldehyde, residual solvent (ethyl acetate)~0.1% (w/w)~0.3% (w/w)
HPLC-UV 99.2 (Area %)Unreacted benzaldehyde, one unidentified byproduct0.01% (w/w)0.03% (w/w)
GC-MS Not directly determinedResidual solvent (ethyl acetate), trace of unreacted benzaldehyde0.001% (w/w)0.003% (w/w)

Note: The data in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific compound, impurities, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols provide a general framework for the analysis of synthesized this compound compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[3]

Instrumentation: 400 MHz or higher NMR spectrometer.

Internal Standard: A certified reference material with known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal recovery. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment, particularly for non-volatile and thermally labile compounds.[4]

Instrumentation: HPLC system with a UV detector (e.g., Diode Array Detector).

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for linearity and analysis.

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the this compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Analysis:

  • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative determination of impurities, calibration curves of certified reference standards of those impurities are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[4]

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If the this compound is not sufficiently volatile or is too polar, derivatization (e.g., silylation) may be necessary.

Chromatographic Conditions (Illustrative):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantification is achieved by integrating the peak areas and comparing them to the peak area of an internal standard or by using an external calibration curve if reference standards of the impurities are available.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflows for purity assessment and the logical relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis This compound Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Purified_Sample Purified Sample Purification->Purified_Sample Crude_Product->Purification qNMR qNMR Analysis Purified_Sample->qNMR HPLC HPLC Analysis Purified_Sample->HPLC GCMS GC-MS Analysis Purified_Sample->GCMS Data_Integration Data Integration qNMR->Data_Integration HPLC->Data_Integration GCMS->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: General workflow for the synthesis, purification, and purity assessment of this compound compounds.

Logical_Relationships cluster_0 Purity Assessment Goal cluster_1 Analytical Techniques cluster_2 Information Provided Goal Comprehensive Purity Profile qNMR qNMR Absolute_Purity Absolute Purity & Structure qNMR->Absolute_Purity HPLC HPLC Relative_Purity Relative Purity (non-volatile) HPLC->Relative_Purity GCMS GC-MS Volatile_Impurities Volatile Impurities & Solvents GCMS->Volatile_Impurities Absolute_Purity->Goal Relative_Purity->Goal Volatile_Impurities->Goal

Caption: Logical relationships between analytical techniques for comprehensive purity assessment.

Conclusion

The purity assessment of synthesized this compound compounds is a multifaceted task that is best addressed by a combination of orthogonal analytical techniques.

  • qNMR serves as an indispensable tool for determining absolute purity and providing structural confirmation of the main component and any NMR-active impurities.

  • HPLC-UV is a robust and high-throughput method for routine purity analysis and the quantification of non-volatile impurities, especially when a reference standard is available.

  • GC-MS is unparalleled in its ability to detect and identify volatile impurities and residual solvents, which are common contaminants in organic synthesis.

For researchers in drug discovery and development, a comprehensive approach that leverages the strengths of these three techniques is recommended. This integrated strategy ensures a thorough characterization of the purity profile of novel this compound compounds, which is fundamental for the reliability of subsequent biological studies and for meeting regulatory requirements.

References

A Comparative Guide to the Reactivity of 2H-Pyran and 4H-Pyran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran ring system, a six-membered heterocycle containing one oxygen atom, is a ubiquitous scaffold in a vast array of natural products and pharmacologically active molecules. The constitutional isomers, 2H-pyran and 4H-pyran, while structurally similar, exhibit distinct differences in their stability and chemical reactivity. Understanding these nuances is paramount for the strategic design and synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of the reactivity of this compound and 4H-pyran, supported by experimental data and detailed protocols.

At a Glance: Key Reactivity Differences

FeatureThis compound4H-Pyran
Relative Stability Generally unstable, often exists in equilibrium with its ring-opened valence tautomer, a dienone.[1][2] Stability is significantly influenced by substitution patterns.The parent compound is unstable, particularly in the presence of air, and can disproportionate.[3] However, substituted derivatives can be highly stable.
Dominant Reaction Type Pericyclic reactions (e.g., Diels-Alder), ring-opening reactions with nucleophiles.Multicomponent condensation reactions to form stable, functionalized pyran systems.
Synthetic Accessibility Synthesis of simple 2H-pyrans can be challenging due to their instability.[1]Substituted 4H-pyrans are readily accessible through well-established one-pot multicomponent reactions.[4][5][6]

Structural and Stability Considerations

The core difference in the reactivity of 2H- and 4H-pyran isomers stems from the placement of the sp³-hybridized carbon atom, which disrupts the continuous conjugation of the π-electrons within the ring.

In This compound , the saturated carbon at the 2-position isolates the oxygen atom from one of the double bonds, creating a vinyl ether moiety. This structure is prone to a reversible electrocyclic ring-opening to form a reactive (Z)-dienone intermediate. This equilibrium is a defining feature of this compound chemistry and a key determinant of its reactivity. The stability of the this compound form can be enhanced by substituents. For instance, electron-withdrawing groups at the C5-position and gem-dimethyl substitution at the C2-position shift the equilibrium in favor of the cyclic form.[1]

4H-pyran , with its sp³-hybridized carbon at the 4-position, possesses two isolated double bonds and lacks the vinyl ether functionality of its isomer. While the parent 4H-pyran is known to be unstable, its substituted derivatives are often thermodynamically stable and do not readily undergo ring-opening.[3] The synthesis of these derivatives is a cornerstone of heterocyclic chemistry, leading to a diverse range of biologically active molecules.[4][5]

G Reactivity Pathways of this compound and 4H-Pyran node_2H_pyran This compound node_dienone (Z)-Dienone (Ring-Opened Intermediate) node_2H_pyran->node_dienone Equilibrium node_diels_alder Diels-Alder Reaction [4+2] Cycloaddition node_2H_pyran->node_diels_alder node_ring_opening Nucleophilic Ring-Opening node_dienone->node_ring_opening node_oxabicyclo 2-Oxabicyclo[2.2.2]octene node_diels_alder->node_oxabicyclo Product node_dienic_alcohol Dienic Alcohol node_ring_opening->node_dienic_alcohol Product node_4H_pyran 4H-Pyran node_multicomponent Multicomponent Reaction node_4H_pyran->node_multicomponent node_stable_4H_pyran Stable Functionalized 4H-Pyran Derivative node_multicomponent->node_stable_4H_pyran Product

Figure 1. Comparative reactivity pathways of this compound and 4H-pyran.

Comparative Reaction Data

The following tables summarize quantitative data for representative reactions of this compound and 4H-pyran derivatives.

Table 1: Diels-Alder Reaction of a this compound Derivative
DieneDienophileProductReaction ConditionsYield (%)Reference
2,2,4,6-Tetramethyl-2H-pyranN-Phenylmaleimide1,3,3,5-Tetramethyl-N-phenyl-2-oxabicyclo[2.2.2]oct-5-ene-7,8-dicarboximideDiethyl ether, room temperature, 3 weeks8Thesis, University of Liverpool
Table 2: Multicomponent Synthesis of a 4H-Pyran Derivative
AldehydeActive Methylene Compoundβ-KetoesterCatalystReaction ConditionsYield (%)Reference
BenzaldehydeMalononitrileEthyl acetoacetateKOH loaded CaOSolvent-free, 60°C, 10 min92Growing Science
4-ChlorobenzaldehydeMalononitrileEthyl acetoacetateKOH loaded CaOSolvent-free, 60°C, 12 min94Growing Science
4-NitrobenzaldehydeMalononitrileEthyl acetoacetateKOH loaded CaOSolvent-free, 60°C, 10 min95Growing Science
4-MethoxybenzaldehydeMalononitrileEthyl acetoacetateKOH loaded CaOSolvent-free, 60°C, 15 min90Growing Science

Experimental Protocols

Diels-Alder Reaction of 2,2,4,6-Tetramethyl-2H-pyran with N-Phenylmaleimide

Objective: To synthesize 1,3,3,5-tetramethyl-N-phenyl-2-oxabicyclo[2.2.2]oct-5-ene-7,8-dicarboximide via a [4+2] cycloaddition reaction.

Materials:

  • 2,2,4,6-Tetramethyl-2H-pyran

  • N-Phenylmaleimide

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of crude 2,2,4,6-tetramethyl-2H-pyran in anhydrous diethyl ether, add 2.0 equivalents of N-phenylmaleimide.

  • Stir the reaction mixture at room temperature for three weeks.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the product as a colorless crystalline solid.

Expected Yield: ~8%

Characterization Data:

  • ¹H NMR: The spectrum should show characteristic signals for the bicyclic product, with the disappearance of the vinylic protons of the this compound.

  • ¹³C NMR: The spectrum will confirm the formation of the new saturated carbon centers in the bicyclic system.

  • IR (KBr, cm⁻¹): Look for the characteristic imide carbonyl stretches.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight of the Diels-Alder adduct.

Multicomponent Synthesis of 2-Amino-4-phenyl-4H-pyran-3,5-dicarbonitrile

Objective: To synthesize a functionalized 4H-pyran derivative via a one-pot, three-component reaction.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Potassium hydroxide loaded on calcium oxide (KOH/CaO) catalyst

  • Ethanol for workup

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add the KOH/CaO catalyst (10 mol%).

  • Stir the mixture at 60°C for 10 minutes under solvent-free conditions.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for a few minutes.

  • Separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 2-amino-4-phenyl-4H-pyran derivative.

Expected Yield: 92%

Characterization Data for a similar derivative (Ethyl 2-amino-5-cyano-6-methyl-4-phenyl-4H-pyran-3-carboxylate):

  • ¹H NMR (CDCl₃, δ): 7.30-7.15 (m, 5H, Ar-H), 4.60 (s, 1H, H-4), 4.20 (q, 2H, OCH₂CH₃), 2.10 (s, 3H, CH₃), 1.30 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, δ): 168.0 (C=O), 158.0 (C-2), 145.0 (Ar-C), 128.5, 127.0, 126.5 (Ar-CH), 118.0 (CN), 105.0 (C-3), 61.0 (OCH₂CH₃), 40.0 (C-4), 18.0 (CH₃), 14.0 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (NH₂), 2190 (CN), 1680 (C=O), 1600 (C=C).

  • Mass Spectrometry (m/z): [M]+ corresponding to the molecular formula.

Conclusion

The reactivity of this compound and 4H-pyran is fundamentally dictated by their isomeric structures. 2H-pyrans are characterized by their equilibrium with an open-chain dienone, making them suitable substrates for pericyclic and ring-opening reactions, although their inherent instability can be a synthetic challenge. In contrast, the development of robust multicomponent reactions has rendered substituted 4H-pyrans highly accessible and stable platforms for the construction of diverse and complex molecules with significant biological and material applications. A thorough understanding of these distinct reactivity profiles is crucial for the effective utilization of the pyran scaffold in modern chemical synthesis and drug discovery.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2H-Pyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2H-pyran and its derivatives in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its related compounds are classified as hazardous substances. The primary risks include flammability, as well as skin, eye, and respiratory irritation.[1][2][3] Inhalation or ingestion can be harmful.[1][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard CategoryDescriptionGHS Hazard Statement(s)
Flammability Highly flammable liquid and vapor.[2][3] Vapors are heavier than air and may form explosive mixtures.[3][6]H225, H227
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][5][7]H302, H312, H332
Irritation Causes serious eye irritation and skin irritation.[1][2][3][4] May also cause respiratory irritation.[1][4][8]H315, H319, H335
Sensitization May cause an allergic skin reaction.[2][3]H317
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]H412

A comprehensive list of recommended PPE is provided below. This equipment should be readily available and inspected for integrity before each use.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][9][10]To protect against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton™) and a chemical-resistant lab coat.[1][9][10]To prevent skin contact, which can cause irritation or allergic reactions.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][9] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]To prevent inhalation of harmful vapors that may cause respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a controlled environment, following a strict protocol to minimize exposure and risk.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.[9]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.[10]

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[9]

2. Handling:

  • Location: All manipulations of this compound must be conducted within a certified chemical fume hood.[1][10]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][7] Use only non-sparking tools and explosion-proof electrical equipment.[3][11]

  • Dispensing: Handle the chemical carefully to avoid generating aerosols or vapors.[10]

  • Container Management: Keep containers tightly closed when not in use to minimize vapor release.[9]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3] Contaminated work clothing should not be allowed out of the workplace.[1]

3. In Case of a Spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomaceous earth.[10][12] Scoop the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[6][12]

  • Large Spills: Evacuate the area immediately and follow your institution's emergency procedures.

  • Ventilation: Ventilate the spill area thoroughly.[12]

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Collection:

  • Containerize: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[7][13] For halogenated derivatives, use a "Halogenated Organic Waste" container and do not mix with non-halogenated waste.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[7][10]

  • Sealing: Ensure the container has a secure, screw-top cap and is kept tightly closed when not in use.[10]

2. Waste Storage:

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[7]

  • Segregation: Keep the waste container away from incompatible materials and sources of ignition.[7]

3. Final Disposal:

  • Professional Disposal: The recommended method for disposal is through a licensed professional hazardous waste disposal company.[7]

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed contractor.[7]

  • Prohibition: Do not dispose of this compound down the drain or into the environment.[4][13]

Workflow for Handling this compound

G A 1. Preparation - Conduct Risk Assessment - Verify Fume Hood - Inspect PPE B 2. Handling (in Fume Hood) - Dispense Carefully - Keep Container Closed - Avoid Ignition Sources A->B C 3. Post-Handling - Decontaminate Work Area - Wash Hands Thoroughly B->C G Spill Occurs B->G D 4. Waste Collection - Collect in Labeled Container - Segregate Waste Types C->D E 5. Waste Storage - Store in Designated Area - Keep Container Sealed D->E F 6. Final Disposal - Contact EHS for Pickup E->F H Spill Response - Evacuate (if large) - Absorb with Inert Material - Collect for Disposal G->H H->D

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-pyran
Reactant of Route 2
2H-pyran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.